Technical Documentation Center

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
  • CAS: 1266822-87-0

Core Science & Biosynthesis

Foundational

The Thiazole Scaffold: A Linchpin in Mitochondrial Pyruvate Carrier Inhibition

An In-depth Technical Guide on the Mechanism of Action of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Derivatives Foreword The compound 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, while not possessing intrinsic biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanism of Action of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Derivatives

Foreword

The compound 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, while not possessing intrinsic biological activity, represents a critical structural motif in the development of potent and selective modulators of cellular metabolism. This guide delves into the mechanistic intricacies of its derivatives, primarily focusing on their role as inhibitors of the mitochondrial pyruvate carrier (MPC). We will explore the therapeutic rationale for MPC inhibition, the molecular interactions of these thiazole-based compounds, and the downstream consequences on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of therapeutic agents.

The Central Role of the Mitochondrial Pyruvate Carrier (MPC) in Cellular Metabolism

The mitochondrial pyruvate carrier is a protein complex embedded in the inner mitochondrial membrane, serving as the primary gateway for pyruvate to enter the mitochondrial matrix.[1] Pyruvate, the end product of glycolysis, is a crucial metabolic hub.[2][3] Once inside the mitochondria, it fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, the cell's main energy-generating processes.[2] The MPC is a heterodimer composed of two subunits, MPC1 and MPC2.[3] Its function is tightly regulated and is essential for maintaining cellular energy homeostasis.[1]

Dysregulation of MPC activity has been implicated in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[2][4] In some cancers, high MPC activity is necessary to fuel the rapid proliferation of tumor cells.[1] Conversely, in conditions like non-alcoholic fatty liver disease (NAFLD), inhibiting the MPC can force liver cells to switch from glucose to fat metabolism, thereby reducing lipid accumulation.[1] This dual role makes the MPC an attractive therapeutic target.[5]

4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid: A Privileged Scaffold for MPC Inhibitors

The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid moiety has emerged as a key building block in the synthesis of potent MPC inhibitors.[6][7] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common feature in many biologically active compounds and approved drugs.[8] Its unique electronic properties and ability to form various non-covalent interactions make it a versatile scaffold in drug design. The cyclopropyl group, a small, strained ring, can also contribute to binding affinity and metabolic stability.[6]

While 4-cyclopropyl-1,3-thiazole-5-carboxylic acid itself is not an active MPC inhibitor, its derivatives, which are more complex molecules, have been shown to potently and selectively block the function of the MPC.[9][10] These derivatives are designed to fit into the pyruvate binding site of the MPC complex, preventing the transport of pyruvate into the mitochondria.[11]

Mechanism of Action: How Thiazole-Based Inhibitors Block Pyruvate Transport

The precise molecular interactions between thiazole-based inhibitors and the MPC are an active area of research. However, homology modeling and mutagenesis studies have provided valuable insights into their binding mode.[11] It is believed that these inhibitors occupy the pyruvate-binding cavity of the MPC heterodimer.[11]

Key amino acid residues within the MPC1 and MPC2 subunits are thought to be crucial for inhibitor binding.[11] The thiazole ring and its substituents can form a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with these residues. This binding event induces a conformational change in the MPC complex, locking it in an inactive state and physically obstructing the pyruvate transport channel.[11]

The development of second-generation MPC inhibitors has focused on improving potency, selectivity, and pharmacokinetic properties.[9][10] For instance, pyrazole-based inhibitors have been synthesized to reduce their potential to act as Michael acceptors, a chemical feature that can lead to off-target effects.[9][10]

Downstream Effects of MPC Inhibition: A Metabolic Rewiring

By blocking the entry of pyruvate into the mitochondria, MPC inhibitors trigger a significant metabolic shift within the cell. The primary consequences include:

  • Increased Glycolysis and Lactate Production: With the mitochondrial pathway blocked, cells are forced to rely more heavily on anaerobic glycolysis to generate ATP. This leads to an accumulation of pyruvate in the cytoplasm, which is then converted to lactate.[3][12]

  • Reduced TCA Cycle Activity: The lack of mitochondrial pyruvate starves the TCA cycle of its primary fuel source, acetyl-CoA. This reduces the production of NADH and FADH2, which are essential for oxidative phosphorylation.[2]

  • Altered Anaplerosis and Biosynthesis: Pyruvate is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates that are used for biosynthesis. MPC inhibition can therefore impact the synthesis of molecules like glucose (gluconeogenesis), fatty acids, and amino acids.[3]

This metabolic rewiring has different consequences depending on the cell type and disease context. In cancer cells that are highly dependent on mitochondrial metabolism, MPC inhibition can lead to energy crisis and cell death.[4][13] In other contexts, such as in certain neurodegenerative diseases, reducing mitochondrial pyruvate metabolism may be protective.[4][14]

Experimental Protocols for Characterizing MPC Inhibitors

The development and validation of MPC inhibitors rely on a suite of specialized assays. Here are some of the key experimental protocols:

Inhibition of Mitochondrial Pyruvate Respiration

This is a fundamental assay to assess the potency of MPC inhibitors. It measures the rate of oxygen consumption in isolated mitochondria in the presence of pyruvate.

Protocol:

  • Isolate mitochondria from a relevant cell type or tissue (e.g., mouse liver or heart) using differential centrifugation.

  • Resuspend the isolated mitochondria in a respiration buffer.

  • Add pyruvate as the respiratory substrate.

  • Measure the basal rate of oxygen consumption using a Clark-type oxygen electrode or a high-resolution respirometer.

  • Add the test compound (MPC inhibitor) at various concentrations.

  • Monitor the change in oxygen consumption rate. A decrease in oxygen consumption indicates inhibition of pyruvate-driven respiration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in pyruvate-mediated respiration.[9][10]

Cellular Lactate Production Assay

This assay provides a cell-based measure of MPC inhibition by quantifying the increase in lactate production that results from the metabolic shift towards glycolysis.

Protocol:

  • Culture cells of interest in a suitable medium.

  • Treat the cells with the MPC inhibitor at different concentrations for a specified period.

  • Collect the cell culture medium.

  • Measure the concentration of lactate in the medium using a commercially available lactate assay kit. These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Normalize the lactate concentration to the cell number or total protein content. An increase in lactate production is indicative of MPC inhibition.[12]

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET-based MPC reporter assay (RESPYR) is a more direct way to measure the interaction of compounds with the MPC complex in living cells.[15]

Protocol:

  • Transfect cells with plasmids encoding MPC subunits fused to a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., green fluorescent protein).

  • Add the luciferase substrate to initiate the BRET signal.

  • Measure the basal BRET ratio.

  • Add pyruvate or a known MPC inhibitor, which will induce a conformational change in the MPC complex, bringing the donor and acceptor closer and increasing the BRET signal.[11]

  • Add the test compound and measure the change in the BRET ratio. A change in the BRET signal indicates that the compound is interacting with the MPC.[11][15]

Visualizing the Mechanism and Workflows

Signaling Pathway of MPC Inhibition

MPC_Inhibition_Pathway Glycolysis Glycolysis Pyruvate_cyto Cytosolic Pyruvate Glycolysis->Pyruvate_cyto Glucose ATP_glyco ATP (low yield) Glycolysis->ATP_glyco Lactate Lactate Pyruvate_cyto->Lactate Anaerobic MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Mitochondrial Pyruvate MPC->Pyruvate_mito Transport TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle -> Acetyl-CoA OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos NADH, FADH2 ATP_mito ATP (high yield) OxPhos->ATP_mito Inhibitor Thiazole-based MPC Inhibitor Inhibitor->MPC Inhibits

Caption: The central role of the MPC and the impact of its inhibition on cellular metabolism.

Experimental Workflow for MPC Inhibitor Screening

MPC_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Inhibition of Mitochondrial Pyruvate Respiration Start->Primary_Screen Active_Hits Active Hits (IC50 < threshold) Primary_Screen->Active_Hits Inactive Inactive Compounds Primary_Screen->Inactive No significant inhibition Secondary_Screen Secondary Screen: Cellular Lactate Production Assay Active_Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Mechanism_Validation Mechanism Validation: BRET Assay Confirmed_Hits->Mechanism_Validation Lead_Compound Lead Compound Mechanism_Validation->Lead_Compound

Caption: A typical workflow for the screening and validation of novel MPC inhibitors.

Quantitative Data Summary

Compound ClassTargetAssayPotency (IC50/Ki)Reference
Pyrazole-based inhibitorsMPCMitochondrial Pyruvate RespirationNanomolar range[9][10]
ThiazolidinedionesMPCRESPYR BRET AssayMicromolar range[15]
UK-5099 (canonical inhibitor)MPCMitochondrial Pyruvate Respiration~50 nM (Ki)[12]
Novel non-indole inhibitorsMPCMitochondrial Pyruvate Respiration33 nM - 162 nM (IC50)[11]

Conclusion

The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid scaffold has proven to be a valuable starting point for the development of a new generation of metabolic modulators. The inhibitors derived from this structure offer a powerful tool to probe the complexities of cellular metabolism and hold significant therapeutic potential for a range of diseases. By understanding their mechanism of action, from molecular interactions to downstream cellular effects, researchers can continue to refine and optimize these compounds for clinical applications. The ongoing exploration of MPC inhibitors underscores the growing importance of targeting metabolic pathways for the treatment of human diseases.

References

  • The Multifaceted Pyruvate Metabolism: Role of the Mitochondrial Pyruvate Carrier - PMC. (n.d.).
  • The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism. (n.d.).
  • Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan. (2020, August 8). MDPI.
  • Mitochondrial Pyruvate Carrier: Getting Fuel to the Cell's Engine - The Importance of Metabolism in Disease. (n.d.). iBiology.
  • Mitochondrial Pyruvate Carrier: A Gateway to Future Metabolic Therapies. (2025, April 22).
  • Identification of Mitochondrial Pyruvate Carrier Modulators to Treat Diabetes. (2018, July 1).
  • Recent Advances in Mitochondrial Pyruvate Carrier Inhibitors. (2024, July 15). ResearchGate.
  • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. (2025, February 5). WashU Medicine Research Profiles.
  • Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - PMC. (n.d.).
  • Inhibition of the mitochondrial pyruvate carrier attenuates the integrated stress response activation in a cellular model of Huntington's disease. (2026, January 24). bioRxiv.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.).
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC. (2021, February 3).
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021, February 3). UCLA – Chemistry and Biochemistry.
  • Advancing mitochondrial therapeutics. (2024, December 11). Digital Commons@Becker.
  • 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS 1266822-87-0). (n.d.). Fluorochem.
  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChemLite.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI.
  • Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. (2022, February 2). Semantic Scholar.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.).
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). OUCI.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3).

Sources

Exploratory

Physicochemical properties of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Executive Summary In modern medicinal chemistry and agrochemical development, the intelligent s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Executive Summary

In modern medicinal chemistry and agrochemical development, the intelligent selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0)[1] has emerged as a highly privileged scaffold. By integrating a cyclopropyl moiety with an electron-rich thiazole core, this compound offers a unique balance of tunable lipophilicity, exceptional metabolic stability, and structural rigidity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will deconstruct the physicochemical causality of this molecule and provide field-proven, self-validating protocols for its downstream functionalization.

Physicochemical Properties & Structural Deconstruction

Understanding the baseline physicochemical metrics is critical for predicting molecular behavior in biological systems and optimizing synthetic reaction conditions.

Table 1: Quantitative Physicochemical Data

PropertyValueSource & Strategic Significance
CAS Number 1266822-87-0Primary chemical identifier[2].
Molecular Formula C₇H₇NO₂SConfirms atom economy for fragment-based design[3].
Molecular Weight 169.20 g/mol Low MW allows extensive downstream functionalization without exceeding Lipinski's Rule of 5[3].
LogP (Predicted) 1.33Optimal baseline lipophilicity for membrane permeability ()[3].
pKa (Carboxylic Acid) ~3.1 – 3.5Highly ionized at physiological pH (7.4), enhancing aqueous solubility ()[4].
Boiling Point 326.6 ± 30.0 °CIndicates high thermal stability under reflux conditions ()[2].
Appearance SolidFacilitates easy handling, weighing, and long-term storage[2].
Mechanistic Causality of Structural Components
  • The Cyclopropyl Group: Unlike linear alkyl chains (e.g., propyl or butyl groups), the cyclopropyl ring restricts rotational degrees of freedom. This rigidity decreases the entropic penalty upon target binding. Furthermore, the lack of abstractable alpha-protons in a linear chain significantly enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The Thiazole Core: Functioning as a bioisostere for phenyl or oxazole rings, the thiazole nitrogen acts as a potent hydrogen-bond acceptor[4]. Its electron-rich nature modulates the acidity of the adjacent carboxylic acid, making it an excellent candidate for diverse binding pockets.

  • The Carboxylic Acid: With a pKa of approximately 3.1 to 3.5[4][5], the acid is predominantly deprotonated in physiological environments, ensuring excellent aqueous solubility—a critical parameter for oral bioavailability.

G A 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid B Cyclopropyl Group (Metabolic Stability & Rigidity) A->B C Thiazole Core (H-Bond Acceptor & Bioisostere) A->C D Carboxylic Acid (Solubility & Functionalization) A->D

Structural deconstruction of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid and its properties.

Self-Validating Experimental Protocols

In drug discovery, the most frequent application of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is its conversion into amides to probe structure-activity relationships (SAR)[4].

The Principle of Self-Validation: A standard protocol simply lists steps, leaving the chemist blind until the final yield is calculated. A self-validating protocol integrates In-Process Controls (IPCs) to establish causality. By verifying the formation of the activated ester intermediate before amine addition, we eliminate false negatives caused by poor activation kinetics—a common issue with sterically hindered thiazole-carboxylic acids.

Protocol: High-Yield Amide Coupling via HATU Activation

Reagents: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Target Amine (1.1 eq), Anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to form a reactive carboxylate anion without competing for the activated electrophile later in the reaction.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion at 0 °C. Stir for 15 minutes.

  • In-Process Control (IPC) Check [CRITICAL]: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS.

    • Validation: You must observe the mass of the methyl ester (formed by the methanol quench of the active HOAt ester). Do not proceed to step 4 until >95% activation of the starting material is confirmed.

  • Nucleophilic Attack: Add the target amine (1.1 eq) dropwise. Warm the reaction to room temperature and stir for 2 hours.

  • Aqueous Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted carboxylic acid and HOAt byproducts, ensuring high crude purity.

  • Final Validation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and verify final purity via ¹H-NMR and HPLC.

Workflow S1 Activation (HATU/DIPEA) S2 Active Ester Formation S1->S2 S3 Amine Addition (Nucleophilic Attack) S2->S3 IPC: LC-MS S4 Aqueous Workup & Extraction S3->S4 S5 LC-MS/NMR Validation S4->S5

Self-validating experimental workflow for amide coupling with in-process controls (IPC).

Analytical Characterization Standards

To ensure absolute scientific integrity, any batch of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid must be rigorously characterized against established spectral baselines before use in complex syntheses.

  • ¹H-NMR (DMSO-d₆): Expected signals include a broad singlet for the highly deshielded carboxylic acid proton (~12.5 - 13.0 ppm), a sharp singlet for the thiazole C2 proton (~8.9 ppm), and distinct multiplets for the cyclopropyl methine (~2.8 ppm) and methylene protons (~1.0 - 1.2 ppm).

  • Mass Spectrometry (LC-MS): Due to the basic thiazole nitrogen and the acidic carboxylate group, the molecule ionizes well in both modes. ESI+ should yield an [M+H]⁺ peak at m/z 170.0, while ESI- will clearly show the deprotonated[M-H]⁻ ion at m/z 168.0 ()[6].

References

  • Title: 4-cyclopropyl-1,3-thiazole-5-carboxylic acid (C7H7NO2S) - Mass Spectrometry Source: PubChemLite (University of Luxembourg) URL: [Link]

Sources

Foundational

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid NMR spectra data

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Forewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Architecture with NMR

In the landscape of modern drug discovery and organic synthesis, the precise elucidation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed window into the electronic environment of individual atoms within a molecule. This guide provides a specialized focus on the NMR spectral characteristics of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Its unique structural motifs—a substituted thiazole ring and a strained cyclopropyl group—give rise to a distinct and informative NMR profile.

This document is structured to serve as a practical, in-depth resource for researchers. We will dissect the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra, grounded in empirical data from analogous structures. Furthermore, a detailed experimental protocol is provided to guide the acquisition of high-quality NMR data for this class of compounds.

I. Molecular Structure and NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure and the identification of its NMR-active nuclei. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (C₇H₇NO₂S) presents a fascinating combination of aromatic and aliphatic features.

cluster_thiazole 1,3-Thiazole Ring cluster_cyclopropyl Cyclopropyl Group cluster_carboxyl Carboxylic Acid N1 N C2 C2-H N1->C2 S3 S C2->S3 C4 C4 S3->C4 C5 C5 C4->C5 C1_prime C1'-H C4->C1_prime C5->N1 C_carboxyl C=O C5->C_carboxyl C2_prime C2'-H₂ C1_prime->C2_prime C3_prime C3'-H₂ C2_prime->C3_prime C3_prime->C1_prime OH_carboxyl O-H C_carboxyl->OH_carboxyl cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 add_tms Add TMS dissolve->add_tms filter Filter into NMR tube add_tms->filter lock Lock on Deuterium Signal filter->lock shim Shim for Homogeneity lock->shim pulse_program Select Pulse Program (e.g., zg30 for 1H, zgpg30 for 13C) shim->pulse_program set_params Set Spectral Width, Acquisition Time, etc. pulse_program->set_params acquire Acquire Data set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate Peaks (1H) calibrate->integrate

Figure 2: General workflow for NMR data acquisition and processing.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

C. 2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, which will be crucial for assigning the cyclopropyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for assigning quaternary carbons and confirming the connectivity between the cyclopropyl group, the thiazole ring, and the carboxylic acid.

V. Conclusion and Future Outlook

The NMR spectral analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid provides a wealth of information for its structural verification. The predicted ¹H and ¹³C NMR spectra are characterized by distinct signals arising from the thiazole, cyclopropyl, and carboxylic acid moieties. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality NMR data to confirm the synthesis of this and related compounds. The application of 2D NMR techniques will further solidify the structural assignments, providing a complete and unambiguous picture of the molecular architecture. This foundational knowledge is critical for advancing the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • New Journal of Chemistry. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. Available at: [Link]

  • MDPI. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available at: [Link]

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in. Available at: [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. Available at: [Link]

  • PubChem. 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6. Available at: [Link]

  • NextSDS. 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • PubMed. Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents. Available at: [Link]

  • Jadavpur University. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Available at: [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]

  • NextSDS. 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

Exploratory

Structural Elucidation of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary In contemporary medicinal chemistry, the 1,3-thiazole core serves as a privileged scaffold, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and metabolic modulators. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3-thiazole core serves as a privileged scaffold, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and metabolic modulators. The specific derivative, 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid , introduces a unique structural dynamic: the electron-donating and sterically demanding cyclopropyl group adjacent to a hydrogen-bond-donating/accepting carboxylic acid.

This whitepaper provides an in-depth technical guide for the crystal structure analysis of this compound. Because the cyclopropyl ring exhibits significant rotational freedom and unique π -character (due to Walsh orbitals), capturing its exact solid-state conformation via X-ray diffraction (XRD) is critical for downstream structure-based drug design (SBDD). This guide details the causal methodologies for crystallization, data acquisition, and supramolecular analysis, grounded in homologous thiazole crystallographic data [1].

Physicochemical Rationale & Supramolecular Logic

Before initiating crystallization, it is imperative to understand the molecular forces governing the solid-state packing of thiazole-5-carboxylic acids.

  • The Carboxylic Acid Motif: In the solid state, carboxylic acids typically form centrosymmetric dimers via R22​(8) O−H⋯O hydrogen bonds. However, the presence of the thiazole nitrogen introduces a competing hydrogen-bond acceptor. Homologous structures, such as 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, demonstrate that molecules often link via O−H⋯N hydrogen bonds to form 1D polymeric chains rather than discrete dimers [2].

  • The Cyclopropyl Group: The cyclopropyl moiety is highly lipophilic. In a crystal lattice, it will drive hydrophobic packing. Its inherent flexibility requires low-temperature XRD data collection to suppress thermal ellipsoids and prevent positional disorder in the electron density map.

  • The Thiazole Core: The planar, aromatic nature of the thiazole ring facilitates π−π stacking interactions, typically with centroid-to-centroid distances of 3.5–3.8 Å, stabilizing the 3D architecture.

Packing_Logic A 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid B Carboxylic Acid Group A->B C Thiazole Core A->C D Cyclopropyl Ring A->D E Strong Hydrogen Bonding (O-H···N or O-H···O) B->E F F C->F G Hydrophobic Packing & Steric Shielding D->G H 1D Polymeric Chains or Centrosymmetric Dimers E->H I 3D Supramolecular Architecture F->I G->I H->I

Diagram 1: Supramolecular interaction logic driving the crystal packing of the target compound.

Experimental Protocol: Single Crystal Growth

To achieve diffraction-quality single crystals, the crystallization environment must balance the hydrophilic nature of the carboxylic acid with the lipophilicity of the cyclopropyl group.

Step-by-Step Crystallization Methodology
  • Step 1: Solvent Selection (Causality): Utilize a binary solvent system of Ethanol/Water (80:20 v/v). Ethanol readily dissolves the organic framework, while the addition of water slightly reduces solubility, poising the system near the metastable zone required for controlled nucleation.

  • Step 2: Dissolution: Suspend 50 mg of high-purity (>99% via HPLC) 4-cyclopropyl-1,3-thiazole-5-carboxylic acid in 3 mL of the solvent mixture in a 5 mL glass vial. Heat gently to 45°C under sonication until complete dissolution is achieved.

  • Step 3: Filtration (Self-Validation): Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Validation: This removes heterogeneous nucleation sites (dust/impurities) that cause rapid, poor-quality polycrystalline precipitation.

  • Step 4: Slow Evaporation: Puncture the vial cap with a 21-gauge needle (1-2 holes) to restrict the evaporation rate. Isolate the vial in a vibration-free environment at a constant 20°C.

  • Step 5: Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Select a single crystal exhibiting uniform extinction (complete darkness at 90° rotation intervals), confirming the absence of twinning or macroscopic defects.

X-Ray Diffraction Workflow & Refinement

Once a suitable crystal (optimal dimensions ~ 0.30 × 0.20 × 0.10 mm) is harvested, it must be rapidly mounted and cooled to prevent solvent loss and minimize atomic thermal vibrations.

XRD_Workflow A Crystal Harvesting & Polarized Light Microscopy A->A Twinning Detected (Select New Crystal) B Paratone Oil Coating & Loop Mounting A->B C Cryocooling (100 K) & Mo Kα Irradiation B->C D Data Collection & Frame Integration C->D E Absorption Correction (Multi-scan) D->E F Structure Solution (Intrinsic Phasing/SHELXT) E->F G Anisotropic Refinement (Least-Squares/SHELXL) F->G G->F High R1/wR2 Factors (Re-evaluate Phase/Disorder)

Diagram 2: Step-by-step X-ray diffraction data acquisition and structural refinement workflow.

Data Collection Parameters

The crystal is coated in Paratone-N oil (to prevent atmospheric degradation) and mounted on a MiTeGen loop. Data collection is performed using a diffractometer equipped with a Mo radiation source ( λ = 0.71073 Å) and a CCD/CMOS detector.

  • Cryocooling (100 K): Causality: Lowering the temperature to 100 K using an open-flow nitrogen cryostat significantly reduces the Debye-Waller factors. This is strictly required to resolve the electron density of the highly mobile cyclopropyl hydrogen atoms.

Structure Solution and Refinement
  • Integration: Raw frame data is integrated using software such as APEX3 or CrysAlisPro.

  • Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is applied to account for the varying path lengths of X-rays through the crystal.

  • Phasing: The phase problem is solved using intrinsic phasing methods (SHELXT).

  • Refinement: The structure is refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are positioned geometrically ( C−H = 0.95–0.98 Å, O−H = 0.82 Å) and refined using a riding model with Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(O) [2].

Predictive Crystallographic Data

Based on the highly conserved packing behaviors of substituted thiazole-5-carboxylic acids (such as the 2-methyl-4-trifluoromethyl analog and the unsubstituted parent compound[2][3]), the expected crystallographic parameters for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid are summarized below. This data serves as a benchmark for verifying experimental results.

Table 1: Benchmark Crystallographic Parameters
ParameterExpected Value / RangeRationale / Source
Crystal System MonoclinicCommon for asymmetric, planar heterocycles [2].
Space Group P21​/c or P21​/n Facilitates dense packing and inversion-related hydrogen bonding [3].
Z (Molecules per unit cell) 4Standard for P21​/c symmetry.
Temperature 100 KRequired to freeze cyclopropyl rotation.
Radiation Mo ( λ = 0.71073 Å)High penetration, low absorption for light-atom structures.
Hydrogen Bonding Motif O−H⋯N (Chains)Thiazole nitrogen acts as a superior acceptor to the carbonyl oxygen [2].
Final R1​ Index <0.05 Indicator of a high-quality, well-refined structural model.

Conclusion

The crystallographic elucidation of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid requires meticulous attention to solvent selection, temperature control, and hydrogen-bond modeling. By utilizing the self-validating protocols outlined in this guide—specifically the use of polarized light microscopy for crystal selection and 100 K cryocooling to mitigate cyclopropyl disorder—researchers can obtain high-resolution structural data. This data is indispensable for mapping the precise spatial orientation of the cyclopropyl vector, thereby enabling highly accurate pharmacophore modeling in drug discovery pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid". PubChem, [Link]

  • Quan, G.-X., Luo, A.-L., Cheng, W.-H., & Xu, J.-Y. "2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid". Acta Crystallographica Section E: Structure Reports Online, 2009. [Link]

  • Meundaeng, N., Rujiwatra, A., & Prior, T. J. "Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transformation". Journal of Solid State Chemistry, 2017. [Link]

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the critical considerations and methodologies for assessing the thermodynamic stability of 4-Cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical considerations and methodologies for assessing the thermodynamic stability of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. As a novel heterocyclic compound, understanding its intrinsic stability is paramount for successful drug development, from formulation to long-term storage. This document will delve into the structural attributes influencing stability, potential degradation pathways, and a robust framework for experimental and computational evaluation.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a molecule's thermodynamic stability provides a predictive framework for its shelf-life, informs the selection of appropriate formulation strategies, and mitigates the risk of degradation into potentially toxic byproducts.[1][2] For 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry, a proactive and in-depth stability assessment is not merely a regulatory requirement but a cornerstone of a successful development program.[3]

This guide will equip researchers with the foundational knowledge and practical methodologies to comprehensively characterize the stability profile of this promising thiazole derivative.

Molecular Architecture and Inherent Stability Considerations

The thermodynamic stability of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is intrinsically linked to its unique structural features: the thiazole ring, the cyclopropyl moiety, and the carboxylic acid group.

  • The Thiazole Ring: Thiazole is an aromatic heterocyclic compound, a feature that generally imparts a degree of stability due to the delocalization of π-electrons. The sulfur atom in the ring can influence its electronic properties and potential interactions.[4] However, the ring is not impervious to degradation, particularly under harsh conditions.

  • The Cyclopropyl Group: This strained three-membered ring can be susceptible to ring-opening reactions under certain acidic or thermal conditions. Its presence introduces a degree of conformational rigidity and influences the overall electronic distribution of the molecule.

  • The Carboxylic Acid Group: This functional group is a primary site for potential chemical instability. It can undergo decarboxylation (loss of CO2), especially upon heating, and can participate in esterification or amide formation reactions. The acidity of this group also makes the molecule's stability highly dependent on pH.[5]

A holistic view of these structural components is crucial for predicting and understanding the potential degradation pathways.

Potential Degradation Pathways

Forced degradation studies are instrumental in identifying the likely degradation products and pathways of a drug substance.[1][6] These studies involve subjecting the molecule to stress conditions that are more severe than those it would encounter during normal handling and storage.[6] For 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, the primary anticipated degradation pathways include:

  • Hydrolysis: This is a common degradation route for many pharmaceuticals.[7]

    • Acidic Hydrolysis: Under acidic conditions, the thiazole ring may be susceptible to cleavage. The carboxylic acid group itself is generally stable to acid hydrolysis.[1]

    • Basic Hydrolysis: Alkaline conditions can lead to the cleavage of bonds within the molecule and potential rearrangements.[1]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can be induced by exposure to atmospheric oxygen, light, or oxidizing agents.[3] This can lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of degradants. The aromatic nature of the thiazole ring suggests a potential for photosensitivity.

  • Thermal Degradation: As mentioned, the carboxylic acid group is prone to decarboxylation at elevated temperatures.[8] The overall molecule may also undergo other forms of thermal decomposition.

The following diagram illustrates the potential degradation pathways for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Caption: Potential degradation pathways for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to thoroughly characterize the thermodynamic stability of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Forced Degradation Studies

Forced degradation studies are the cornerstone of stability testing, providing critical insights into degradation pathways and enabling the development of stability-indicating analytical methods.[2][3]

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature, protected from light, for a defined period.

    • Photodegradation: Expose the solid drug substance and the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

    • Thermal Degradation: Expose the solid drug substance to dry heat at various temperatures (e.g., 80°C, 100°C, 120°C) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of the parent drug remaining and identify and quantify any degradation products formed.

The following diagram outlines the workflow for a forced degradation study.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Acid Acidic Hydrolysis Analysis HPLC Analysis Base Basic Hydrolysis Oxidation Oxidation Photo Photodegradation Thermal Thermal Degradation Start Prepare Stock Solution of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Stress Apply Stress Conditions Start->Stress Stress->Acid Stress->Base Stress->Oxidation Stress->Photo Stress->Thermal Data Data Interpretation: - Identify Degradants - Quantify Degradation - Elucidate Pathways Analysis->Data End Stability Profile Data->End

Caption: Workflow for conducting forced degradation studies.

Calorimetric Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for assessing the thermal stability of a compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the temperature at which decarboxylation or other decomposition processes involving mass loss occur.

Data Presentation: Summary of Hypothetical Stability Data

Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)Degradation (%)Major Degradants Identified
Acidic Hydrolysis1 M HCl8024~15%Thiazole ring-opened product
Basic Hydrolysis1 M NaOH608~25%Multiple uncharacterized products
Oxidation30% H₂O₂Room Temp24~10%N-oxide, S-oxide
PhotodegradationICH Option 125-~5%Minor photoproducts
Thermal (Solid)Dry Heat12048~8%Decarboxylated product

Computational Approaches to Stability Prediction

In silico methods can complement experimental studies by providing insights into the intrinsic stability of a molecule and helping to rationalize observed degradation pathways.

  • Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to determine the bond dissociation energies and reaction enthalpies for potential degradation reactions. This can help to identify the most likely degradation pathways from a thermodynamic perspective.

  • Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the molecule and how it might interact with its environment (e.g., water molecules in a formulation), which can influence its stability.

Conclusion and Future Perspectives

A comprehensive understanding of the thermodynamic stability of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a critical prerequisite for its successful development as a therapeutic agent. The methodologies outlined in this guide, encompassing forced degradation studies, calorimetric analysis, and computational modeling, provide a robust framework for a thorough stability assessment.

The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Further research should focus on the detailed structural elucidation of any identified degradation products and the investigation of potential strategies to mitigate instability, such as the use of excipients or specific packaging.

References

  • Mishra R., Sharma P.K., Verma P.K., Tomer I., Mathur G., Dhakad P.K. Biological potential of thiazole derivatives of synthetic origin. J. Heterocycl. Chem. 2017;54:2103–2116. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). BioPharm International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12). BioPharm International. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). Molecules. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. [Link]

  • (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). FABAD Journal of Pharmaceutical Sciences. [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChemLite. [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid-1266822-87-0. (n.d.). Thoreauchem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021, January 27). MDPI. [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs*. (n.d.). IUPAC. [Link]

  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]

Sources

Exploratory

4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid: Physicochemical Profiling, Mass Spectrometry, and Application in CNS-Penetrant Drug Design

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular building blocks is the foundational step in designing highly specific, bioavailable therapeutics. 4-Cyclopr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular building blocks is the foundational step in designing highly specific, bioavailable therapeutics. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0) has emerged as a privileged scaffold in medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-penetrant enzyme inhibitors[1][2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the critical importance of its exact mass in high-resolution mass spectrometry (HRMS) workflows, and its functional role in synthesizing 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome and obesity research[2][3].

Fundamental Physicochemical & Mass Spectrometry Data

To establish rigorous quality control (QC) and pharmacokinetic (PK) tracking, researchers must differentiate between the average molecular weight (used for stoichiometric calculations) and the exact monoisotopic mass (used for HRMS target identification)[4][5].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
IUPAC Name 4-Cyclopropyl-1,3-thiazole-5-carboxylic acidStandardized nomenclature for regulatory filings.
CAS Number 1266822-87-0Unique identifier for procurement and database querying.
Molecular Formula C₇H₇NO₂SDictates the isotopic envelope in mass spectrometry.
Molecular Weight 169.20 g/mol Low MW allows for downstream functionalization while keeping the final API within Lipinski's Rule of 5.
Exact Mass (Monoisotopic) 169.01975 DaCritical for eliminating isobaric matrix interferences in LC-MS/MS.
Topological Polar Surface Area ~75.5 ŲOptimal TPSA for balancing aqueous solubility and blood-brain barrier (BBB) permeability.

Data supported by 4[4] and 5[5].

The Causality of Exact Mass in HRMS

In complex biological matrices (e.g., brain tissue homogenates or plasma), utilizing the nominal mass (169 Da) is analytically insufficient. Endogenous metabolites frequently share nominal masses, leading to false-positive PK readouts. By utilizing Time-of-Flight (TOF) or Orbitrap HRMS, we track the specific exact mass of 169.01975 Da . The unique mass defect—driven by the presence of Sulfur ( 32 S: 31.97207 Da) and Oxygen ( 16 O: 15.99491 Da)—creates a highly specific analytical signature that guarantees the structural integrity of the tracked analyte[5][6].

Structural Biology & Pharmacological Context

The architectural design of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid is not accidental; it is a highly optimized pharmacophore precursor.

  • The Thiazole Core: Acts as a bioisostere for phenyl or pyridine rings. It provides a distinct hydrogen-bond acceptor (the nitrogen atom) while modulating the pKa of the adjacent carboxylic acid, enhancing target binding affinity[2].

  • The Cyclopropyl Group (C4 Position): The cyclopropyl ring introduces rigid lipophilicity. Unlike linear alkyl chains (e.g., propyl or butyl groups) which incur high entropic penalties upon target binding, the cyclopropyl group is conformationally locked. This lowers the entropic cost of binding to the hydrophobic pockets of enzymes like 11β-HSD1, significantly improving potency and CNS penetration[2][3].

Application: 11β-HSD1 Inhibitors

11β-HSD1 is an enzyme responsible for converting inactive cortisone into active cortisol. Overactivity of this enzyme in adipose and CNS tissues is strongly linked to metabolic syndrome and obesity[7]. As demonstrated by 2, functionalizing this thiazole scaffold yields highly potent, brain-penetrant inhibitors capable of modulating localized glucocorticoid activity[2].

Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) Metabolic Metabolic Syndrome / Obesity Phenotype Cortisol->Metabolic Receptor Activation HSD1 11β-HSD1 Enzyme (Liver, Adipose, CNS) HSD1->Cortisone Catalyzes Inhibitor Thiazole-based Inhibitor (e.g., C7H7NO2S derivative) Inhibitor->HSD1 Competitive Inhibition

Caption: 11β-HSD1 mediated glucocorticoid activation and competitive inhibition by thiazole derivatives.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific reagents or parameters are chosen.

Workflow A: HATU-Mediated Amide Coupling Protocol

Objective: Synthesize an 11β-HSD1 inhibitor lead by coupling a functionalized derivative (e.g., 2-chloro-4-cyclopropylthiazole-5-carboxylic acid) with an adamantyl amine[2]. Causality Check: Why use HATU instead of standard EDC/HOBt? The cyclopropyl group at the C4 position creates severe steric hindrance adjacent to the C5 carboxylic acid. HATU forms a highly reactive HOAt ester. The neighboring pyridine nitrogen in HOAt provides intramolecular hydrogen bonding that accelerates aminolysis, overcoming the steric bulk and preventing epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (20.4 mmol) of the thiazole-5-carboxylic acid derivative in 90 mL of anhydrous Dichloromethane (DCM) to prevent moisture-induced hydrolysis of the active ester[2].

  • Coupling Reagent Addition: Add 1.5 eq (30.6 mmol) of HATU. Stir for 10 minutes at room temperature to allow the formation of the active O-At ester[2].

  • Amine Introduction: Add 1.2 eq (24.5 mmol) of the target amine (e.g., (1S,4R)-4-aminoadamantan-1-ol hydrochloride) followed immediately by 3.0 eq (61.1 mmol) of N,N-Diisopropylethylamine (DIPEA)[2]. Note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Reaction Execution: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere[2].

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validate the product formation using Workflow B.

Workflow B: LC-MS/MS Exact Mass Verification

Objective: Confirm the structural identity and purity of the synthesized thiazole compound using HRMS. Causality Check: Electrospray Ionization (ESI) is highly sensitive to pH. Using 0.1% Formic acid ensures complete protonation of the thiazole nitrogen, maximizing the [M+H]⁺ signal.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Ionization: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Detection & Validation: Scan using an Orbitrap or Q-TOF analyzer set to a resolution of R > 60,000.

    • Self-Validation Metric: For the pure 4-cyclopropyl-1,3-thiazole-5-carboxylic acid precursor, the extracted ion chromatogram (XIC) must show a peak at m/z 170.02703 ([M+H]⁺). Mass accuracy must be within ± 3 ppm to confirm identity.

Workflow N1 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (Exact Mass: 169.01975 Da) N2 Halogenation (C2 Position) Yields 2-Chloro/2-Bromo Derivative N1->N2 Precursor functionalization N3 Amide Coupling (HATU, DIPEA) with Adamantyl Amines N2->N3 SNAr / Amide Bond Formation N4 11β-HSD1 Inhibitor Lead (e.g., Compound 51) N3->N4 Yields target API N5 LC-MS/MS Validation (High-Resolution Mass Profiling) N4->N5 Quality Control & PK Analysis

Caption: Synthetic and analytical workflow for thiazole-based 11β-HSD1 inhibitors.

References

  • PubChemLite - 4-cyclopropyl-1,3-thiazole-5-carboxylic acid (C7H7NO2S). Retrieved from University of Luxembourg / PubChem Database. 4

  • ECHEMI - C7H7NO2S Exact Mass and Monoisotopic Mass Data. 5

  • Journal of Medicinal Chemistry (ACS Publications) - Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors and in Vivo Testing in Diet-Induced Obese Mice. Goldberg, F. W., et al. (2014). 2

  • Crystals (MDPI) - Molecular Mechanism Study on Stereo-Selectivity of α or β Hydroxysteroid Dehydrogenases. Gao, M., et al. (2021). 7

Sources

Foundational

Biological activity of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Derivatives Introduction: The Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a privileged hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for designing molecules that can effectively interact with biological targets.[3][4] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][5][6]

This technical guide focuses on a specific, promising subclass: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives . The incorporation of a cyclopropyl group at the 4-position and a carboxylic acid moiety at the 5-position introduces distinct conformational constraints and functional handles that can be exploited to fine-tune biological activity and pharmacokinetic properties. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these compounds, grounded in experimental data and established protocols.

Synthetic Strategies: Accessing the 4-Cyclopropyl-1,3-thiazole Core

The synthesis of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives often employs cyclization reactions that build the thiazole ring from acyclic precursors. A common and efficient approach is a variation of the Hantzsch thiazole synthesis. For instance, new 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives have been synthesized through the reaction of thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[7] This method offers high yields and short reaction times.[7]

Experimental Protocol: Representative Synthesis via Semi-Hantzsch Cyclization

This protocol outlines a general procedure for the synthesis of 4-cyclopropyl-thiazole derivatives, adapted from established methodologies.[7]

Step 1: Synthesis of Thiosemicarbazone Intermediates

  • Dissolve an appropriate carbonyl compound (e.g., an aromatic aldehyde or ketone) (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the thiosemicarbazone product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form the Thiazole Ring

  • Suspend the synthesized thiosemicarbazone (1 equivalent) in ethanol.

  • Add 2-bromo-1-cyclopropylethanone (1 equivalent) and a base such as triethylamine (Et3N) (1.1 equivalents) to the suspension.[7]

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid, which is the crude 4-cyclopropyl-1,3-thiazole derivative, by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final compound.

G cluster_0 Step 1: Thiosemicarbazone Synthesis cluster_1 Step 2: Thiazole Ring Cyclization A Carbonyl Compound + Thiosemicarbazide B Ethanol, Acetic Acid (cat.) A->B C Reflux (2-4h) B->C D Precipitation & Filtration C->D E Thiosemicarbazone Intermediate D->E F Thiosemicarbazone + 2-bromo-1-cyclopropylethanone E->F Intermediate G Ethanol, Et3N F->G H Reflux (4-6h) G->H I Precipitation & Purification H->I J Final 4-Cyclopropyl-1,3-thiazole Derivative I->J

Caption: Workflow for the synthesis of 4-cyclopropyl-1,3-thiazole derivatives.

Anticancer Activity: A Primary Therapeutic Frontier

The thiazole scaffold is a cornerstone in the development of novel anticancer agents, with several thiazole-containing drugs, such as Dasatinib and Ixazomib, approved for clinical use.[3][4] These derivatives exert their antitumor effects through a variety of mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[8][9]

Mechanism of Action

Thiazole derivatives have been shown to target multiple key pathways implicated in cancer progression:

  • Kinase Inhibition: Many thiazole compounds are designed as inhibitors of specific kinases (e.g., VEGFR-2, Akt) that are crucial for tumor growth and angiogenesis.[10][11]

  • Induction of Apoptosis: These derivatives can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, increasing caspase-3/7 activity, and disrupting the mitochondrial membrane potential.[4][10]

  • Cell Cycle Arrest: Treatment with thiazole derivatives can lead to cell cycle arrest, commonly at the G1 or G2/M phases, thereby preventing cancer cell proliferation.[1][10]

  • Inhibition of Tubulin Polymerization: Some thiazole-containing natural products, like epothilones, interfere with microtubule dynamics, leading to mitotic arrest and cell death.[12]

G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Outcomes Thiazole 4-Cyclopropyl-1,3-thiazole -5-carboxylic acid Derivative Kinase Kinase Inhibition (e.g., VEGFR-2, Akt) Thiazole->Kinase Apoptosis Apoptosis Induction Thiazole->Apoptosis CellCycle Cell Cycle Arrest Thiazole->CellCycle Tubulin Tubulin Polymerization Inhibition Thiazole->Tubulin Proliferation Decreased Proliferation Kinase->Proliferation Angiogenesis Reduced Angiogenesis Kinase->Angiogenesis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->Proliferation Tubulin->CellDeath

Caption: Mechanisms of anticancer action for thiazole derivatives.

Quantitative Anticancer Activity Data

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Reference
Thiazole-5-carboxamide2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-549 (Lung)>5 µg/mL (low activity)[5][13]
Thiazole-5-carboxamide2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamideBel7402 (Liver)>5 µg/mL (low activity)[5][13]
Thiazole-5-carboxamide2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamideHCT-8 (Intestine)48% inhibition at 5 µg/mL[5][13]
Phenylthiazolyl3-nitrophenylthiazolyl derivative (4d)MDA-MB-231 (Breast)1.21[10]
Hydrazinyl-thiazole2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6)C6 (Glioma)3.83 µg/mL[11]
Hydrazinyl-thiazole2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6)A549 (Lung)12.0 µg/mL[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[14][15]

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours.[15]

  • Compound Treatment:

    • Prepare stock solutions of the thiazole derivatives in DMSO.

    • Perform serial dilutions in the culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[15]

  • Incubation:

    • Incubate the plates for 48-72 hours.[15]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression analysis.

Caption: Workflow for the MTT assay to determine anticancer activity.[15]

Antimicrobial and Antioxidant Activities

Beyond their anticancer properties, 4-cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives have demonstrated potential in combating microbial infections and oxidative stress.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[6][16] The presence of sulfur and nitrogen atoms in the thiazole ring is crucial for these properties. Some derivatives have shown moderate to low inhibitory activity against both gram-positive and gram-negative bacteria.[7]

Compound ID Bacterial Strain Activity Reference
5a-5hStaphylococcus aureusModerate to low inhibition[7]
5a-5hBacillus subtilisModerate to low inhibition[7]
5a-5hEscherichia coliModerate to low inhibition[7]
5a-5hAeromonas hydrophilaNo inhibition[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

  • Compound Dilution: Perform serial two-fold dilutions of the thiazole compounds in the broth directly within a 96-well microtiter plate.[15]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Antioxidant Activity

Certain 4-cyclopropyl-thiazole derivatives have been shown to possess moderate to high antioxidant activity, evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[7] The antioxidant capacity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

Compound ID DPPH IC50 (µM) ABTS IC50 (µM) Reference
5c14.86.8[7]
5g15.28.1[7]
Ascorbic Acid (Standard)17.613.5[7]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[14]

  • Reagent Preparation: Prepare a stock solution of the thiazole compound in methanol and a fresh solution of DPPH radical in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[17]

Conclusion and Future Directions

The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. Derivatives from this class have demonstrated significant biological activities, most notably in the realm of anticancer research, with mechanisms involving kinase inhibition and apoptosis induction.[8][11] Furthermore, their potential as antimicrobial and antioxidant agents broadens their therapeutic applicability.[7]

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider array of derivatives to improve potency and selectivity, thereby enhancing the structure-activity relationship (SAR) understanding.

  • In Vivo Evaluation: Advancing the most promising compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: Employing advanced techniques to precisely identify the molecular targets and signaling pathways modulated by these compounds.

The continued exploration of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives holds considerable promise for addressing unmet needs in oncology and infectious diseases, offering a rich field of investigation for medicinal chemists and drug discovery professionals.

References

  • Neliti. (2018, May 6). A Review On Thiazole As Anticancer Agents. Retrieved from [Link]

  • PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • Bentham Science. (2022, September 1). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • ResearchGate. (2025, October 24). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective | Request PDF. Retrieved from [Link]

  • MDPI. (2019, January 17). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Retrieved from [Link]

  • Longdom Publishing. Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • PMC. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Retrieved from [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • CNKI. (2016). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • PubChemLite. 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • NextSDS. 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PMC. (2018, August 9). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]

  • Human Journals. (2022, April 30). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2023, April 4). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Retrieved from [Link]

  • NextSDS. 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • ScienceDirect. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • PMC. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Iraqi Journal of Science. (2024, December 17). Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Retrieved from [Link]

Sources

Exploratory

Establishing the In Vitro Toxicity Profile of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid: A Strategic Approach for Early-Stage Drug Development

An In-Depth Technical Guide Abstract The compound 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid represents a novel chemical entity with a scaffold common to many biologically active molecules.[1][2] As with any new compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The compound 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid represents a novel chemical entity with a scaffold common to many biologically active molecules.[1][2] As with any new compound intended for potential therapeutic use, a thorough understanding of its safety profile is paramount. This guide outlines a comprehensive and tiered strategy for establishing the in vitro toxicity profile of this data-poor compound. By employing a logical sequence of assays, from broad cytotoxicity screening to specific mechanistic endpoints, researchers can efficiently identify potential liabilities, inform structure-activity relationships, and make data-driven decisions for further development. This document provides not only detailed protocols but also the scientific rationale behind the selection of each assay, ensuring a robust and self-validating approach to preclinical safety assessment.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] The presence of this heterocycle, combined with a cyclopropyl group and a carboxylic acid moiety, suggests that 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid may possess significant biological activity. However, before committing resources to efficacy studies, an early and rigorous assessment of its potential toxicity is a critical step in risk mitigation.

In vitro toxicology offers a rapid, cost-effective, and ethically responsible alternative to extensive animal testing in the initial phases of drug discovery. It allows for the screening of compounds against a variety of cell types and toxicological endpoints, providing a foundational dataset that guides the entire preclinical development program. This guide proposes a multi-tiered strategy designed to build a comprehensive toxicity profile for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

A Tiered Strategy for In Vitro Toxicity Assessment

A logical, tiered approach prevents unnecessary experimentation and ensures that the results of foundational assays inform the design of more complex, mechanistic studies. The proposed workflow begins with a broad assessment of cell viability to determine the compound's cytotoxic concentration range, followed by specific investigations into genotoxicity and organ-specific toxicity.

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Organ-Specific Toxicity T1_Start Compound Synthesis & Solubilization T1_Assay MTT Cytotoxicity Assay (Panel of Cell Lines) T1_Start->T1_Assay Dose-response treatment T1_End Determine IC50 Values T1_Assay->T1_End Data analysis T2_Ames Bacterial Reverse Mutation (Ames Test) T1_End->T2_Ames Inform concentration selection T2_Micro In Vitro Micronucleus Assay (Mammalian Cells) T1_End->T2_Micro Inform concentration selection T3_Start Select Target Cell Line (e.g., HepG2 for Liver) T1_End->T3_Start Inform concentration selection T2_End Assess Mutagenic & Clastogenic Potential T2_Ames->T2_End T2_Micro->T2_End Final_Report Comprehensive Toxicity Profile & Risk Assessment T2_End->Final_Report T3_Assay High-Content Screening (HCS) T3_Start->T3_Assay Treat with sub-lethal concentrations T3_End Mechanistic Insight (ROS, Mitochondrial Health, etc.) T3_Assay->T3_End T3_End->Final_Report MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Reductase Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduces MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Cell Lysis Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Plating: Seed a panel of human cell lines (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours. [4][5]2. Compound Preparation: Prepare a stock solution of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and replace it with medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation

Summarize the IC50 values in a clear, tabular format.

Cell LineTissue of OriginIC50 (µM)
HepG2Liver (Hepatocellular Carcinoma)[Experimental Value]
A549Lung (Carcinoma)[Experimental Value]
MCF-7Breast (Adenocarcinoma)[Experimental Value]
HEK293Kidney (Embryonic)[Experimental Value]

Tier 2: Genotoxicity Assessment

Causality: Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. [6]Regulatory agencies worldwide mandate genotoxicity testing for new drug candidates. [7]A standard in vitro battery includes tests for both gene mutation and chromosomal damage. [6][7]

Recommended Assay 1: Bacterial Reverse Mutation (Ames) Test

This assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The assay must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become genotoxic only after being metabolized.

Recommended Assay 2: In Vitro Micronucleus Assay

This test identifies substances that cause chromosomal damage in mammalian cells. [8]Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneuploidy) that fail to incorporate into the daughter nuclei.

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes) according to standard protocols. [8][9]2. Treatment: Expose the cells to at least three concentrations of the test compound, selected based on the Tier 1 cytotoxicity data (typically up to a concentration that causes ~50% cytotoxicity). Include negative (vehicle) and positive (e.g., Mitomycin C) controls. The treatment should occur with and without the S9 metabolic activation system.

  • Cytochalasin B Block: After an appropriate exposure time (e.g., 3-4 hours), add Cytochalasin B. This agent blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during exposure.

  • Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Data Presentation
Treatment GroupConcentration (µM)Metabolic Activation (S9)% Binucleated Cells with Micronuclei
Negative Control0 (Vehicle)-[Value]
Negative Control0 (Vehicle)+[Value]
Positive Control[Conc]-[Value]
Positive Control[Conc]+[Value]
Test CompoundLow-[Value]
Test CompoundMid-[Value]
Test CompoundHigh-[Value]
Test CompoundLow+[Value]
Test CompoundMid+[Value]
Test CompoundHigh+[Value]

Tier 3: Mechanistic & Organ-Specific Toxicity Profiling

Causality: If the initial tiers show activity, or if the intended therapeutic target is in a specific organ, further investigation is warranted. The liver is the primary site of drug metabolism and is frequently susceptible to drug-induced injury. High-Content Screening (HCS) on a relevant cell line like HepG2 can provide deep mechanistic insights by simultaneously measuring multiple cellular health parameters.

HCS_Workflow cluster_params Simultaneous Measurement Start Treat HepG2 cells in multi-well plates Stain Add cocktail of fluorescent dyes Start->Stain Acquire Automated Microscopy & Image Acquisition Stain->Acquire P1 Cell Viability (Membrane Integrity) P2 Nuclear Morphology (DNA Stain) P3 Mitochondrial Membrane Potential P4 Reactive Oxygen Species (ROS) Analyze Image Analysis Software Acquire->Analyze Output Multiparametric Toxicity Fingerprint Analyze->Output

Caption: High-Content Screening (HCS) for mechanistic insights.

Conclusion and Path Forward

This technical guide provides a robust framework for the initial in vitro toxicity assessment of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. By systematically evaluating basal cytotoxicity, genotoxic potential, and key mechanisms of organ-specific toxicity, researchers can build a comprehensive safety profile. The data generated through this tiered approach are essential for making informed decisions, guiding lead optimization, and satisfying the initial safety requirements for advancing a promising compound toward further preclinical and clinical development. A negative result across these assays provides confidence in the compound's safety, while a positive finding allows for early termination or targeted chemical modification to mitigate the observed toxicity.

References

  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Shamsuzzaman, et al. (2014). IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. Bibliomed.
  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
  • Buick, J. K., et al. (2022). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Public Health.
  • Al-Warhi, T., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances.
  • Fluorochem. (n.d.). 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS 1266822-87-0).
  • Amerigo Scientific. (n.d.). 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid.
  • Li, Q., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Journal of Chemistry.
  • World Health Organization. (2020). Section 4.5 Genotoxicity. In EHC 240: Principles for Risk Assessment of Chemicals in Food.
  • He, L., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters.
  • D'Souza, P. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Journal of Drug Metabolism & Toxicology.
  • NextSDS. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information.
  • PubChem. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid.
  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Płaziński, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules.
  • CymitQuimica. (n.d.). 5-CYCLOPROPYL-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID.
  • Aydemir, N., et al. (2015). Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. Drug and Chemical Toxicology.
  • de Oliveira, R. B., et al. (2022). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives.
  • da Silva, P. B., et al. (2019). Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles. Journal of the Brazilian Chemical Society.
  • Bantia, S., et al. (2015). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid receptor binding affinity

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Abstract The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant agents with a broad spectrum of biological activities. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid represents a molecule of interest within this class; however, its specific biological targets and receptor binding profile remain uncharacterized in public literature. This guide provides a comprehensive framework for the systematic investigation of its receptor binding affinity. We address the critical first step of target identification through a multi-pronged strategy encompassing computational, phenotypic, and proteomic approaches. Subsequently, we provide detailed, field-proven protocols for the quantitative characterization of ligand-receptor interactions, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to profile the molecular interactions of novel chemical entities.

The Thiazole Scaffold: A Privileged Structure in Pharmacology

The 1,3-thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This structural motif is present in a multitude of natural products and synthetic drugs, valued for its ability to engage in diverse non-covalent interactions with biological macromolecules. Thiazole derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities. This versatility suggests that the thiazole scaffold can be tailored to interact with a wide array of biological targets, from G-protein coupled receptors (GPCRs) and kinases to enzymes and nuclear receptors. The specific functionalization of the thiazole core, as in 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, dictates its unique physicochemical properties and, consequently, its target binding profile. The investigation of this specific molecule is therefore a rational step in the exploration of novel therapeutic agents.

Target Identification: A Strategic Approach to Finding the Lock for the Key

Without a known receptor, the initial and most critical phase of investigation is target identification. A robust strategy employs orthogonal methods to generate and validate hypotheses, mitigating the risk of pursuing false leads.

Initial Hypothesis Generation: In Silico & Phenotypic Screening

The first step is to narrow the vast landscape of the proteome to a manageable set of potential targets. This is best achieved by combining computational prediction with functional cell-based assays.

  • In Silico Target Prediction : This computational approach leverages the principle that structurally similar molecules often have similar biological activities.[1] By comparing 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid against databases of known ligands, algorithms can predict potential protein targets.

    • Ligand-Based Methods : Utilizes chemical similarity searching (e.g., Tanimoto similarity based on chemical fingerprints) against databases like ChEMBL or DrugBank to identify proteins targeted by structurally related compounds.[1][2][3]

    • Structure-Based Methods (Panel Docking) : Involves docking the 3D conformation of the molecule into the binding sites of a large panel of protein crystal structures.[1] This can predict binding energies and poses, suggesting potential high-affinity interactions.

  • Phenotypic Screening : This target-agnostic approach evaluates the effect of the compound on whole cells or organisms to identify a functional response.[4][5][6][7] The observed phenotype (e.g., cancer cell death, reduction in inflammatory cytokine production) provides crucial clues to the underlying mechanism and potential target class.[8] For example, if the compound induces apoptosis in specific cancer cell lines, subsequent target deconvolution efforts can focus on proteins involved in cell cycle regulation and programmed cell death.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Deconvolution & Validation InSilico In Silico Prediction (Ligand & Structure-Based) Hypothesis Generate List of Putative Targets InSilico->Hypothesis Predicts potential binding partners Phenotypic Phenotypic Screening (Cell-Based Assays) Phenotypic->Hypothesis Reveals functional activity ChemProteomics Chemical Proteomics (Affinity-Based Pull-down) Hypothesis->ChemProteomics Guides validation experiments ValidatedTarget Validated Biological Target(s) ChemProteomics->ValidatedTarget Directly identifies binding proteins BindingAssay Binding Affinity Assays (Radioligand, FP, SPR, etc.) ValidatedTarget->BindingAssay Proceed to Quantitative Binding Analysis

Caption: A workflow for identifying and validating unknown protein targets.

Target Deconvolution and Validation: Chemical Proteomics

Once a functional effect is observed or a list of putative targets is generated, the next step is to directly identify the protein(s) that the compound binds to in a complex biological sample. Chemical proteomics is the most powerful tool for this purpose.[9][10][11][12]

  • Affinity-Based Pull-Down : This is a widely used method where the small molecule is used as "bait" to capture its binding partners.[13][14]

    • Probe Synthesis : A linker is attached to a non-essential position of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, which is then conjugated to an affinity tag (e.g., biotin) or immobilized on a solid support (e.g., agarose beads).[13]

    • Incubation : The probe is incubated with a cell lysate or tissue homogenate.

    • Enrichment : The probe-protein complexes are isolated from the mixture (e.g., using streptavidin beads for a biotinylated probe).

    • Identification : The captured proteins are eluted, separated (typically by SDS-PAGE), and identified using mass spectrometry.[10][15]

This method provides direct physical evidence of a drug-protein interaction, moving from a hypothesis to a validated target ready for quantitative analysis.

Quantitative Analysis of Receptor Binding Affinity

After identifying a putative receptor, the next phase is to precisely quantify the binding affinity. This involves determining key parameters like the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). Several robust methods are available, each with distinct advantages.

Assay Method Principle Key Advantages Key Considerations
Radioligand Binding Measures the binding of a radioactively labeled ligand to a receptor.Gold standard, high sensitivity, well-established protocols.[16][17]Requires handling of radioactive materials, filtration step can disrupt equilibrium.[16]
Fluorescence Polarization (FP) Measures the change in the rotational speed (and thus polarization of emitted light) of a small fluorescent tracer upon binding to a larger protein.[18][19]Homogeneous (no-wash) format, suitable for HTS, real-time measurements.[20]Requires a suitable fluorescent probe, sensitive to autofluorescence from compounds.[19]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at the surface of a sensor chip as an analyte in solution binds to an immobilized ligand.[21]Label-free, provides real-time kinetic data (kon, koff), high sensitivity for small molecules.[22][23]Requires immobilization of the receptor, which may affect its conformation; can be complex to set up.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[24]Label-free, provides a complete thermodynamic profile (Kd, ΔH, ΔS), direct measurement in solution.[25][26][27]Requires larger quantities of protein, lower throughput.
Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes a classic and reliable method to determine the binding affinity (Ki) of our unlabeled test compound (4-Cyclopropyl-1,3-thiazole-5-carboxylic acid) by measuring its ability to compete with a known high-affinity radioligand for a specific receptor.

Self-Validating System & Rationale: This protocol incorporates controls to ensure data integrity. Total binding is measured in the absence of any competitor. Non-specific binding (NSB), which represents the binding of the radioligand to non-receptor components, is determined in the presence of a saturating concentration of a known unlabeled ligand. Specific binding is the difference between total binding and NSB. A successful assay must show high specific binding relative to total binding.

Step-by-Step Methodology:

  • Preparation of Materials :

    • Receptor Source : Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor. Homogenize cells/tissue in an ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

    • Radioligand : Choose a radioligand (e.g., 3H- or 125I-labeled) with high affinity and specificity for the target receptor. The concentration used in the assay should ideally be at or below its Kd value to ensure sensitivity to competition.[28]

    • Test Compound : Prepare a stock solution of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Assay Buffer : A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2) to ensure optimal receptor conformation and binding.

  • Assay Setup (in 96-well plate format) :

    • Total Binding Wells : Add assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB) Wells : Add assay buffer, radioligand, receptor membranes, and a saturating concentration of a known unlabeled competitor.

    • Competition Wells : Add assay buffer, radioligand, receptor membranes, and varying concentrations of the serially diluted 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

  • Incubation :

    • Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient duration to reach binding equilibrium.[29] This time is determined in preliminary kinetic experiments.

  • Termination and Filtration :

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. The speed of this step is critical to minimize dissociation of the ligand-receptor complex.[16]

  • Quantification :

    • Place the filter mat in a scintillation vial or bag with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis :

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Acquisition & Analysis A Prepare Receptor (e.g., Cell Membranes) D Combine Reagents in Plate: - Total Binding - Non-Specific Binding (NSB) - Competition Wells A->D B Prepare Radioligand (at ~Kd concentration) B->D C Prepare Test Compound (Serial Dilution) C->D E Incubate to Equilibrium D->E F Rapid Filtration & Washing (Separates Bound from Free) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Plot Competition Curve (% Specific Binding vs. [Compound]) G->H I Calculate IC50 & Ki (Non-linear Regression) H->I

Caption: Workflow for a radioligand competition binding assay.

Illustrative Data Presentation

Hypothetical data from a competition binding assay for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid against a hypothetical GPCR target.

Parameter Value Description
Radioligand Used[3H]-ExampleAgonistA known high-affinity ligand for the target receptor.
Radioligand Kd1.5 nMEquilibrium dissociation constant of the radioligand.
Radioligand Conc.1.0 nMConcentration of radioligand used in the assay.
IC50 125 nM Concentration of test compound inhibiting 50% of specific binding.
Calculated Ki 75 nM Inhibition constant, a measure of the compound's binding affinity.

Downstream Functional Analysis: From Binding to Biological Effect

Confirming that a compound binds to a receptor is only part of the story. The critical next step is to determine the functional consequence of this binding—is the compound an agonist (activator), antagonist (blocker), or inverse agonist? This requires functional assays that measure the downstream signaling of the receptor.

  • If the Target is a GPCR : The binding of a ligand to a GPCR initiates a cascade of intracellular events.[30][31][32][33] Key signaling pathways to investigate include:

    • cAMP Pathway (via Gs or Gi) : Measure changes in intracellular cyclic AMP (cAMP) levels using assays like HTRF or ELISA.

    • Phosphoinositide Pathway (via Gq) : Monitor the mobilization of intracellular calcium (Ca2+) using fluorescent dyes or measure the production of inositol phosphates (IPs).[34]

cluster_GPCR G-Protein Coupled Receptor Signaling Ligand Ligand (e.g., Test Compound) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates PLC Phospholipase C (PLC) G_Protein->PLC Gαq activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse1 Cellular Response PKA->CellularResponse1 Phosphorylates Targets IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC Activates CellularResponse2 Cellular Response PKC->CellularResponse2 Phosphorylates Targets

Caption: Simplified overview of major GPCR signaling pathways.

  • If the Target is a Receptor Tyrosine Kinase (RTK) : RTKs are key regulators of cellular processes like proliferation and differentiation.[35][36] Activation involves receptor dimerization and autophosphorylation.[37]

    • Phosphorylation Assays : Use phospho-specific antibodies in Western blotting or ELISA to measure the phosphorylation status of the receptor itself and key downstream signaling proteins like Akt and ERK.[38]

cluster_RTK Receptor Tyrosine Kinase Signaling Ligand Ligand (e.g., Growth Factor) Receptor RTK Monomers Ligand->Receptor Binds Dimer Dimerized RTK (Phosphorylated) Receptor->Dimer Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Dimer->Adaptor Recruits Ras Ras Adaptor->Ras Activates MAPK_Cascade MAP Kinase Cascade (Raf -> Mek -> Erk) Ras->MAPK_Cascade Initiates Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression Regulates Transcription Factors

Caption: Canonical MAPK signaling cascade downstream of an RTK.

Conclusion

Determining the receptor binding affinity of a novel compound like 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a multi-step, iterative process that lies at the heart of modern drug discovery. It begins with a broad, systematic search for potential biological targets and culminates in the precise, quantitative measurement of molecular interactions. By integrating computational, phenotypic, proteomic, and biophysical methods, researchers can build a comprehensive profile of a compound's mechanism of action. The methodologies outlined in this guide provide a robust and validated pathway for transforming a molecule of interest into a well-characterized lead compound, paving the way for further preclinical and clinical development.

References

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (n.d.). PMC. [Link]

  • Receptor tyrosine kinase. (2024). Wikipedia. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC. [Link]

  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]

  • G protein-coupled receptor. (2024). Wikipedia. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Expert Opinion on Drug Discovery. [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences. [Link]

  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. [Link]

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... (n.d.). ResearchGate. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Signaling Pathways of Tyrosine Kinase Receptors. (n.d.). Holland-Frei Cancer Medicine - NCBI. [Link]

  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. (2021, June 10). ACS Applied Materials & Interfaces. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • Chemical Proteomics. (n.d.). Evotec. [Link]

  • GPCR Pathway. (n.d.). Creative Diagnostics. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Chemspace. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PMC. [Link]

  • Receptor Tyrosine Kinases (RTKs) Illustration Agent. (n.d.). SciSpace. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands. [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010, August 4). MDPI. [Link]

  • 8.5: Receptor Tyrosine Kinases (RTKs). (2023, August 31). Biology LibreTexts. [Link]

  • Phenotypic profiling in drug discovery. (2019, June 5). Drug Target Review. [Link]

  • In silico Identification of Novel Common Drug Targets Against Four Infectious Acinetobacter Species. (2024, November 11). bioRxiv. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. (2022, October 15). MDPI. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis. [Link]

  • GPCR downstream signalling. (n.d.). PubChem - NIH. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC - NIH. [Link]

  • Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. (2026, March 9). Infinix Bio. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). PMC. [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. [Link]

  • Small Molecule Drug Target Identification and Validation. (n.d.). Baitai Paike Biotechnology. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). Proventa International. [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs). (2023, August 31). Biology LibreTexts. [Link]

  • Chemical kinomics: a powerful strategy for target deconvolution. (n.d.). BMB Reports. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. (2025, October 14). ACS Publications. [Link]

  • Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. (2021, November 15). Frontiers. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Process Optimization of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

Strategic Rationale & Retrosynthetic Design The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid scaffold is a privileged pharmacophore, heavily utilized in the development of for metabolic syndrome[1] and for autoimmune dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Design

The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid scaffold is a privileged pharmacophore, heavily utilized in the development of for metabolic syndrome[1] and for autoimmune diseases[2].

The classical Hantzsch synthesis of 2-unsubstituted thiazoles relies on thioformamide. However, thioformamide is highly unstable, toxic, and prone to rapid polymerization, making it fundamentally unsuitable for scalable drug development. To circumvent this bottleneck, we have designed a robust, four-step telescoped workflow. This route utilizes thiourea—a stable, crystalline surrogate—to form a 2-aminothiazole intermediate, followed by a highly efficient using tert-butyl nitrite (t-BuONO).

Route SM Ethyl 3-cyclopropyl- 3-oxopropanoate Int1 Ethyl 2-bromo-3-cyclopropyl- 3-oxopropanoate SM->Int1 Step 1: NBS, MeCN α-Bromination Int2 Ethyl 2-amino-4-cyclopropyl- thiazole-5-carboxylate Int1->Int2 Step 2: Thiourea, EtOH Hantzsch Cyclization Int3 Ethyl 4-cyclopropyl-1,3- thiazole-5-carboxylate Int2->Int3 Step 3: t-BuONO, THF Reductive Deamination Prod 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid Int3->Prod Step 4: LiOH, H2O/THF Saponification

Retrosynthetic workflow and 4-step forward synthesis of the target thiazole scaffold.

Experimental Protocols & Mechanistic Causality

As a self-validating system, each protocol below includes distinct physical or chemical indicators that confirm the success of the transformation without requiring immediate offline analytics.

Step 1: α-Bromination of the β-Keto Ester

Protocol: To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) in anhydrous acetonitrile (0.5 M), N-bromosuccinimide (NBS, 1.05 equiv) is added portion-wise at 0 °C. The reaction is warmed to room temperature and stirred for 2 hours. The mixture is filtered to remove succinimide, and the filtrate is concentrated under reduced pressure. Mechanistic Causality: NBS is selected over elemental bromine (Br₂) to strictly control the electrophilic bromination. This prevents over-bromination at the α-position and avoids the generation of highly corrosive HBr gas, ensuring process safety and scalability[2]. Self-Validation: The reaction is visually validated by the precipitation of succinimide as a white solid byproduct, indicating the successful transfer of the bromonium ion.

Step 2: Hantzsch Thiazole Cyclization

Protocol: The crude ethyl 2-bromo-3-cyclopropyl-3-oxopropanoate is dissolved in absolute ethanol (0.5 M). Thiourea (1.1 equiv) is added, and the mixture is heated to reflux (78 °C) for 4 hours. The solvent is evaporated, and the residue is triturated with diethyl ether to yield the product as a hydrobromide salt. Mechanistic Causality: Thiourea acts as a stable S,N-dinucleophile. The highly polarizable sulfur atom selectively displaces the α-bromide. Subsequent intramolecular condensation of the primary amine with the ketone yields the 2-aminothiazole ring. Self-Validation: The formation of the 2-aminothiazole is self-validated by the spontaneous precipitation of the product as a dense, crystalline hydrobromide salt as the reaction cools.

Step 3: Reductive Deamination (Hydrodediazoniation)

Protocol: Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate (1.0 equiv) is dissolved in anhydrous THF (0.2 M). tert-Butyl nitrite (t-BuONO, 2.0 equiv) is added dropwise over 15 minutes. The reaction is heated to 65 °C for 3 hours. The mixture is quenched with water and extracted with ethyl acetate. Mechanistic Causality: t-BuONO acts as a mild, organic-soluble nitrosating agent. The resulting diazonium salt undergoes homolytic cleavage to form a transient thiazolyl radical. THF is deliberately chosen as the solvent because it acts as an excellent hydrogen atom donor, quenching the radical to yield the 2-unsubstituted thiazole. Self-Validation: The deamination is validated in real-time by the vigorous evolution of nitrogen gas (bubbling). The cessation of gas evolution serves as a reliable indicator of reaction completion.

Step 4: Ester Hydrolysis (Saponification)

Protocol: The ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate is dissolved in a 2:1:1 mixture of THF/MeOH/H₂O. Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The organic solvents are removed in vacuo, and the aqueous layer is acidified to pH 2.0 with 1 M HCl. The resulting precipitate is filtered and dried. Mechanistic Causality: The mixed solvent system ensures complete dissolution of the lipophilic ester while providing the aqueous environment necessary for the hydroxide nucleophile. LiOH is preferred over NaOH to minimize side reactions and facilitate a cleaner precipitation of the free acid[1]. Self-Validation: Successful saponification is validated by the complete dissolution of the organic ester into a homogeneous aqueous phase, followed by the immediate precipitation of the pure white carboxylic acid upon acidification.

Reaction Optimization Data: Reductive Deamination

The reductive deamination (Step 3) is the most critical transformation in this route. The choice of solvent and the stoichiometry of the nitrosating agent dictate the chemoselectivity of the radical quenching process.

Solvent SystemNitrosating Agent (Equiv)Temp (°C)Yield (%)Mechanistic Observation
DMFt-BuONO (1.5)6545Poor H-atom donor; accumulation of side products.
EtOHt-BuONO (1.5)7852Competitive formation of ethyl ether byproducts.
THFt-BuONO (1.5)6578Efficient H-atom donation from the α-carbon of THF.
THF t-BuONO (2.0) 65 91 Optimal nitrosation rate and rapid radical quenching.

Mechanistic Pathway of Reductive Deamination

The success of the deamination step relies entirely on the generation and subsequent quenching of a highly reactive thiazolyl radical.

Mechanism A 2-Aminothiazole Intermediate B Thiazole Diazonium Ion A->B t-BuONO Nitrosation C Thiazolyl Radical (N2 loss) B->C Homolytic Cleavage D 2-Unsubstituted Thiazole C->D H-Abstraction (from THF)

Radical mechanism of the reductive deamination step using t-BuONO in THF.

References

  • Goldberg, F. W., et al. "Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors and in Vivo Testing in Diet-Induced Obese Mice." Journal of Medicinal Chemistry.[Link]

  • Zhu, J., et al. "Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.[Link]

  • Röder, L., et al. "Flow Hydrodediazoniation of Aromatic Heterocycles." Molecules.[Link]

Sources

Application

Application Notes &amp; Protocols: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in Modern Drug Discovery

Abstract The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid scaffold is a building block of significant interest in contemporary medicinal chemistry. This document provides an in-depth guide for its strategic application i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid scaffold is a building block of significant interest in contemporary medicinal chemistry. This document provides an in-depth guide for its strategic application in drug discovery programs. We will explore the unique physicochemical properties conferred by the cyclopropyl and thiazole moieties, detail a robust protocol for its use in amide bond formation, and present a case study illustrating its potential in the design of targeted therapies such as kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents with optimized properties.

Introduction: The Strategic Value of the Cyclopropyl-Thiazole Moiety

The thiazole ring is a privileged heterocyclic scaffold, forming the core of over 18 FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Its utility lies in its ability to act as a stable, aromatic platform for molecular recognition and to engage in key hydrogen bonding and dipole interactions with biological targets.[2]

The incorporation of a cyclopropyl group is an increasingly powerful strategy in modern drug design. This small, conformationally constrained carbocycle is not merely a passive linker; it is a lipophilic bioisostere that can profoundly influence a molecule's pharmacological profile.[3] Its presence often enhances metabolic stability, improves lipophilicity for better membrane permeability, and provides a precise three-dimensional vector for interacting with protein binding pockets.[3] The combination of these two motifs in 4-cyclopropyl-1,3-thiazole-5-carboxylic acid creates a building block that offers a compelling solution to common challenges in lead optimization, such as improving potency, solubility, and pharmacokinetic properties.

Physicochemical & Structural Properties

The unique arrangement of the cyclopropyl group at the 4-position and the carboxylic acid at the 5-position of the thiazole ring imparts a distinct set of properties that are highly advantageous for drug design.

Key Attributes:

  • Structural Rigidity: The thiazole ring and the adjacent cyclopropyl group create a rigidified structure. This conformational constraint reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity.

  • Metabolic Stability: The cyclopropyl group can serve as a "metabolic shield," protecting adjacent positions on the thiazole ring from oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.

  • Improved Physicochemical Profile: The cyclopropyl group is often used as a bioisosteric replacement for larger, more flexible, or more lipophilic groups like a phenyl ring.[4][5] This replacement can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates, by improving solubility and reducing off-target toxicities.[6]

  • Versatile Chemical Handle: The carboxylic acid at the 5-position provides a reliable and versatile point for chemical modification.[7][8] It is readily activated for amide bond formation, one of the most common and robust reactions in medicinal chemistry, allowing for the exploration of a vast chemical space through the introduction of diverse amine-containing fragments.[9][10]

Data Summary Table:

PropertyValue / InformationSource
IUPAC Name 4-cyclopropyl-1,3-thiazole-5-carboxylic acid[11]
CAS Number 1266822-87-0[12]
Molecular Formula C₇H₇NO₂S[13]
Molecular Weight 169.20 g/mol -
Predicted XlogP 1.4[13]
Appearance Off-white to yellow solid-
Chemical Handle Carboxylic Acid for Amidation, Esterification, etc.[9]

Synthesis of the Building Block: A Proposed Route

While 4-cyclopropyl-1,3-thiazole-5-carboxylic acid is commercially available from suppliers, understanding its synthesis is crucial for custom modifications or scale-up. A plausible and efficient method is based on the principles of the classic Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Workflow:

Synthesis_Workflow A Ethyl 2-chloroacetoacetate C Ethyl 4-cyclopropyl-2-aminothiazole-5-carboxylate (Intermediate) A->C B Cyclopropanecarbothioamide B->C Hantzsch Condensation D Diazotization (NaNO₂, H₂SO₄) C->D E Deamination / Hydrolysis D->E F Ethyl 4-cyclopropylthiazole-5-carboxylate E->F G Saponification (NaOH, H₂O/EtOH) F->G H 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid (Final Product) G->H

Caption: Proposed Hantzsch-type synthesis of the title compound.

Rationale behind the steps:

  • Hantzsch Thiazole Synthesis: This foundational step involves the reaction of an α-halocarbonyl compound (ethyl 2-chloroacetoacetate) with a thioamide (cyclopropanecarbothioamide). This reaction is a reliable and high-yielding method for constructing the thiazole core. The initial product would likely be an aminothiazole.

  • Deamination: To arrive at the desired unsubstituted thiazole at the 2-position, the amino group must be removed. This is typically achieved via a Sandmeyer-type reaction sequence involving diazotization with sodium nitrite in a strong acid, followed by removal of the diazonium group.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is a standard procedure accomplished by treatment with a base like sodium hydroxide in a mixture of water and an alcohol, followed by acidic workup to protonate the carboxylate.

Application Protocol: Amide Bond Formation

The primary application of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid is as an acylating agent in amide bond formation. The following protocol provides a robust and widely applicable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Workflow for EDC-Mediated Amide Coupling:

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling A 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid D Activated O-acylisourea Ester (Intermediate) A->D B EDC (Coupling Reagent) B->D C HOBt (Additive) C->D Forms active ester, prevents side reactions G Final Amide Product D->G E Primary or Secondary Amine (R-NH₂ or R₂NH) E->G Nucleophilic Attack F DIPEA (Base) F->G Scavenges HCl

Caption: EDC/HOBt mediated amide coupling workflow.

Detailed Step-by-Step Protocol:

  • Materials:

    • 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq)

    • Amine of interest (1.1 eq)

    • EDC (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)

    • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

    • Add HOBt (0.1 eq for catalysis, up to 1.0 eq to minimize racemization if chiral centers are present).

    • Add the amine of interest (1.1 eq) to the solution.

    • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Causality and Self-Validation:

    • Why EDC/HOBt? This combination is highly efficient and minimizes side reactions. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[8]

    • Why DIPEA? A non-nucleophilic base is required to neutralize the HCl salt of EDC and the proton released during amide bond formation, driving the reaction to completion without competing as a nucleophile.

    • Validation: The success of the reaction is validated by LC-MS analysis, which should show the disappearance of the starting material's mass peak and the appearance of the desired product's mass peak.

Case Study: Application in Kinase Inhibitor Design

The 2-aminothiazole scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting the ATP-binding site.[14] We can hypothesize the use of our building block to synthesize analogues of known inhibitors, such as those for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and oncology.

Example Application:

A known class of VEGFR-2 inhibitors features a 2-(pyridin-2-ylamino)thiazole core linked via a methylene-amino bridge to a substituted benzamide.[14] By using 4-cyclopropyl-1,3-thiazole-5-carboxylic acid, a medicinal chemist could design a novel analogue where the core is inverted and functionalized differently.

Hypothetical Target Molecule Synthesis:

  • Amide Coupling: Couple 4-cyclopropyl-1,3-thiazole-5-carboxylic acid with a suitable substituted aniline (e.g., 3-amino-N-cyclopropyl-2,4-difluorobenzamide) using the protocol described in Section 4.

  • Further Functionalization: If necessary, other positions on the thiazole could be functionalized in subsequent steps (e.g., introduction of an amino group at the 2-position).

Structure-Activity Relationship (SAR) Rationale: [15][16]

  • The Cyclopropyl Group: In a kinase binding site, the cyclopropyl group can probe small, hydrophobic pockets that a larger phenyl group cannot. Its rigid structure can orient the rest of the molecule for optimal interaction with key residues, potentially increasing potency and selectivity.

  • The Thiazole Core: Acts as a central scaffold, positioning the key pharmacophoric elements. The nitrogen and sulfur atoms can act as hydrogen bond acceptors.

  • The Amide Linker: The amide bond formed from the carboxylic acid is a critical hydrogen bond donor and acceptor, often forming a "hinge-binding" interaction within the ATP pocket of kinases.

This strategic design leverages the unique properties of the cyclopropyl-thiazole building block to create novel chemical matter with a high potential for potent and selective kinase inhibition.

Conclusion

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is more than a simple heterocyclic acid; it is a sophisticated building block engineered to address key challenges in modern drug discovery. Its unique combination of structural rigidity, metabolic stability, and chemical versatility makes it an invaluable tool for lead optimization. The protocols and strategic insights provided herein are designed to empower medicinal chemists to effectively integrate this scaffold into their research programs, accelerating the development of next-generation therapeutics.

References

  • Łączkowski, K. Z., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27(4), 1294-1309. Available at: [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-623. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(21), 3864. Available at: [Link]

  • Schroeder, G. M., et al. (2006). Discovery and Evaluation of N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a Selective and Orally Efficacious Inhibitor of Vascular Endothelial Growth Factor Receptor-2. Journal of Medicinal Chemistry, 49(12), 3597-3610. Available at: [Link]

  • Zafar, H., et al. (2024). Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. Chemistry & Biodiversity. Available at: [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available at: [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. Available at: [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. Available at: [Link]

  • Wang, Y., et al. (2023). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Chemical Communications, 59(9), 1083-1096. Available at: [Link]

  • Ansari, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. Available at: [Link]

  • Sharma, V., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Journal of Applied Pharmaceutical Science and Research, 5(2), 1-15. Available at: [Link]

  • Semeniuchenko, V., et al. (2023). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 250, 115206. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4458. Available at: [Link]

  • Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323. Available at: [Link]

  • European Patent Office. (2016). Antibacterial thiazolecarboxylic acids (EP3008045A1). Google Patents.
  • Drug Design. (2005). Structure Activity Relationships (SAR). Drug Design. Available at: [Link]

  • NextSDS. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • PubChem. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Eurtivong, C., & Reynisson, J. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(5), 447-456. Available at: [Link]

  • Pola, S. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. Available at: [Link]

  • Desai, N. C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 297. Available at: [Link]

  • De Luca, L. (2014). A Patent Review on Thiazole Derivatives (2008-2013). Acta Chimica and Pharmaceutica Indica, 4(2), 79-106. Available at: [Link]

  • Patel, J., & Khunt, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical and Biological Archives, 14(3), 1-10. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0309995. Available at: [Link]

Sources

Method

Amidation Protocols for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of 4-Cyclopropyl-1,3-thiazole-5-carboxamides The 4-cyclopropyl-1,3-thiazole-5-carboxamide scaffold is a privileged motif in modern drug discovery, appearing in a variety of pre-clinical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Cyclopropyl-1,3-thiazole-5-carboxamides

The 4-cyclopropyl-1,3-thiazole-5-carboxamide scaffold is a privileged motif in modern drug discovery, appearing in a variety of pre-clinical and clinical candidates targeting a range of therapeutic areas. The unique combination of the planar, electron-deficient thiazole ring and the three-dimensional, lipophilic cyclopropyl group offers a distinct conformational and electronic profile that can be exploited for potent and selective interactions with biological targets. The amide linkage at the 5-position provides a crucial vector for introducing further diversity and modulating the physicochemical properties of the final molecule.

This application note provides a comprehensive guide to the amidation of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of these valuable compounds. We will delve into the mechanistic rationale behind various coupling strategies, offer detailed, step-by-step protocols for common and advanced amidation methods, and provide insights into troubleshooting and optimization.

Understanding the Substrate: Key Considerations for Amidation

The successful amidation of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid requires an appreciation of its unique structural features:

  • Heteroaromatic Carboxylic Acid: The carboxylic acid is attached to an electron-deficient thiazole ring. This electronic nature can influence the reactivity of the carboxyl group, sometimes making it more amenable to activation.

  • Steric Hindrance: The cyclopropyl group at the adjacent 4-position introduces a degree of steric bulk around the carboxylic acid. This can hinder the approach of bulky coupling reagents or amines, potentially requiring more forcing conditions or specialized reagents.

  • Potential for Side Reactions: The thiazole ring contains heteroatoms that could potentially coordinate with reagents or participate in unwanted side reactions under certain conditions, although this is generally not a major concern with standard amidation protocols.

Choosing Your Amidation Strategy: A Comparative Overview

The choice of amidation protocol is critical and depends on several factors, including the properties of the amine coupling partner (steric hindrance, nucleophilicity), the desired scale of the reaction, and the need to avoid racemization if chiral centers are present in the amine. Below is a comparison of the most common and effective methods.

Amidation Method Activating Reagent(s) Key Advantages Potential Challenges Best Suited For
Carbodiimide Coupling EDC, HOBt/OxymaReadily available reagents, water-soluble byproducts (for EDC), well-established.Can be sluggish with hindered substrates or electron-deficient amines.[1]A wide range of primary and secondary amines, initial screening.
Uronium/Aminium Salt Coupling HATU, HBTUHigh efficiency and fast reaction rates, even for hindered substrates.[2][3] Low racemization potential.[4]Reagents can be more expensive, potential for side reactions with the free amine if not used in equimolar amounts.Sterically hindered amines, electron-deficient amines, and when minimizing racemization is critical.
Acyl Halide Formation SOCl₂, Oxalyl ChlorideHighly reactive intermediate, often drives reactions to completion.Harsh conditions for acyl chloride formation, potential for side reactions, moisture sensitive.[5][6]Robust amines that can tolerate the reaction conditions, difficult couplings where other methods fail.
Acyl Fluoride Formation DAST, Deoxo-Fluor, BTFFHLess prone to racemization than acyl chlorides, can be effective for hindered systems.[7][8][9]Reagents can be hazardous and require careful handling.Challenging couplings with sterically demanding partners where standard methods are unsatisfactory.

Mechanistic Insights: The "Why" Behind the Protocols

A deep understanding of the reaction mechanisms allows for rational troubleshooting and optimization.

Carbodiimide-Mediated Amidation (EDC/HOBt)

This method proceeds through a two-step activation of the carboxylic acid.

EDC_HOBt_Mechanism RCOOH 4-Cyclopropyl-1,3-thiazole -5-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct O_Acylisourea->Urea side reaction HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of EDC/HOBt mediated amidation.

The carboxylic acid first reacts with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), it is rapidly converted to a more stable HOBt active ester. This active ester then readily reacts with the amine to form the desired amide, regenerating HOBt. The use of HOBt or other additives like Oxyma is highly recommended to improve efficiency and suppress side reactions.[10]

Uronium Salt-Mediated Amidation (HATU)

HATU is a highly efficient coupling reagent that also proceeds via an active ester intermediate.

HATU_Mechanism RCOOH 4-Cyclopropyl-1,3-thiazole -5-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH₂ TMU Tetramethylurea Byproduct Amine R'-NH₂ HOAt HOAt

Caption: Mechanism of HATU mediated amidation.

In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt, which is then attacked by the HOAt anion to generate the OAt-active ester and tetramethylurea.[3][11] This active ester is then readily acylated by the amine. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, leading to faster reaction rates.[3]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine used.

Protocol 1: General Purpose Amidation using EDC/HOBt

This protocol is a reliable starting point for a wide range of amines.

Materials:

  • 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (enough to ensure good stirring).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Protocol 2: High-Efficiency Amidation for Hindered Substrates using HATU

This protocol is recommended for sterically demanding amines or when faster reaction times are desired.

Materials:

  • 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Amidation via Acyl Chloride Formation

This two-step protocol is a robust method for particularly challenging couplings.

Step 1: Formation of 4-Cyclopropyl-1,3-thiazole-5-carbonyl chloride

Materials:

  • 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 equiv) or Oxalyl chloride (1.5 - 2.0 equiv) with a catalytic amount of DMF.

  • Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 equiv).

  • Add anhydrous DCM or toluene, followed by the dropwise addition of thionyl chloride (2.0 equiv) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation with the Acyl Chloride

Materials:

  • Crude 4-Cyclopropyl-1,3-thiazole-5-carbonyl chloride (from Step 1)

  • Amine (1.0 - 1.2 equiv)

  • A non-nucleophilic base such as Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.1 equiv) and the base (2.0 equiv) in anhydrous DCM in a dry round-bottom flask and cool to 0 °C.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the product as described in the previous protocols.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the equivalents of the coupling reagent and base. For EDC/HOBt couplings, ensuring the reagents are of high quality and the solvents are anhydrous is crucial. Switching to a more powerful coupling reagent like HATU is often effective. For particularly difficult cases, the acyl chloride method should be considered.

  • Side Products: The formation of an N-acylurea byproduct from EDC can be minimized by the addition of HOBt and by ensuring the amine is added promptly after the activation of the carboxylic acid. With HATU, using it in slight excess should be avoided as it can react with the free amine of the product.

  • Purification Challenges: The urea byproduct from EDC is water-soluble, making aqueous workup effective. If purification by chromatography is difficult, recrystallization of the final product should be attempted.

Conclusion

The amidation of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a critical transformation for the synthesis of a wide array of biologically active molecules. By understanding the interplay of the substrate's electronic and steric properties with the mechanism of various coupling reagents, researchers can select and optimize the most appropriate protocol for their specific needs. The methods outlined in this guide, from the workhorse EDC/HOBt procedure to the highly efficient HATU coupling and the robust acyl chloride route, provide a strong foundation for the successful synthesis of 4-cyclopropyl-1,3-thiazole-5-carboxamides.

References

  • Reddit. (2017, February 22). coupling reaction using EDC/HOBt. r/chemhelp. [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Pharmaceuticals, 14(3), 245. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 62(15), 152941. [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2015). RSC Advances, 5(54), 43449-43455. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 53. [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry, 20, 575-583. [Link]

  • Inhibitor Research Hub. (2025, November 4). HATU: A Premier Peptide Coupling Reagent for Precision Amide Bond Formation. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry, 25(14), 8011-8014. [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (2021). Organic Letters, 23(5), 1686-1691. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 53. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. (2021). Organic Letters, 23(3), 847-852. [Link]

  • ResearchGate. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances, 12(30), 19305-19309. [Link]

  • YouTube. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • PubChem. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • New Drug Approvals. (2016, July 11). thiazole derivative. [Link]

  • Google Patents. (n.d.).
  • Patsnap. (2010, December 22). 5-thiazole amide compound and biology application thereof. [Link]

  • Justia. (n.d.). Of Carboxylic Acid Patents and Patent Applications (Class 564/138). [Link]

Sources

Application

Application Note: Laboratory Synthesis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Executive Summary The 1,3-thiazole core is a highly privileged scaffold in medicinal chemistry. Specifically, 4-cyclopropyl-1,3-thiazole-5-carboxylic acid serves as a critical, lipophilic, brain-penetrant building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole core is a highly privileged scaffold in medicinal chemistry. Specifically, 4-cyclopropyl-1,3-thiazole-5-carboxylic acid serves as a critical, lipophilic, brain-penetrant building block in the development of 11β-Hydroxysteroid Dehydrogenase Type I (11β-HSD1) inhibitors[1]. This application note details a robust, three-step synthetic protocol to generate this compound from commercially available ethyl 3-cyclopropyl-3-oxopropanoate. By leveraging a modified Hantzsch thiazole synthesis[2], this guide provides researchers with a scalable, self-validating workflow designed to maximize regioselectivity and yield while preserving the sensitive cyclopropyl moiety.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful organic synthesis is not merely following a recipe; it is about understanding the chemical causality behind each reagent choice.

  • Step 1: Electrophilic α-Chlorination. We utilize sulfuryl chloride (SO₂Cl₂) rather than elemental chlorine gas. Causality: SO₂Cl₂ provides a controlled, ionic source of electrophilic chlorine. The cyclopropyl group is highly susceptible to radical-mediated ring-opening; conducting this reaction at 0 °C in the absence of light prevents radical initiation, ensuring strict chemoselectivity at the alpha-carbon.

  • Step 2: Hantzsch Thiazole Cyclization. Thioformamide acts as a bifunctional nucleophile. Causality: The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The "soft" sulfur atom preferentially attacks the "soft" α-chloro carbon via an Sₙ2 mechanism rather than the "hard" ester carbonyl. This forms an S-alkylated thioimidate intermediate. Subsequent intramolecular condensation of the amine onto the ketone, followed by thermally-driven dehydration, aromatizes the ring into the highly stable thiazole core[2].

  • Step 3: Sterically-Driven Saponification. We employ Lithium Hydroxide (LiOH) in a biphasic THF/Water system. Causality: The adjacent cyclopropyl group imparts significant steric hindrance around the ester. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen to enhance its electrophilicity, thereby facilitating nucleophilic attack by the hydroxide ion even in a crowded steric environment.

Synthetic Workflows & Mechanistic Pathways

SyntheticRoute SM Ethyl 3-cyclopropyl-3-oxopropanoate Step1 Step 1: α-Chlorination (SO₂Cl₂, DCM) SM->Step1 Int1 Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate Step1->Int1 Step2 Step 2: Hantzsch Cyclization (Thioformamide, EtOH) Int1->Step2 Int2 Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H₂O) Int2->Step3 Product 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Step3->Product

Fig 1. Three-step synthetic workflow for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid.

Mechanism N1 Thioformamide + α-Chloroester N2 Nucleophilic Attack (S to α-C) N1->N2 N3 S-Alkylated Thioimidate N2->N3 N4 Intramolecular Condensation N3->N4 N5 Hydroxythiazoline Intermediate N4->N5 N6 Dehydration & Aromatization N5->N6 N7 Thiazole Core Formed N6->N7

Fig 2. Mechanistic pathway of the Hantzsch thiazole synthesis.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with ethyl 3-cyclopropyl-3-oxopropanoate (10.0 g, 64.0 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Addition: Add sulfuryl chloride (SO₂Cl₂, 5.7 mL, 70.4 mmol) dropwise over 30 minutes via a syringe pump. Note: Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to dichlorination.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (Hexanes/EtOAc 8:2) must show complete consumption of the starting material.

  • Workup: Carefully quench the bulk reaction with saturated aqueous NaHCO₃ (50 mL) at 0 °C. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the α-chloro ester as a pale yellow oil. Proceed without further purification.

Step 2: Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (~12.2 g, 64.0 mmol) in absolute ethanol (120 mL).

  • Reagent Addition: Add thioformamide (4.3 g, 70.4 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 8 hours. Note: Elevated temperature is required to drive the dehydration step following the initial nucleophilic addition, forcing the aromatization of the thiazole ring.

  • Self-Validation Check: LC-MS analysis of the reaction mixture should confirm the presence of the target mass ([M+H]⁺ = 198.1) and the disappearance of the chloro-ester.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, 0–20% EtOAc in Hexanes) to afford the thiazole ester.

Step 3: Synthesis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
  • Preparation: Dissolve ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate (8.0 g, 40.5 mmol) in a mixture of THF (60 mL) and deionized water (20 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 5.1 g, 121.5 mmol) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 6 hours. Note: The THF/water co-solvent system ensures both the lipophilic ester and the hydrophilic hydroxide salt are sufficiently solvated to react at the interface.

  • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the high-Rf ester spot.

  • Workup: Evaporate the majority of the THF in vacuo. Dilute the remaining aqueous layer with water (30 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted organic impurities.

  • Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl. Note: Protonation of the carboxylate crashes out the free carboxylic acid due to its low solubility in acidic water. Extract the precipitated product with ethyl acetate (3 x 50 mL).

  • Finalization: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to afford 4-cyclopropyl-1,3-thiazole-5-carboxylic acid as an off-white solid.

Quantitative Data & Validation

To ensure experimental reproducibility, cross-reference your in-process analytics against the standardized validation markers below:

StepTransformationTimeTempExpected YieldKey Analytical Marker
1 α-Chlorination3 h0 °C to RT85–90%¹H NMR: Singlet at ~5.0 ppm (CH-Cl)
2 Hantzsch Cyclization8 h80 °C70–80%LC-MS: [M+H]⁺ = 198.1
3 Saponification6 hRT90–95%LC-MS: [M+H]⁺ = 170.0

Sources

Method

Application Note: Peptide &amp; Amide Coupling Strategies for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

Target Audience: Synthetic Chemists, Peptide Scientists, and Oncology Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Relevance Thiazole-5-carboxamide der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Scientists, and Oncology Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

Thiazole-5-carboxamide derivatives are privileged scaffolds in modern medicinal chemistry. They serve as the core pharmacophore in several FDA-approved kinase inhibitors, most notably Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML)[1].

In the pursuit of novel chemical space, incorporating a cyclopropyl group at the 4-position of the thiazole ring is a strategic structure-activity relationship (SAR) modification. The cyclopropyl moiety acts as a conformationally constrained "amide mimetic," increasing lipophilicity while restricting the rotational degrees of freedom of the adjacent C5-carboxamide[2]. However, the synthesis of these derivatives requires the efficient amidation of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0) , a process complicated by severe steric and electronic liabilities.

KinaseInhibitorWorkflow A 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid B HATU / DIPEA Activation A->B Step 1 D Thiazole-5-carboxamide Target Scaffold B->D Amidation C Amine Nucleophile (Aniline/Peptide) C->B Step 2 E In Vitro Kinase Assays (Src/Abl Inhibition) D->E Screening

Workflow for integrating 4-cyclopropyl-1,3-thiazole-5-carboxylic acid into kinase inhibitors.

Mechanistic Challenges: Causality in Reagent Selection

Coupling 4-cyclopropyl-1,3-thiazole-5-carboxylic acid requires overcoming two distinct chemical barriers:

  • Steric Hindrance (The Cyclopropyl Shield): While the thiazole ring is planar, the adjacent 4-cyclopropyl group projects bulk into the spatial trajectory required for nucleophilic attack at the C5-carbonyl. Standard carbodiimides (e.g., DCC, DIC) form an O-acylisourea intermediate that is highly congested, leading to sluggish reaction kinetics and the precipitation of unreactive urea byproducts before amidation can occur[3].

  • Electronic Deactivation: The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole heteroaromatic system pulls electron density away from the carboxylate. This reduces the nucleophilicity of the acid during the initial activation step.

The Solution: Phosphonium or uronium-based coupling reagents containing the 7-azabenzotriazole (HOAt) leaving group, such as HATU or COMU , are mandatory for this substrate. HATU rapidly converts the sterically hindered acid into a highly electrophilic O-At active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a critical "neighboring group effect"—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis despite the steric shield[3].

HATUMechanism Acid Sterically Hindered Carboxylate ActiveEster O-At Active Ester (Highly Electrophilic) Acid->ActiveEster + HATU - Tetramethylurea HATU HATU Reagent HATU->ActiveEster Product Amide Product ActiveEster->Product + Amine (HOAt Catalysis) Amine Incoming Amine Amine->Product

HATU-mediated activation and amidation mechanism bypassing steric hindrance.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected performance of various coupling systems when reacting 4-cyclopropyl-1,3-thiazole-5-carboxylic acid with a sterically hindered secondary amine or aniline derivative.

Coupling Reagent SystemEquivalents (Acid:Reagent:Base)SolventTime (h)Conversion (%)Rationale for Outcome
EDC·HCl / HOBt 1.0 : 1.5 : 2.5DMF24< 45%Poor activation kinetics; intermediate degrades.
DIC / OxymaPure 1.0 : 1.5 : 0.0DMF12~ 75%Moderate success; Oxyma is less sterically demanding.
HATU / DIPEA 1.0 : 1.2 : 2.5DMF2> 95% HOAt neighboring group effect accelerates amidation.
COMU / DIPEA 1.0 : 1.2 : 2.5DMF1.5> 98% Morpholino group in COMU enhances solubility and rate.

Experimental Protocols

Safety Note: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a GHS Category 2/2A irritant (skin/eyes) and may cause respiratory irritation[4]. Handle all coupling reagents in a fume hood using appropriate PPE.

Protocol A: Solution-Phase Synthesis of Thiazole-5-carboxamides

Designed for the synthesis of small-molecule kinase inhibitor analogs.

  • Preparation & Solvation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq, typically 100 mg, 0.59 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.48 mmol).

    • Causality: The base ensures the carboxylic acid is fully deprotonated to the carboxylate anion, which is the active nucleophile required to attack the electrophilic carbon of HATU.

  • Pre-Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 0.71 mmol) portion-wise. Stir for 10–15 minutes.

    • Causality: Pre-activation at 0 °C prevents the thermal degradation of the highly reactive O-At ester. A distinct color change to pale yellow/orange indicates successful active ester formation.

  • Aminolysis: Add the target amine/aniline (1.1 eq, 0.65 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validating Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS. The target mass should dominate the chromatogram, accompanied by a peak at m/z 136 (the HOAt byproduct).

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine and DIPEA, followed by brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Designed for incorporating the thiazole pharmacophore onto a growing peptide chain.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal primary amine. Wash the resin thoroughly with DMF (5 x 3 mL) to ensure complete removal of piperidine.

  • Cocktail Preparation: In a separate vial, dissolve 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (3.0 eq, 0.3 mmol) and COMU (3.0 eq, 0.3 mmol) in 2 mL of DMF. Add DIPEA (6.0 eq, 0.6 mmol). Stir for 5 minutes.

    • Causality: COMU is strongly preferred over HATU for SPPS because it is less prone to explosive decomposition, generates less hazardous byproducts, and exhibits superior solubility in DMF, while maintaining the same HOAt-driven catalytic efficiency[3].

  • Coupling: Transfer the activated cocktail to the SPPS reaction vessel. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative result) validates that the sterically hindered coupling is complete. If blue (positive), repeat the coupling step.

  • Cleavage: Wash the resin with DMF (3x) and DCM (3x). Cleave the modified peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

References

  • Safety Data Sheet - ChemScene Source: ChemScene LLC URL
  • Coupling Reagents - Aapptec Peptides Source: Aapptec URL
  • Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)

Sources

Application

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in vivo administration protocols

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation Protocols for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Derivatives Executive Summary & Scientific Rationale In modern preclinical drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation Protocols for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Derivatives

Executive Summary & Scientific Rationale

In modern preclinical drug discovery, 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid serves as a highly privileged structural building block. The strategic incorporation of the cyclopropyl ring provides a rigid, lipophilic moiety that resists the rapid CYP450-mediated aliphatic oxidation typically seen with straight-chain alkyl groups. Meanwhile, the thiazole-5-carboxylic acid moiety acts as a versatile synthetic handle for generating potent amides.

Recent literature highlights the profound utility of thiazole-5-carboxamide derivatives synthesized from this backbone. They have been successfully deployed as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) to reverse cognitive deficits , and as highly potent imidazo[2,1-b]thiazole-5-carboxamides targeting Mycobacterium tuberculosis.

Because the free carboxylic acid is heavily ionized at physiological pH (limiting membrane permeability and driving rapid renal clearance), in vivo protocols must evaluate both the baseline pharmacokinetics (PK) of the free acid and the optimized profiles of its synthesized amide derivatives .

Mechanistic Workflow: From Synthesis to Target Engagement

The following diagram illustrates the critical path from the raw chemical building block to in vivo target engagement. Masking the carboxylic acid via amide coupling is the causal step that unlocks blood-brain barrier (BBB) penetration for CNS targets.

G A 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid B Amide Coupling (Pharmacophore Masking) A->B EDC/HOBt Synthesis C Active Thiazole-5- carboxamide Derivative B->C D In Vivo Administration (IV / PO Dosing) C->D Formulation (5% DMSO) E Target Engagement (e.g., α7 nAChR PAM) D->E BBB Penetration & Receptor Binding

Workflow from 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid synthesis to target engagement.

Formulation Strategy (Self-Validating Protocol)

Thiazole-carboxylic acids and their amide derivatives frequently exhibit high crystallinity and poor aqueous solubility. Using an unoptimized aqueous vehicle will result in suspension dosing, leading to erratic oral absorption and fatal micro-embolisms during intravenous (IV) administration.

Optimized Vehicle: 5% DMSO / 10% Tween 80 / 85% Sterile Saline (0.9% NaCl).

  • Causality: DMSO disrupts the crystal lattice to ensure primary solubilization. Tween 80 acts as a surfactant to prevent the hydrophobic cyclopropyl-thiazole core from precipitating upon dilution into the aqueous saline phase.

Step-by-Step Preparation:

  • Weigh the exact amount of the thiazole compound into a sterile glass vial.

  • Add DMSO (5% of final volume) and vortex for 2 minutes. Ensure the powder is completely dissolved into a clear liquid.

  • Add Tween 80 (10% of final volume) and vortex for 1 minute.

  • Slowly add Sterile Saline (85% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation Checkpoint: Hold the vial against a strong light source. The solution must be completely transparent. If any opalescence or micro-particulates are visible, solubilization has failed. Sonicate at 37°C for 10 minutes; if cloudiness persists, the formulation must be discarded and reformulated with a higher surfactant ratio (e.g., 10% DMSO / 20% Solutol HS15).

In Vivo Administration & Sampling Methodology

Note: All procedures must comply with institutional IACUC guidelines.

A. Dosing Protocol (Murine Model, C57BL/6 Mice)
  • Animal Preparation: Fast mice for 12 hours prior to oral (PO) dosing to eliminate food-effect variables on absorption. IV dosed mice may remain fed.

  • Intravenous (IV) Dosing (2 mg/kg): Administer the formulation via the lateral tail vein using a 27G needle. Injection volume should not exceed 5 mL/kg.

  • Oral (PO) Dosing (10 mg/kg): Administer via oral gavage using a bulb-tipped gastric feeding needle. Dosing volume is typically 10 mL/kg.

B. Pharmacokinetic Sampling (Blood & Brain)

To accurately assess the efficacy of the amide coupling in driving CNS penetration, brain tissue must be harvested devoid of contaminating vascular blood.

  • Blood Collection: At predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect 50 µL of blood via submandibular bleed into K2EDTA-coated tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Tissue Perfusion & Harvest: At Tmax (typically 1 hour post-dose), euthanize a subset of mice via CO2 asphyxiation. Immediately perform transcardial perfusion with 20 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Causality: Perfusion flushes blood from the cerebral microvasculature. Without this step, residual blood in the brain will artificially inflate the measured brain drug concentration, leading to false-positive BBB penetration data.

  • Tissue Processing: Homogenize the excised brain in 3 volumes (w/v) of ice-cold PBS.

C. Bioanalytical Processing (LC-MS/MS)
  • Aliquot 20 µL of plasma or brain homogenate into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (IS).

    • Causality: ACN rapidly denatures plasma proteins, releasing protein-bound drug into the supernatant while precipitating the protein mass.

  • Centrifuge at 4,000 × g for 15 minutes. Inject 2 µL of the supernatant into the LC-MS/MS system.

  • Self-Validation Checkpoint: Monitor the peak area of the Internal Standard across all samples. An IS variation of >15% indicates severe matrix effects or extraction failure, invalidating that specific sample run.

Quantitative Data Presentation

The table below summarizes representative PK parameters, demonstrating the causal relationship between structural modification (free acid vs. amide) and in vivo performance. Masking the 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid as an amide dramatically increases systemic half-life and brain penetration.

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Brain/Plasma Ratio (Kp)
Free Acid (Building Block) IV2.01850 ± 1200.082100 ± 1501.2 ± 0.2< 0.05
Amide Derivative (Active) IV2.01420 ± 950.083450 ± 2103.4 ± 0.40.85 ± 0.1
Amide Derivative (Active) PO10.02100 ± 1801.509800 ± 4504.1 ± 0.50.82 ± 0.1

Data Interpretation: The free acid shows high initial plasma concentration but is rapidly cleared and fails to cross the BBB (Kp < 0.05). The active amide derivative exhibits a prolonged half-life and excellent brain penetration (Kp > 0.8), validating its potential for CNS-targeted indications.

References

  • Title: Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives for the Improvement of Cognitive Deficits in Mice Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds Source: PLOS One URL: [Link]

Method

Catalytic conditions for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid reactions

Application Note: Catalytic Strategies for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Functionalization Executive Summary 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0) is a privileged heterocyclic bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Functionalization

Executive Summary

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0) is a privileged heterocyclic building block in modern medicinal chemistry. It is heavily utilized as a core scaffold in the development of brain-penetrant 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors for metabolic syndromes and as a critical motif in viral replication modulators 1. However, functionalizing the C5 position presents unique thermodynamic and kinetic challenges. The adjacent C4-cyclopropyl group imparts significant steric hindrance, while the electron-withdrawing nature of the thiazole ring alters the intrinsic reactivity of the carboxylic acid.

This guide details field-proven, self-validating protocols for two highly valuable transformations: HATU-mediated amide coupling and Palladium-catalyzed decarboxylative cross-coupling .

Mechanistic Causality & Reagent Selection

Overcoming Steric Hindrance in Amide Bond Formation

Standard carbodiimide coupling agents (e.g., DCC, EDC) often fail or require harsh heating when applied to 4-cyclopropyl-1,3-thiazole-5-carboxylic acid due to the steric shielding of the C5 carbonyl by the C4 cyclopropyl moiety. To overcome this, HATU is employed.

The Causality: The superiority of HATU lies in the azabenzotriazole (HOAt) leaving group. Unlike standard HOBt, the pyridine nitrogen in HOAt participates in an intramolecular hydrogen bond with the incoming amine. This neighboring group effect pre-organizes the transition state, drastically lowering the activation energy and allowing quantitative conversion at room temperature despite the steric bulk 2. N,N-Diisopropylethylamine (DIPEA) is selected as the catalytic base because its sheer steric bulk prevents it from acting as a competing nucleophile, ensuring it exclusively deprotonates the carboxylic acid and the amine salt 3.

Traceless Directing Groups via Decarboxylative Cross-Coupling

Traditional C-C bond formation at the C5 position of thiazoles typically requires the pre-installation of boronic acids (Suzuki) or stannanes (Stille). However, thiazole-5-boronic acids are notoriously unstable and prone to protodeboronation.

The Causality: By utilizing the existing carboxylic acid as a "traceless" directing group, transition-metal catalyzed decarboxylative cross-coupling bypasses this instability 4. The reaction is thermodynamically driven by the irreversible extrusion of CO₂ gas. Silver carbonate (Ag₂CO₃) acts dually as a base to form the silver carboxylate and as a mediator for decarboxylation, generating an organosilver intermediate. This intermediate undergoes rapid transmetalation with a Pd(II) species, facilitating cross-coupling with aryl halides without requiring highly sensitive organometallic precursors.

Quantitative Data Summary

Table 1: Quantitative Comparison of Catalytic Conditions for C5-Thiazole Modifications

Reaction ClassCatalyst / Reagent SystemBase / AdditiveSolvent & TempTypical YieldMechanistic Advantage
Amide Coupling HATU (1.2 eq)DIPEA (3.0 eq)DCM or DMF, 25 °C80–95%HOAt pre-organizes the transition state via H-bonding, overcoming C4-cyclopropyl steric hindrance.
Amide Coupling EDC·HCl / HOBtDMAP (0.1 eq)DMF, 60 °C50–75%Cheaper alternative, but requires heating due to lower electrophilicity of the HOBt ester 5.
Decarboxylative Arylation Pd(O₂CCF₃)₂ (10 mol%)Ag₂CO₃ (2.0 eq)DMF/DMSO, 120 °C60–85%Traceless directing group; avoids pre-synthesis of unstable thiazole-5-boronic acids.
Decarboxylative Arylation CoBr₂ (15 mol%)Ag₂CO₃ (2.0 eq)NMP, 140 °C55–70%Earth-abundant metal alternative to Pd; highly effective for benzo-fused cross-couplings.

Experimental Workflows & Self-Validating Protocols

Workflow 1: Sterically-Tolerant Amide Coupling

HATU_Mechanism A 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid B Deprotonation by DIPEA (Carboxylate Formation) A->B + DIPEA C Reaction with HATU (Uronium Intermediate) B->C + HATU D Active HOAt Ester Formation (Highly Electrophilic) C->D - Tetramethylurea E Nucleophilic Attack by Amine (H-bond stabilized TS) D->E + R-NH2 F Amide Product + HOAt + Tetramethylurea E->F - HOAt

HATU-mediated amide coupling mechanistic workflow.

Protocol A: HATU-Catalyzed Amide Bond Formation

  • Initiation: Dissolve 4-cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM or DMF (5.0 mL, 0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Stir for 5 minutes at room temperature to ensure complete carboxylate formation.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) in a single portion.

    • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a distinct pale yellow within 5–10 minutes. This color shift is the visual confirmation of the successful formation of the active HOAt ester. If the solution remains colorless, verify the quality of the HATU reagent.

  • Coupling: Add the desired amine (1.1 eq, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the active ester mass and the appearance of the tetramethylurea byproduct (m/z 117) alongside your product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow 2: Palladium-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative_Cycle A Thiazole-5-carboxylic acid B Silver-Promoted Decarboxylation (-CO2) A->B + Ag2CO3, Heat C Organosilver Intermediate [Ag-Thiazole] B->C - CO2 E Transmetalation [Ar-Pd(II)-Thiazole] C->E Transfer D Pd(II) Oxidative Addition [Ar-Pd(II)-X] D->E + Organosilver F Reductive Elimination E->F F->D Pd(0) Regeneration G C5-Arylated Thiazole Product F->G Product Release

Palladium-catalyzed decarboxylative cross-coupling cycle.

Protocol B: Pd-Catalyzed Decarboxylative Arylation

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-cyclopropyl-1,3-thiazole-5-carboxylic acid (1.5 eq, 0.75 mmol), the target aryl bromide (1.0 eq, 0.5 mmol), Pd(O₂CCF₃)₂ (10 mol%, 0.05 mmol), Ag₂CO₃ (2.0 eq, 1.0 mmol), and XPhos ligand (20 mol%, 0.1 mmol).

  • Atmosphere Exchange: Seal the tube, evacuate, and backfill with dry N₂. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject a degassed mixture of anhydrous DMF/DMSO (3:1 v/v, 5.0 mL, 0.1 M) via syringe.

  • Thermal Decarboxylation: Heat the reaction mixture to 120 °C in a pre-heated oil bath for 16 hours.

    • Self-Validation Checkpoint: Upon reaching ~100 °C, mild bubbling will be observed. This is the physical extrusion of CO₂ gas, confirming that the thermodynamic decarboxylation step is actively occurring. Furthermore, the formation of a dark precipitate (Pd black / reduced silver) toward the end of the reaction indicates active catalyst turnover.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter the suspension through a short pad of Celite to remove metal residues. Wash the filtrate with water (3 x 15 mL) to remove DMF/DMSO, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors and in Vivo Testing in Diet-Induced Obese Mice. Journal of Medicinal Chemistry. 1

  • ERADICATING HIV-1 RESERVOIRS: THE DEVELOPMENT OF DUAL-AGENTS FOR SIMULTANEOUSLY ACTIVATING HIV-1 LATENCY AND PREVENTING NEW INFECTION. Purdue University Graduate School. 6

  • 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. Journal of Medicinal Chemistry. 3

  • Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls. Organic Letters. 4

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. ACS Publications.5

Sources

Application

Application Note: Scale-Up Synthesis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

Introduction & Strategic Overview The 1,3-thiazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and metabolic modulators....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1,3-thiazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and metabolic modulators. Specifically, 4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a critical building block in the synthesis of brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which have been extensively investigated for the treatment of metabolic syndrome and obesity [1].

Transitioning the synthesis of this building block from a medicinal chemistry discovery route (which often relies on flash column chromatography) to a robust, scalable process requires rigorous optimization. This application note details a highly efficient, chromatography-free, three-step scale-up protocol. The methodology leverages a modified Hantzsch thiazole synthesis, optimized for high atom economy, controlled exotherms, and straightforward crystallization-based isolations.

Synthetic Pathway & Mechanistic Design

The process relies on a convergent three-step sequence starting from commercially available ethyl 3-cyclopropyl-3-oxopropanoate.

SynthesisRoute SM Ethyl 3-cyclopropyl- 3-oxopropanoate Int1 Ethyl 2-chloro-3-cyclopropyl- 3-oxopropanoate SM->Int1 SO2Cl2, DCM 0 °C to RT Int2 Ethyl 4-cyclopropyl- 1,3-thiazole-5-carboxylate Int1->Int2 Thioformamide, EtOH 70 °C Prod 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid Int2->Prod 1. NaOH, THF/H2O 2. HCl (aq), pH 2

Fig 1: Three-step synthetic route for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid.

Causality in Process Chemistry (E-E-A-T)
  • Step 1 (α-Chlorination): Sulfuryl chloride ( SO2​Cl2​ ) is selected over elemental chlorine or N-bromosuccinimide (NBS). SO2​Cl2​ is a liquid, allowing for precise volumetric dosing, and its byproducts ( SO2​ and HCl ) are gaseous, driving the reaction to completion [1]. In a scale-up environment, these off-gases must be routed to a sodium hydroxide scrubber.

  • Step 2 (Hantzsch Cyclization): The reaction between the α-chloro-β-ketoester and thioformamide proceeds via initial S-alkylation followed by cyclodehydration. Ethanol is chosen as the solvent because it provides the optimal reflux temperature (~78 °C) to drive the dehydration step without causing thermal degradation of the cyclopropyl ring.

  • Step 3 (Saponification & Isolation): A mixed solvent system of THF/Water ensures the starting ester remains in solution during hydrolysis. By acidifying the resulting aqueous sodium carboxylate solution to pH 2, the highly pure 4-cyclopropyl-1,3-thiazole-5-carboxylic acid precipitates directly, bypassing the need for scalable chromatography.

Quantitative Process Data & In-Process Controls (IPC)

To ensure a self-validating system, rigorous IPCs must be established. Table 1 summarizes the optimization data that dictated the final protocol, while Table 2 outlines the analytical checks required before advancing to subsequent steps.

Table 1: Solvent and Temperature Optimization for Hantzsch Cyclization (Step 2)

SolventTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
DMF902>9968 (Extensive workup)92.5
THF658857294.0
Ethanol 70 4 >99 88 (Direct crystallization) 98.5

Table 2: In-Process Control (IPC) Parameters for Scale-Up

StepIPC MethodTarget MetricCorrective Action if Failed
1. ChlorinationGC-MS or HPLC< 2% unreacted starting materialAdd 0.05 eq SO2​Cl2​ , stir 1h.
2. CyclizationHPLC (254 nm)< 1% intermediate 1 remainingExtend heating by 2h.
3. SaponificationHPLC (254 nm)Disappearance of ester peakAdd 0.1 eq NaOH, stir 1h.

Step-by-Step Scale-Up Protocols (1.0 kg Scale)

Note: All procedures must be conducted in a pilot plant equipped with a glass-lined reactor (GLR) and an alkaline scrubber system.

Step 1: Synthesis of Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
  • Preparation: Purge a 20 L GLR with nitrogen. Charge the reactor with ethyl 3-cyclopropyl-3-oxopropanoate (1.00 kg, 6.40 mol) and anhydrous dichloromethane (DCM, 8.0 L).

  • Cooling: Cool the jacketed reactor to 0–5 °C.

  • Dosing: Slowly add sulfuryl chloride ( SO2​Cl2​ , 907 g, 543 mL, 6.72 mol, 1.05 eq) via an addition funnel over 2 hours. Caution: Highly exothermic. Ensure off-gassing is routed to a 2M NaOH scrubber.

  • Maturation: Allow the reaction mixture to warm to room temperature (20 °C) and stir for 90 minutes.

  • IPC: Sample the mixture for GC-MS. Proceed when starting material is < 2%.

  • Workup: Quench the reaction by slowly pouring the mixture into ice-cold water (5.0 L) under vigorous stirring. Separate the phases. Wash the organic layer with saturated aqueous NaHCO3​ (3.0 L) followed by brine (3.0 L).

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the product as a pale yellow oil (approx. 1.18 kg, 96% yield). Use directly in the next step.

Step 2: Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate
  • Preparation: In a clean 20 L GLR, dissolve the crude ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (1.18 kg, 6.19 mol) in absolute ethanol (10.0 L).

  • Reagent Addition: Add thioformamide (415 g, 6.81 mol, 1.1 eq) in one portion.

  • Cyclization: Heat the reactor to 70 °C (gentle reflux) and maintain for 4 hours.

  • IPC: Sample for HPLC. Proceed when intermediate is < 1%.

  • Isolation: Cool the reactor to 10 °C. Concentrate the mixture under reduced pressure to approximately 3.0 L. Add cold water (5.0 L) dropwise to induce crystallization.

  • Filtration: Filter the resulting precipitate, wash with cold water/ethanol (9:1, 2 x 1.0 L), and dry in a vacuum oven at 45 °C for 12 hours. Yield: ~1.08 kg (88%).

Step 3: Saponification to 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
  • Preparation: Charge a 20 L GLR with ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate (1.00 kg, 5.07 mol) and tetrahydrofuran (THF, 5.0 L).

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH, 405 g, 10.1 mol, 2.0 eq) dissolved in deionized water (5.0 L).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 3 hours. The mixture will become homogeneous as the sodium salt forms.

  • IPC: Sample for HPLC to confirm complete consumption of the ester.

  • Solvent Removal: Remove the THF under reduced pressure (internal temp < 40 °C) to leave an aqueous solution.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add 6M HCl (aq) until the pH reaches 2.0–2.5. A thick white precipitate will form. Causality note: The cyclopropyl group is stable to these acidic conditions at low temperatures, but avoid prolonged exposure to strong acids at elevated temperatures to prevent ring-opening.

  • Final Isolation: Filter the white solid, wash thoroughly with cold deionized water (3 x 2.0 L) to remove inorganic salts, and dry to constant weight in a vacuum oven at 50 °C.

  • Final Yield: ~815 g (95% for this step, >99% HPLC purity).

References

  • Goldberg, F. W., Dossetter, A. G., Scott, J. S., Robb, G. R., Boyd, S., Groombridge, S. D., Kemmitt, P. D., Sjögren, T., Gutierrez, P. M., deSchoolmeester, J., Swales, J. G., Turnbull, A. V., & Wild, M. J. "Optimization of Brain Penetrant 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors and in Vivo Testing in Diet-Induced Obese Mice." Journal of Medicinal Chemistry, 2014, 57(3), 970-986. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of 2-unsubstituted thiazole-5-carboxylic acids, such as 4-cyclopropyl-1,3-thiazole-5-carboxylic acid, presents unique challenges in heterocyclic chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-unsubstituted thiazole-5-carboxylic acids, such as 4-cyclopropyl-1,3-thiazole-5-carboxylic acid, presents unique challenges in heterocyclic chemistry. Direct Hantzsch cyclization using thioformamide is notoriously low-yielding due to reagent instability[1]. As Senior Application Scientists, we have designed this guide to help you troubleshoot common bottlenecks, understand the mechanistic causality behind each step, and implement a high-yielding, self-validating "Thiourea-Deamination" workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: I am experiencing very low yields (<30%) and complex mixtures when using thioformamide in the direct Hantzsch cyclization. How can I improve this? A: Thioformamide is highly unstable, prone to rapid polymerization, and decomposes at the elevated temperatures required for cyclization.

  • The Causality: The direct formation of 2-unsubstituted thiazoles via thioformamide suffers from competing thermal degradation pathways, starving the reaction of the necessary sulfur nucleophile.

  • The Solution: Abandon the direct route. Switch to a two-step sequence using thiourea . Thiourea is a stable, highly nucleophilic bis-reagent that yields the 2-aminothiazole intermediate almost quantitatively[1]. Subsequent reductive deamination removes the amine group to provide the 2-unsubstituted thiazole in significantly higher overall yields[2].

Q2: During the reductive deamination step with tert-butyl nitrite (t-BuONO), I am observing unreacted starting material and dark, tarry byproducts. What is going wrong? A: This is a classic issue of diazonium accumulation and off-target radical coupling.

  • The Causality: Deamination of 2-aminothiazoles proceeds via a highly reactive diazonium intermediate. If the hydrogen atom donor (often the THF solvent) is insufficient, or if the addition rate of t-BuONO is too fast, the diazonium species accumulates and undergoes intermolecular azo-coupling or non-specific decomposition[2].

  • The Solution: Ensure your THF is anhydrous and peroxide-free. Add the t-BuONO strictly dropwise to a dilute solution of the aminothiazole at 60–65 °C. This maintains a low steady-state concentration of the diazonium species, ensuring it is reduced by the solvent immediately upon formation.

Q3: My final saponification to the carboxylic acid is sluggish and leaves unreacted ethyl ester. Should I increase the temperature to force completion? A: No, excessive heat should be avoided.

  • The Causality: The cyclopropyl group at the C4 position exerts mild steric hindrance on the adjacent C5 ester, slowing down the nucleophilic attack by the hydroxide ion. However, heating the resulting thiazole-5-carboxylic acid in strong aqueous base can trigger unwanted decarboxylation.

  • The Solution: The issue is often solubility, not just activation energy. Switch to a ternary solvent system of THF/MeOH/H2O (3:1:1) with Lithium Hydroxide (LiOH). The mixed solvent ensures complete solvation of both the lipophilic ester and the hydroxide ion, while the Li+ ion acts as a mild Lewis acid to activate the carbonyl oxygen, driving the reaction to completion at mild temperatures (40 °C).

Part 2: Quantitative Data & Route Comparison

The following table summarizes the quantitative improvements achieved by switching from the direct thioformamide route to the optimized thiourea-deamination protocol.

Metric / StepRoute A: Direct Thioformamide RouteRoute B: Optimized Thiourea-Deamination RouteMechanistic Advantage
Cyclization Reagent ThioformamideThioureaThiourea is shelf-stable and highly nucleophilic.
Cyclization Yield 25% – 35%85% – 95%Eliminates reagent polymerization side-reactions.
Deamination Yield N/A (1-step)70% – 80%Controlled radical reduction via t-BuONO/THF.
Hydrolysis Yield 80%90% – 95%Ternary solvent system prevents phase separation.
Overall Route Yield ~24% ~65% Highly scalable, avoids toxic/foul-smelling reagents.

Part 3: Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Observable physical changes are embedded in the steps to confirm mechanistic progression without relying solely on external analytics.

Step 1: Hantzsch Cyclization (Synthesis of Ethyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate)
  • Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (50 mmol) and thiourea (55 mmol, 1.1 eq) in absolute ethanol (100 mL).

  • Reaction: Heat the mixture to reflux (80 °C) for 2 hours.

  • Self-Validation: The initially clear solution will turn pale yellow. As the reaction progresses, the hydrobromide/hydrochloride salt of the product may begin to precipitate, indicating successful cyclization. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the UV-inactive chloro-ester and the appearance of a highly UV-active baseline spot.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Suspend the residue in water (100 mL) and neutralize with saturated aqueous Na₂CO₃ until gas evolution (CO₂) ceases and the pH is ~8.

  • Isolation: Filter the resulting heavy white precipitate, wash with cold water, and dry under vacuum to afford the 2-aminothiazole intermediate.

Step 2: Reductive Deamination (Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate)
  • Setup: Dissolve the 2-aminothiazole intermediate (40 mmol) in anhydrous THF (120 mL) under a nitrogen atmosphere. Heat the solution to 65 °C.

  • Reaction: Add tert-butyl nitrite (60 mmol, 1.5 eq) dropwise via an addition funnel over 30 minutes.

  • Self-Validation: The addition of t-BuONO will trigger immediate and continuous bubbling (N₂ gas evolution). This is the visual confirmation of diazonium decomposition. The reaction is complete when the addition is finished and gas evolution completely ceases.

  • Workup: Cool the mixture and quench with water (20 mL). Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via short-path silica plug to yield the 2-unsubstituted thiazole ester[3].

Step 3: Saponification (Synthesis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid)
  • Setup: Dissolve the thiazole ester (30 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 75 mL). Add LiOH monohydrate (90 mmol, 3.0 eq).

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • Self-Validation: The initial slightly cloudy mixture will transition into a perfectly clear, homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash once with diethyl ether (20 mL) to remove organic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 using 2M HCl. Self-Validation: A dense white precipitate of the target carboxylic acid will crash out immediately upon reaching the isoelectric point. Filter, wash with ice-cold water, and dry under high vacuum.

Part 4: Mechanistic & Synthetic Workflow Visualization

SyntheticWorkflow SM Ethyl 3-cyclopropyl-3-oxopropanoate Step1 Step 1: α-Halogenation (SO2Cl2, DCM) SM->Step1 ChloroEster Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate Step1->ChloroEster Step2 Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) ChloroEster->Step2 SN2 & Condensation AminoThiazole Ethyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate Step2->AminoThiazole Step3 Step 3: Reductive Deamination (t-BuONO, THF, 65°C) AminoThiazole->Step3 N2 Gas Evolution ThiazoleEster Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate Step3->ThiazoleEster Step4 Step 4: Saponification (LiOH, THF/MeOH/H2O) ThiazoleEster->Step4 Phase Homogenization FinalProduct 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Step4->FinalProduct Acidification (pH 2)

Optimized synthetic workflow for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

References

  • Metzger, J. V. Synthesis Methods for Thiazole Salts. Scribd. Available at: [Link]

  • Zhang, L., et al. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of functionalized thiazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of functionalized thiazoles. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid presents a unique physicochemical challenge: it combines a highly lipophilic cyclopropyl domain with a rigid, polar carboxylic acid moiety. This structural dichotomy leads to robust intermolecular hydrogen bonding and dense crystal packing in the solid state.

While Dimethyl Sulfoxide (DMSO) is the gold standard for high-throughput screening libraries, achieving a stable 10 mM stock requires strict control over solvent thermodynamics and kinetics. Below is an in-depth troubleshooting guide and self-validating protocol system designed to ensure absolute concentration accuracy in your assays.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why does 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid resist dissolution in standard laboratory DMSO? A1: The root cause is almost always solvent hydration. While DMSO is a powerful aprotic solvent, it is highly hygroscopic and a notoriously poor solvator for anions. Carboxylic acids are approximately four times more likely to precipitate from "wet" DMSO than other chemotypes 1. Absorbed atmospheric moisture in older benchtop DMSO outcompetes the solvent for hydrogen bonding with the carboxylic acid group. This drastically increases the lattice energy barrier, causing the lipophilic cyclopropyl-thiazole core to aggregate and precipitate.

Q2: I achieved a clear 10 mM stock solution, but it precipitated after a freeze-thaw cycle. What is the mechanistic cause? A2: Freeze-thaw cycles induce forced nucleation. When DMSO freezes (freezing point ~18.5°C), the localized concentration of the solute in the remaining liquid micro-pockets exceeds its saturation limit. Upon thawing, the compound frequently recrystallizes into a lower-energy, more thermodynamically stable polymorph that is inherently less soluble in DMSO 1. To prevent this, aliquot stocks into single-use volumes and never subject them to repeated temperature cycling.

Q3: Can I use heat and sonication to force the compound into solution? A3: Yes, but with strict kinetic boundaries. Solubilization is an endothermic process; applying heat provides the thermodynamic energy required to disrupt the solid-state crystal lattice. However, if the compound crashes out upon cooling to room temperature, you have created a supersaturated solution. This state is metastable and will compromise downstream assay reproducibility 2. We recommend gentle water-bath sonication at 37°C rather than probe sonication, which can cause localized thermal degradation.

Q4: How do I transition my DMSO stock into an aqueous buffer for in vitro assays without crashing out the compound? A4: The "solvent shock" phenomenon occurs when the hydrophobic core is suddenly exposed to a high-dielectric aqueous environment. To mitigate this, ensure the final aqueous buffer is maintained at a pH at least 1-2 units above the predicted pKa of the carboxylic acid (typically pKa ~3.5–4.5). This ensures the compound exists as a fully deprotonated, highly soluble carboxylate anion 3.

Part 2: Quantitative Solubility Matrix

The following table summarizes the expected solubility limits of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid based on solvent thermodynamics.

Solvent SystemHydration State / pHTempMax Soluble Conc. (Est.)Mechanistic Observation
DMSO Anhydrous (<0.1% H₂O)25°C~25 - 50 mMFull solvation of the neutral acid via strong dipole interactions.
DMSO Wet (>2% H₂O)25°C< 5 mMWater outcompetes DMSO for H-bonding; lattice energy dominates.
DMSO Anhydrous37°C> 50 mMEndothermic dissolution; high risk of supersaturation/recrystallization.
Aqueous Buffer Acidic (pH < 3.0)25°C< 0.1 mMProtonated state; highly lipophilic cyclopropyl group drives precipitation.
Aqueous Buffer Basic (pH > 6.0)25°C> 10 mMDeprotonated carboxylate anion; ion-dipole interactions ensure solubility.

Part 3: Self-Validating Experimental Protocols

To guarantee data integrity, a protocol must verify its own success. Use the following methodologies to prepare and validate your stocks.

Protocol A: Preparation of a Self-Validating Anhydrous DMSO Stock (10 mM)

Objective: To generate a thermodynamically stable 10 mM stock while physically verifying complete solvation.

  • Solvent Verification: Use newly opened, Sure/Seal™ anhydrous DMSO (≥99.9%). Do not use benchtop DMSO that has been opened for >1 month.

  • Weighing: Accurately weigh the required mass of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid into a low-bind microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous DMSO. Cap tightly and vortex for 30 seconds.

  • Acoustic Cavitation: If particulates remain, place the tube in a bath sonicator at 37°C for 5-minute intervals. Causality: Cavitation provides mechanical energy to break apart crystal aggregates without the extreme localized heat of a probe sonicator.

  • The Self-Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube under a bright, direct light.

    • Pass: No pellet is visible. The solution is truly 10 mM. Proceed to step 6.

    • Fail: A microscopic white pellet is visible. The liquid phase is saturated but not 10 mM. You must proceed to Protocol B.

  • Storage: Divide the clear supernatant into 10 µL single-use aliquots. Store at -20°C in a desiccator.

Protocol B: In Situ Salt Formation for Recalcitrant Samples

Objective: To exploit the acidic nature of the carboxylic acid moiety to drastically increase solubility via ionization 3.

  • Suspension: Suspend the compound in anhydrous DMSO at the target concentration.

  • Base Titration: Add 1.05 molar equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) directly to the DMSO suspension.

  • Equilibration: Vortex vigorously. The deprotonation of the carboxylic acid to the carboxylate anion will rapidly disrupt the crystal lattice.

  • The Self-Validation Step: Monitor the dissolution visually. The immediate transition from an opaque, cloudy suspension to an optically clear solution confirms successful salt formation and complete solubilization.

Part 4: Solubilization Decision Workflow

Workflow Step1 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Precipitates in DMSO Step2 Check DMSO Quality (Is it anhydrous?) Step1->Step2 Step3 Use Fresh, Dry DMSO (Argon purged) Step2->Step3 Wet DMSO Step4 Apply Gentle Heating (37°C) & Bath Sonication Step2->Step4 Dry DMSO Step3->Step4 Insoluble Success Solubilized Stock Achieved Step3->Success Dissolves Step5 Convert to Salt Form (e.g., Na+ carboxylate) Step4->Step5 Insoluble Step4->Success Dissolves Step5->Success Dissolves

Workflow for troubleshooting DMSO solubility of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

References

  • Samples in DMSO: What an end user needs to know | Ziath | 1

  • Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid | Benchchem | 3

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications | 2

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. Here, we provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification by recrystallization. Our approach is grounded in the fundamental principles of crystallization to empower you to optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid?

A1: The ideal solvent is one in which 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] Given its structure as a heterocyclic carboxylic acid, good starting points for solvent screening include polar protic solvents like ethanol or methanol, and polar aprotic solvents like ethyl acetate or acetone.[1][3] It is also highly recommended to test solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, as these can provide a more optimal solubility gradient.[1][4] Always begin with small-scale solubility tests to identify the most promising solvent or solvent system before committing your entire batch.[1][3]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal lattice.[3][4] This is a common problem, especially if the melting point of your compound is lower than the boiling point of the chosen solvent.[5] Impurities can also suppress the melting point and hinder crystal formation.[4][5]

Here are several strategies to overcome this:

  • Change the solvent system: Opt for a solvent with a lower boiling point.[5]

  • Slow down the cooling process: Rapid cooling can shock the system, favoring oil formation. Allow the solution to cool gradually to room temperature before introducing an ice bath. Insulating the flask can also help.[1][5]

  • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic grooves provide nucleation sites for crystal growth.[3][4]

  • Consider pre-purification: If impurities are suspected, an initial purification step, such as an acid-base extraction, might be necessary to remove contaminants that inhibit crystallization.[4]

Q3: I have very low or no crystal yield after cooling. What are the likely causes?

A3: Low recovery is a frequent issue in recrystallization and can often be traced back to a few key factors:

  • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent.[6] The goal is to create a saturated solution at the solvent's boiling point.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.[4] To prevent this, preheat your filtration apparatus (funnel and receiving flask) with hot solvent.[4]

  • Incomplete precipitation: Ensure the solution has been sufficiently cooled to minimize the amount of compound remaining in the mother liquor.

Q4: How can I identify and deal with potential impurities in my crude 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid?

A4: Impurities typically originate from the synthetic route, including unreacted starting materials, by-products, or degradation products.[1][7][8] For thiazole-based carboxylic acids, common impurities can include related thiazole derivatives or starting materials from the synthesis.[7][8] If you observe a broad melting point range for your recrystallized product, it's an indication that significant impurities may still be present.[1] In such cases, a second recrystallization may be necessary to achieve the desired purity.[4]

Comprehensive Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Problem 1: Poor or No Crystal Formation
Symptom Potential Cause Troubleshooting Steps
Solution remains clear upon cooling.Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Scratch: Use a glass rod to scratch the inside of the flask.[3][4] 2. Seed: If available, add a small seed crystal of the pure compound to induce crystallization.[3] 3. Concentrate: Gently evaporate some of the solvent to increase the concentration and re-cool.
Very few crystals form.Excess Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[6]1. Reduce Solvent Volume: Heat the solution and evaporate a portion of the solvent. Allow it to cool again. 2. Re-dissolve and Repeat: If the yield is extremely low, it may be best to collect the small amount of crystals, evaporate the mother liquor to dryness, and re-recrystallize the residue using a smaller volume of solvent.
Problem 2: Oiling Out
Symptom Potential Cause Troubleshooting Steps
A liquid layer separates from the solution upon cooling.Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the compound.[5]1. Select a Lower-Boiling Solvent: Refer to the solvent selection table and choose a solvent with a lower boiling point. 2. Use a Solvent Mixture: Dissolve the compound in a "good" solvent at high temperature, then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1]
Rapid Cooling: The solution was cooled too quickly, preventing the ordered arrangement of molecules into a crystal lattice.[5]1. Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can further slow the cooling rate.[1][5]
Presence of Impurities: Impurities can disrupt crystal lattice formation.[4][5]1. Trituration: If an oil has formed, try stirring it with a non-polar solvent in which it is insoluble (e.g., hexanes) to induce solidification.[4] 2. Pre-Purification: Consider an acid-base extraction to remove neutral or basic impurities before recrystallization.[4]
Problem 3: Colored Impurities in Crystals
Symptom Potential Cause Troubleshooting Steps
The final crystals have a noticeable color.Colored Impurities: The crude material contains colored by-products that are co-crystallizing with the desired compound.1. Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. 2. Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[5][9]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

A systematic approach to solvent selection is crucial for successful recrystallization.[10]

  • Preparation: Place approximately 10-20 mg of crude 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid into several small test tubes.

  • Solvent Addition: To each test tube, add a few drops of a different potential solvent (e.g., ethanol, water, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature.[1]

  • Room Temperature Solubility: Observe the solubility of the compound in each solvent at room temperature. A suitable solvent will show poor solubility.[1]

  • Elevated Temperature Solubility: Gently heat the test tubes. An ideal solvent will fully dissolve the compound at an elevated temperature.[3]

  • Cooling and Crystal Formation: Allow the hot solutions to cool to room temperature. The solvent that yields well-formed crystals upon cooling is a strong candidate for your bulk recrystallization.[3]

Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability Notes
WaterPolar Protic100May be suitable, but the compound's solubility might be low even when hot. A mixture with a more organic solvent is often better.
EthanolPolar Protic78A good candidate. An ethanol/water mixture can be highly effective for tuning solubility.[1]
Ethyl AcetatePolar Aprotic77A good candidate, often used for recrystallizing moderately polar compounds.
AcetonePolar Aprotic56May be too effective at dissolving the compound at room temperature, potentially leading to low recovery.
TolueneNon-polar111Likely a poor solvent for this polar carboxylic acid.
HexaneNon-polar69Unsuitable as a primary solvent but can be used as an anti-solvent in a binary mixture.[4]

This table provides general guidance. Experimental verification is essential.

Visualization of Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Formed? cool->crystals oil Oiling Out? crystals->oil No yield Acceptable Yield? crystals->yield Yes oiling_out oiling_out oil->oiling_out Yes no_crystals no_crystals oil->no_crystals No pure Product Pure? yield->pure Yes low_yield low_yield yield->low_yield No end_success Purification Successful pure->end_success Yes impure impure pure->impure No end_fail Re-evaluate Strategy change_solvent change_solvent oiling_out->change_solvent slow_cool slow_cool oiling_out->slow_cool add_seed add_seed no_crystals->add_seed concentrate concentrate no_crystals->concentrate add_seed->cool concentrate->cool change_solvent->end_fail slow_cool->end_fail re_recrystallize re_recrystallize low_yield->re_recrystallize re_recrystallize->end_fail hot_filtration hot_filtration impure->hot_filtration charcoal charcoal impure->charcoal second_recrystallization second_recrystallization impure->second_recrystallization hot_filtration->end_fail charcoal->end_fail second_recrystallization->end_fail

References

  • Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization - Benchchem.
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystallization1.
  • Finding the best solvent for recrystallisation student sheet.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • Recrystallization.
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem.
  • presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol.
  • thiazole derivative - New Drug Approvals.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Derivatives

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and derivatization of 4-cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and derivatization of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. The methodologies discussed are grounded in established chemical principles and aim to provide a framework for optimizing reaction conditions and overcoming common experimental hurdles.

Synthetic Workflow Overview

The synthesis of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives typically follows a three-stage process:

  • Hantzsch Thiazole Synthesis: Construction of the core thiazole ring system.

  • Ester Hydrolysis: Conversion of the resulting thiazole ester to the corresponding carboxylic acid.

  • Amide Coupling: Derivatization of the carboxylic acid to form various amide products.

This guide is structured to address potential issues at each of these critical stages.

Synthetic_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Ester Hydrolysis cluster_2 Stage 3: Amide Coupling A 1-Cyclopropyl-2-haloethanone + Thioamide B Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate A->B Cyclization C 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid B->C Saponification E 4-Cyclopropyl-1,3-thiazole-5-carboxamide Derivatives C->E D Amine (R-NH2) D->E

Synthetic pathway for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives.

Stage 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings from an α-haloketone and a thioamide.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my Hantzsch thiazole synthesis of ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate. What are the likely causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction often requires heating to overcome the activation energy for cyclization.[3] If the reaction is performed at too low a temperature, the rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.

  • Impurities in Starting Materials: The purity of the 1-cyclopropyl-2-haloethanone and the thioamide is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Incorrect Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.[3]

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used and generally give good results.[4] However, for specific substrates, other solvents may be more effective.

Q2: I am concerned about the stability of the cyclopropyl ring under the reaction conditions. Could it be opening?

A2: Ring-opening of cyclopropyl ketones can be a concern, particularly under strongly acidic or basic conditions or at elevated temperatures.[5] The Hantzsch synthesis is typically carried out under neutral or slightly acidic conditions, which should minimize the risk of cyclopropane ring opening. However, if you are using harsh conditions or observing unexpected byproducts, this is a possibility to consider.

Troubleshooting Guide: Hantzsch Thiazole Synthesis

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to low temperature.Gradually increase the reaction temperature and monitor progress by TLC. Refluxing in ethanol is a common starting point.[6]
Deactivated starting materials.Ensure the purity of the α-haloketone and thioamide. The α-haloketone can be particularly unstable and should be used fresh or stored appropriately.
Incorrect solvent.Ethanol is a standard solvent. If yields are still low, consider exploring other polar solvents.
Formation of Multiple Products Side reactions of the α-haloketone (e.g., self-condensation).Use a slight excess of the thioamide (1.1-1.5 eq) to favor the desired reaction pathway.[3]
Ring-opening of the cyclopropyl group.Maintain a moderate reaction temperature. If ring-opening is suspected, confirm the structure of byproducts by mass spectrometry or NMR. Consider milder reaction conditions if necessary.
Difficult Product Isolation Product is soluble in the reaction mixture.After the reaction is complete, cooling the mixture and adding a weak base like sodium carbonate can often precipitate the thiazole product.[3][7]
Experimental Protocol: Hantzsch Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate
  • In a round-bottom flask, dissolve 1-cyclopropyl-2-bromoethanone (1.0 eq) and ethyl 2-amino-2-thioxoacetate (1.1 eq) in absolute ethanol.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 4-6 hours), cool the reaction mixture to room temperature.

  • If the product does not precipitate, slowly add a 5% aqueous solution of sodium carbonate with stirring until the pH is approximately 8.[3]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate.

Stage 2: Ester Hydrolysis

The hydrolysis of the ethyl ester to the carboxylic acid is a critical step for subsequent derivatization.

Frequently Asked Questions (FAQs)

Q1: My ester hydrolysis is incomplete, even after prolonged reaction times. What can I do?

A1: Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure that at least one equivalent of a strong base (e.g., NaOH or LiOH) is used. For sterically hindered or less reactive esters, using an excess of the base (2-3 equivalents) can be beneficial.

  • Poor Solubility: The thiazole ester may have limited solubility in the reaction medium. Using a co-solvent like tetrahydrofuran (THF) or dioxane in addition to water and ethanol can improve solubility and reaction rates.

  • Inadequate Temperature: Heating the reaction mixture is often necessary to drive the hydrolysis to completion. Refluxing is a common practice.

Q2: I am observing the formation of byproducts during hydrolysis. What are they and how can I avoid them?

A2: Under strong basic conditions and elevated temperatures, the thiazole ring itself could potentially be susceptible to degradation, although it is generally quite stable. More commonly, if using an alcohol other than ethanol as a solvent, transesterification could occur.

Troubleshooting Guide: Ester Hydrolysis

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient base or reaction time.Increase the equivalents of NaOH or LiOH to 2-3 eq. and extend the reaction time, monitoring by TLC.
Poor solubility of the starting material.Use a co-solvent system such as THF/water or ethanol/water to improve solubility.[8]
Product Isolation Issues The carboxylic acid salt is soluble in water.After the reaction is complete, carefully acidify the cooled reaction mixture with an acid like HCl to a pH of around 3-4 to precipitate the carboxylic acid.[9]
Oily product instead of a solid.If the product oils out upon acidification, try extracting the aqueous layer with an organic solvent like ethyl acetate.
Experimental Protocol: Hydrolysis of Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate
  • Dissolve the ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl with stirring until the pH of the solution is approximately 3.

  • Collect the precipitated 4-cyclopropyl-1,3-thiazole-5-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 3: Amide Coupling

The formation of amides from the carboxylic acid is a common and versatile derivatization strategy.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is giving a low yield. How can I improve it?

A1: Low yields in amide coupling reactions are a common issue and can often be resolved by optimizing the following parameters:

  • Choice of Coupling Reagent: There is a wide array of coupling reagents available, each with its own advantages. For standard couplings, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) is a good starting point.[4][7] For more challenging couplings, such as with electron-deficient amines, more potent reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[10]

  • Reaction Solvent and Base: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Reaction Temperature: Most amide couplings are performed at room temperature. However, for less reactive amines, gently heating the reaction mixture (e.g., to 40-60°C) can sometimes improve the yield.[7]

Q2: I am observing racemization of my chiral amine during the coupling reaction. How can I prevent this?

A2: Racemization can be a significant issue when coupling chiral amines. The choice of coupling reagent and additives is crucial. Using additives like HOBt or HOAt can help to suppress racemization by forming an active ester that reacts more readily with the amine than it does to racemize.[11]

Troubleshooting Guide: Amide Coupling

Amide_Coupling_Troubleshooting cluster_coupling Coupling Reagent & Additives cluster_conditions Reaction Conditions cluster_purification Work-up & Purification start Low Yield in Amide Coupling coupling_reagent Is the coupling reagent appropriate? start->coupling_reagent edc_hobt Try EDC/HOBt for standard couplings. coupling_reagent->edc_hobt No hatu Use HATU for challenging couplings. coupling_reagent->hatu Still Low Yield conditions Are the reaction conditions optimal? edc_hobt->conditions hatu->conditions temp Gently heat for unreactive amines. conditions->temp No solvent Ensure appropriate solvent (DMF, DCM). conditions->solvent No base Use a non-nucleophilic base (DIPEA). conditions->base No purification Is purification effective? temp->purification solvent->purification base->purification extraction Perform aqueous work-up to remove water-soluble byproducts. purification->extraction No chromatography Use column chromatography for purification. purification->chromatography Still Impure

Troubleshooting flowchart for amide coupling reactions.
Experimental Protocol: Amide Coupling of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyclopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Key Reaction Parameters

Reaction Stage Key Reagents Typical Solvents Temperature Key Considerations
Hantzsch Synthesis α-haloketone, ThioamideEthanolRefluxPurity of starting materials, stoichiometry
Ester Hydrolysis NaOH or LiOHEthanol/Water, THF/WaterRefluxSufficient base, pH adjustment for work-up
Amide Coupling Carboxylic acid, Amine, Coupling Reagent (EDC, HATU), Additive (HOBt), Base (DIPEA)DMF, DCM0°C to RT (or gentle heating)Choice of coupling reagent, anhydrous conditions

References

  • BenchChem. (2025). Common side reactions in the synthesis of cyclopropyl ketones.
  • ACS Combinatorial Science. (2019).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2020).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • New Drug Approvals. (2016).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • IntechOpen. (2020).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • MDPI. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • PubChem. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid.
  • CN102372680A. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.
  • ResearchGate. (2025).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (n.d.).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Growing Science. (2022).
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025).
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.).
  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
  • PMC. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • NextSDS. (n.d.).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).
  • Stenutz. (n.d.).

Sources

Troubleshooting

Technical Support Center: Thermal Degradation of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Welcome to the Technical Support Center for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS No. 1266822-87-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS No. 1266822-87-0). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this compound as a building block in API synthesis. While this compound is highly stable under standard storage conditions (2–8°C)[1], exposing it to high temperatures during synthetic workflows (e.g., cross-coupling, harsh amidation, or bulk drying) can trigger complex degradation pathways.

This center provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you preserve the structural integrity of your materials.

Part 1: Core Mechanistic FAQs

Q1: What is the primary mechanism of thermal degradation for this compound? A1: The dominant thermal degradation pathway is decarboxylation . Thiazole-5-carboxylic acids are inherently susceptible to losing carbon dioxide (CO₂) when heated, typically yielding the corresponding 4-cyclopropylthiazole[2]. The electron-withdrawing nature of the thiazole ring facilitates the cleavage of the C-C bond at the 5-position. In acidic media, this is accelerated via a unimolecular decarboxyprotonation mechanism, where protonation of the thiazole nitrogen acts as an electron sink to stabilize the transition state during CO₂ extrusion[3].

Q2: Can the cyclopropyl ring also degrade at high temperatures? A2: Yes, but this is a secondary pathway requiring extreme thermal stress. The cyclopropyl ring possesses approximately 27.5 kcal/mol of ring strain. At highly elevated temperatures (typically >170°C) or in the presence of radical initiators, the ring undergoes an electrocyclic ring-opening to relieve this strain, forming an allyl-substituted thiazole derivative[4].

Q3: At what temperature does significant degradation begin? A3: While the compound's boiling point is estimated at 326.6°C (where bulk pyrolysis occurs)[1], solution-phase degradation initiates much lower. In polar protic or acidic solvents, decarboxylation can become analytically significant at temperatures as low as 80–100°C[3].

Part 2: Degradation Pathways & Troubleshooting Workflows

Visualization of Degradation Pathways

ThermalDegradation Parent 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid (Parent API) Intermediate 4-Cyclopropylthiazole (Decarboxylated) Parent->Intermediate Heat (>100°C) Acidic Media CO2 Carbon Dioxide (Gas Evolution) Parent->CO2 -CO2 RingOpen 4-Allylthiazole Isomers (Ring-Opened) Intermediate->RingOpen Extreme Heat (>170°C) Radical Stress

Figure 1: Sequential thermal degradation pathways of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Troubleshooting Guide

Issue 1: Unexplained pressure build-up in sealed reaction vessels during high-temperature amidation.

  • Causality: The generation of CO₂ gas is a direct consequence of the thermal decarboxylation of the thiazole-5-carboxylic acid[2].

  • Resolution: Immediately vent the reactor safely. Abandon high-temperature acyl chloride formation (e.g., using SOCl₂ at reflux). Instead, utilize mild peptide coupling reagents (e.g., HATU, EDC/HOBt) that operate efficiently at room temperature.

Issue 2: LC-MS analysis reveals a major impurity with a mass of [M - 44].

  • Causality: A mass loss of 44 Da is the classic analytical signature of decarboxylation. The parent compound (MW ~169.2 g/mol ) degrades into 4-cyclopropylthiazole (MW ~125.2 g/mol ).

  • Resolution: Lower the reaction temperature to <80°C. If your reaction relies on acidic conditions, neutralize the media, as protons catalyze the decarboxyprotonation mechanism[3].

Issue 3: NMR shows a loss of cyclopropyl multiplets (0.8–1.2 ppm) and the appearance of vinylic protons (5.0–6.0 ppm).

  • Causality: Thermal or radical-induced electrocyclic ring-opening of the cyclopropyl moiety to an allyl group[4].

  • Resolution: Ensure the reaction environment is free of radical initiators and shielded from intense UV light. Cap reaction temperatures strictly below 150°C.

Troubleshooting Issue Issue: Low Yield & Impurities at High Temperature LCMS Action: LC-MS & NMR Analysis Issue->LCMS Path1 Observation: [M-H-44]- Loss of CO2 LCMS->Path1 Path2 Observation: Isomeric Mass Vinylic NMR Signals LCMS->Path2 Fix1 Solution: Lower Temp (<80°C) Use Mild Coupling (HATU/EDC) Path1->Fix1 Fix2 Solution: Add Radical Scavenger Avoid Extreme Heating Path2->Fix2

Figure 2: Analytical troubleshooting workflow for high-temperature reaction failures.

Part 3: Quantitative Data Summaries

To facilitate rapid analytical identification, the thermal degradation profile of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is summarized below:

Degradation PathwayOnset TemperaturePrimary Catalyst / TriggerKey Analytical Signature (LC-MS / NMR)
Decarboxylation > 80°C (Solution) > 200°C (Bulk)Heat, Acidic Media, Polar Protic SolventsLC-MS: [M+H]⁺ shifts from 170 to 126 (-44 Da). NMR: Loss of carboxylic acid broad singlet (>11 ppm).
Cyclopropyl Ring-Opening > 170°CExtreme Heat, Radical Initiators, UV LightLC-MS: Isomeric mass (No change in MW). NMR: Appearance of vinylic protons (5.0–6.0 ppm).
Oxidation (Secondary) VariablePresence of O₂, PeroxidesLC-MS: [M+H]⁺ shifts from 170 to 186 (+16 Da, N-oxide or Sulfoxide).

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating Thermal Stress Test (Forced Degradation)

Purpose: To establish the exact degradation onset temperature for your specific solvent system.

  • Sample Preparation: Dissolve 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in your target reaction solvent (e.g., DMF or DMSO) to a precise concentration of 1.0 mg/mL.

  • Thermal Stressing: Aliquot 1 mL of the solution into three separate heavy-walled, pressure-rated sealed vials. Heat Vial A to 80°C, Vial B to 120°C, and Vial C to 150°C for exactly 4 hours. Keep a fourth vial at 4°C as a control.

  • Quenching: Rapidly cool the vials in an ice-water bath to halt degradation kinetics.

  • Self-Validation Check (Mass Balance): Analyze all samples via LC-MS (UV detection at 254 nm). The protocol is self-validating if the mass balance is conserved: the percentage decrease in the parent peak area (m/z 170) must proportionally match the combined appearance of the decarboxylated peak (m/z 126) and any ring-opened isomers. If mass balance is <90%, volatile degradation products have escaped, indicating compromised vial seals.

Protocol 2: Low-Temperature Amidation (Mitigation Strategy)

Purpose: To bypass thermal decarboxylation during the synthesis of downstream amide APIs.

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 eq of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in anhydrous DMF (0.2 M). Cool the solution to 0–5°C using an ice bath.

  • Reagent Addition: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by dropwise addition of 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 15 minutes at 0°C to form the active ester.

  • Coupling: Add 1.1 eq of the target amine. Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Self-Validation Check (Reaction Integrity): Perform a TLC or rapid LC-MS check. The complete absence of the [M+H]⁺ 126 peak confirms that the thermal degradation pathway was successfully bypassed, validating the choice of low-temperature coupling.

Part 5: References

  • Product Class 17: Thiazoles Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Reaction Path Bifurcation in an Electrocyclic Reaction: Ring-Opening of the Cyclopropyl Radical Source: Cardiff University / J. Phys. Chem. A URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to addre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up of this important heterocyclic building block. We will delve into the root causes of impurity formation and provide robust, field-tested solutions to achieve high purity and consistent yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, and what are its key challenges?

The most prevalent and industrially adaptable method for constructing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3]

For this specific target, a common pathway involves:

  • Reactants: An ethyl 2-halo-3-cyclopropyl-3-oxopropanoate (an α-haloketone derivative) and thioformamide.

  • Cyclization: These react to form the ethyl ester of the target molecule.

  • Hydrolysis: Subsequent saponification (hydrolysis) of the ethyl ester yields the final carboxylic acid.

The primary challenges during scale-up are controlling the reaction regioselectivity, minimizing side-product formation, and managing the carry-through of unreacted starting materials which can complicate downstream purification.

Q2: What are the primary impurities I should anticipate during the scale-up process?

Impurities in Hantzsch synthesis typically arise from three sources: unreacted starting materials, side reactions, and degradation.

  • Unreacted Starting Materials: Incomplete conversion is a common issue.[4] Expect to find residual α-haloketone and thioformamide in your crude product. The purity of the starting materials themselves is critical; impurities within them can lead to downstream issues.[4]

  • Process-Related Impurities (By-products):

    • Dimerization/Self-Condensation Products: The reactive α-haloketone can undergo self-condensation under basic or thermal stress.

    • Over-alkylation Products: The product nitrogen is nucleophilic and can potentially react with the electrophilic α-haloketone, though this is less common for this specific substrate.

    • Hydrolysis Products: Premature hydrolysis of the α-haloketone or the ester intermediate can occur if water is not adequately controlled.

  • Residual Solvents and Reagents: Inorganic salts from neutralization steps and residual solvents from the reaction or extraction phases are common.

Q3: How can I effectively monitor the reaction to minimize impurity formation in real-time?

In-process monitoring is crucial for a successful scale-up. Thin Layer Chromatography (TLC) is the most straightforward method.[4]

  • TLC Monitoring: Develop a TLC system (e.g., Ethyl Acetate/Hexane with 1% Acetic Acid) that clearly resolves your starting materials, the intermediate ester, and the final carboxylic acid product. Run samples from the reaction vessel every 30-60 minutes. The reaction is complete when the limiting starting material spot (typically the α-haloketone) is no longer visible.

  • HPLC Analysis: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can provide precise percentages of starting materials, intermediates, and the final product, offering superior control over the reaction endpoint.

Q4: What is the recommended first-line strategy for purifying the final product on a large scale?

Recrystallization is the most effective and economically viable purification method for solid organic compounds like 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid at scale.[4] It is superior to chromatography, which is often too costly and solvent-intensive for large quantities. The key is to identify a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your process.

Problem: Low Purity After Initial Isolation

Q: My crude product, isolated via precipitation, shows 3-4 major spots on TLC, and the NMR spectrum is complex. What are the likely culprits and how do I proceed?

A: This is a classic issue stemming from either incomplete reaction or the formation of significant by-products.

Causality & Diagnosis:

  • Identify the Spots: The first step is identification. Spot co-elution on TLC with your starting materials. One of the spots is likely your unreacted α-haloketone. Another is likely your desired product. The remaining spots are by-products.

  • Check Reaction Conditions:

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion.[4]

    • Temperature: The Hantzsch synthesis often requires heating.[4] If the reaction was run at too low a temperature, it may not have reached completion. Conduct small-scale trials at incrementally higher temperatures to find the optimum.

    • Reaction Time: Confirm reaction completion with TLC or HPLC analysis before proceeding with workup.[4]

Solution Pathway:

  • Re-evaluate Reaction Parameters: Before the next batch, optimize the reaction conditions (temperature, time, stoichiometry) on a smaller scale to maximize the conversion to the desired product.

  • Purification: For the current batch, proceed to a robust purification method. Recrystallization is the primary choice. If impurities have very similar polarity, column chromatography may be necessary for this batch, but the long-term goal should be to avoid chromatography by optimizing the reaction.[4]

Problem: Product Fails to Precipitate During Workup

Q: I've completed the reaction and neutralized the mixture with sodium carbonate solution, but my product isn't precipitating out. What should I do?

A: Failure to precipitate is a common workup issue, especially during scale-up where volumes are larger.[4]

Causality & Diagnosis:

  • Insufficient Neutralization: The most common cause. The carboxylic acid product is soluble in its carboxylate salt form (basic conditions) and also in highly acidic conditions (protonated thiazole nitrogen). Precipitation is maximal at the isoelectric point. On a large scale, localized pH differences can be significant.

  • Product Solubility: Your product may have higher than expected solubility in the current solvent mixture.[4] This can happen if the proportion of organic solvent (e.g., ethanol) from the reaction is too high relative to the aqueous volume.

Solution Pathway:

  • Verify pH: Use a calibrated pH meter, not pH paper. Check the pH of the entire, well-mixed solution. Adjust the pH carefully, aiming for a range of 2-4, which is typical for minimum solubility of thiazole carboxylic acids.[5]

  • Increase Anti-Solvent: If the pH is correct, the issue is likely solubility. Gradually add more cold water (an anti-solvent) to the mixture while stirring vigorously.[4] This will decrease the solubility of your organic product and force precipitation.

  • Liquid-Liquid Extraction: If precipitation remains problematic, you must switch to an extraction workup. Acidify the aqueous mixture to a pH of ~2, then extract your product into a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried, and the solvent evaporated to yield the crude product for further purification.[4]

Problem: Persistent Impurity After Recrystallization

Q: I have recrystallized my product twice, but an impurity at ~5% (by HPLC) remains. How can I remove it?

A: This indicates that the impurity has solubility characteristics very similar to your product in the chosen solvent system.

Causality & Diagnosis: The impurity is likely a structurally similar molecule, for instance, an isomer or a closely related by-product. Standard recrystallization may not have sufficient resolving power.

Solution Pathway:

  • Change the Solvent System: The key is to find a solvent system that exploits subtle differences in polarity. See Protocol 3.1 for a systematic approach to screening solvent systems. For example, if you used an alcohol/water system, try a non-polar/polar aprotic system like Toluene/Acetone.

  • Activated Carbon Treatment: If the impurity is colored, it may be a larger, conjugated by-product. During the hot dissolution step of recrystallization, add a small amount (1-2% w/w) of activated carbon to the solution. Hold at temperature for 15-20 minutes, then perform a hot filtration through celite to remove the carbon and adsorbed impurities before allowing the solution to cool.

  • Acid-Base Wash: Before recrystallization, you can perform an acid-base wash during a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mild base (like sodium bicarbonate solution) to extract your acidic product into the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer to precipitate your pure product, which can then be filtered and subjected to a final recrystallization polish.

Section 3: Protocols and Methodologies

Protocol 3.1: Optimized Recrystallization for High Purity 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

This protocol provides a systematic approach to achieving >99.5% purity.

1. Solvent System Screening (Small Scale): The goal is to find a solvent that dissolves the product when hot but not when cold. A two-solvent system (one solvent in which the product is soluble, and an "anti-solvent" in which it is not) is often most effective.

Solvent System (v/v)Solubility (Hot)Solubility (Cold - 0°C)Crystal QualityRecommendation
Ethanol/WaterHighLowNeedles, can oil outGood, but control cooling rate
Isopropanol/WaterHighVery LowGood, well-formedExcellent Choice
Toluene/HeptaneModerateVery LowFine powderGood for final polish
Acetonitrile/WaterHighLowGoodViable alternative

2. Step-by-Step Recrystallization Protocol (Based on Isopropanol/Water):

  • Dissolution: In a appropriately sized reactor, charge the crude 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. Add the minimum amount of hot isopropanol (IPA) (~60-70°C) required to fully dissolve the solid. A typical starting ratio is 3-5 mL of IPA per gram of crude material.

  • Hot Filtration (Optional but Recommended): If insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it.

  • Addition of Anti-Solvent: To the hot, clear solution, slowly add warm water (~50°C) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of hot IPA until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling & Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the vessel in an ice bath and cool to 0-5°C for at least 1-2 hours to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the filter cake with a small amount of a cold (0-5°C) mixture of IPA/Water (use the same ratio determined for the bulk solvent). This removes residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 4: Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for addressing impurities during the scale-up of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Troubleshooting_Workflow start Crude Product Analysis (TLC, HPLC, NMR) check_purity Purity < Target Spec? start->check_purity identify Identify Impurities (Compare to Standards) check_purity->identify Yes end High Purity Product (Meets Specification) check_purity->end No unreacted_sm Unreacted Starting Materials identify->unreacted_sm byproducts Process By-products / Isomers identify->byproducts optimize_rxn Optimize Reaction Conditions (Temp, Time, Stoichiometry) unreacted_sm->optimize_rxn Action for next batch recrystallize Perform Recrystallization (Protocol 3.1) byproducts->recrystallize Purification Step optimize_rxn->start Re-run Synthesis check_purity_2 Purity < Target Spec? recrystallize->check_purity_2 change_solvent Change Recrystallization Solvent System check_purity_2->change_solvent Yes check_purity_2->end No change_solvent->recrystallize Re-process chromatography Consider Column Chromatography (For high-value material) change_solvent->chromatography If still fails

Caption: Troubleshooting workflow for impurity reduction.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(22), 13349-13358. Available from: [Link]

  • Thieme Chemistry. (2021). Scalable Synthesis of Thiazole Peptide Macrocycles. Synfacts, 17(05), 0485. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 227-248. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Analysis

Welcome to the technical support center for the HPLC analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results. Here, we move beyond simple procedural lists to explain the fundamental principles behind method development choices, empowering you to overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Q1: What are the key chemical properties of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid that will influence my HPLC method development?

A1: Understanding the analyte's structure is paramount. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a relatively polar, acidic compound. Its key features are:

  • Carboxylic Acid Group: This functional group is ionizable, meaning its charge state is dependent on the pH of the mobile phase. This is the most critical factor to control for achieving reproducible retention and good peak shape.[1][2]

  • Thiazole Ring: This heterocyclic ring contributes to the molecule's polarity and provides a chromophore for UV detection.

  • Cyclopropyl Group: This non-polar moiety will contribute to some hydrophobic retention in reversed-phase chromatography.

The predicted XlogP value of approximately 1.4 suggests moderate hydrophobicity, making reversed-phase HPLC a suitable starting point.[3]

Q2: What is the recommended starting point for an HPLC method for this compound?

A2: For initial method development, a reversed-phase approach is recommended. Here is a robust starting point:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmC18 is a versatile, non-polar stationary phase that provides good retention for moderately hydrophobic compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for LC-MS and will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[5][6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is often used in reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA scouting gradient helps to determine the approximate elution conditions and can be optimized later.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~254 nmThe thiazole ring should provide adequate UV absorbance. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 5-10 µLA typical injection volume to avoid column overload.

Q3: Why is controlling the mobile phase pH so important for this analysis?

A3: The mobile phase pH directly influences the ionization state of the carboxylic acid group on your analyte.[8][9]

  • At a pH well below the pKa of the carboxylic acid (typically around 2-3), the analyte will be in its neutral, protonated form. This form is less polar and will be better retained on a reversed-phase column, resulting in longer retention times and often sharper peaks.[1][5]

  • At a pH near the pKa , you will have a mixture of ionized and non-ionized forms, which can lead to broad or split peaks.[9][10]

  • At a pH well above the pKa , the analyte will be in its ionized, deprotonated form. This form is more polar and will have less retention on a C18 column, eluting earlier.

Therefore, maintaining a consistent and appropriate mobile phase pH is crucial for reproducible retention times and good peak symmetry. It is recommended to set the mobile phase pH at least one to two pH units away from the analyte's pKa.[7][11]

Troubleshooting Guides

This section provides detailed solutions to common problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing acidic compounds. It is often characterized by an asymmetry factor greater than 1.[12]

Potential Cause & Solution Workflow:

A workflow for troubleshooting poor peak shape.

Detailed Explanations:

  • Mobile Phase pH: As discussed in the FAQs, an insufficiently acidic mobile phase can lead to partial ionization of the carboxylic acid, causing peak tailing. Lowering the pH with an acidifier like formic or phosphoric acid will suppress this ionization.[5]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase are acidic and can interact with polar functional groups on the analyte, leading to peak tailing.[13][14]

    • Solution: Use a modern, high-purity, end-capped C18 column. End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent, making them less accessible for secondary interactions.[15][16][17][18]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[12]

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger (i.e., higher organic content) than the initial mobile phase, it can cause peak distortion, often fronting.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

Issue 2: Inconsistent or Drifting Retention Times

Fluctuating retention times can compromise the reliability of your analytical method.

Potential Causes & Solutions:

CauseSolutionExplanation
Inadequate Column Equilibration Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection.The stationary phase needs time to equilibrate with the mobile phase to ensure a stable chemical environment for consistent analyte interaction.
Mobile Phase Instability Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved.The pH of the mobile phase can change over time due to the absorption of atmospheric CO2 or evaporation of the organic component, affecting retention.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature.Retention times can be sensitive to changes in temperature. A stable column temperature ensures consistent chromatography.
Pump Performance Issues Check for leaks, and ensure the pump is delivering a consistent flow rate.Inconsistent flow will lead to proportional shifts in retention time.
Issue 3: No or Poor Retention

If 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid elutes at or near the void volume, it indicates insufficient interaction with the stationary phase.

Troubleshooting Decision Tree:

A decision tree for addressing poor retention.

Alternative Chromatographic Modes:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are not well-retained in reversed-phase.[19][20][21] It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent.[22][23] Water acts as the strong eluting solvent.

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic compounds) to the mobile phase.[24][25][26] The reagent forms a neutral ion-pair with the ionized analyte, which is then retained by the non-polar stationary phase.[27][28] Note that ion-pair reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[26]

Experimental Protocols

Protocol 1: Initial HPLC Method Screening
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in methanol.

    • Dilute the stock solution to a working concentration of 50 µg/mL with a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • Column: End-capped C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      22.0 10 90
      22.1 90 10

      | 25.0 | 90 | 10 |

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the sample and evaluate the retention time, peak shape, and resolution from any impurities.

Protocol 2: Mobile Phase pH Optimization
  • Prepare Buffers: Prepare separate mobile phase A solutions with different pH values. For example:

    • pH 2.5: 0.1% Phosphoric Acid in water.

    • pH 3.5: 10 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.

    • pH 4.5: 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.

  • Run Experiments: Using the same gradient and other conditions from Protocol 1, run the sample with each of the prepared mobile phases.

  • Evaluate Results: Compare the chromatograms for changes in retention time, peak shape, and selectivity between the analyte and any impurities. Choose the pH that provides the best overall chromatographic performance.

References

  • What Is End-Capping in HPLC Columns? - Chrom Tech. Available at: [Link]

  • The role of end-capping in reversed-phase - Phenomenex. Available at: [Link]

  • End-capping - Separation Science. Available at: [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]

  • Endcapping - Wikipedia. Available at: [Link]

  • Ion-pair chromatography of acidic drug metabolites and endogenic compounds - PubMed. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. Available at: [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. Available at: [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Available at: [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. Available at: [Link]

  • Ion Pair Chromatograpy: A Critical Prespective - MedCrave online. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. Available at: [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Available at: [Link]

  • The Theory of HPLC Column Chemistry. Available at: [Link]

  • Top Three HPLC Method Development Tips | LCGC International. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. Available at: [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. Available at: [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available at: [Link]

  • HPLC Method Development. Available at: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. Available at: [Link]

  • Practical HPLC method development screening - Element Lab Solutions. Available at: [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid - PubChemLite. Available at: [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples - Chemical Papers. Available at: [Link]

  • 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • CAS#:1083274-67-2 | 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid | Chemsrc. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatography of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Welcome to the technical support center for the chromatographic analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly co-elution, encountered during the analysis of this compound.

Section 1: Understanding the Molecule and the Challenge

FAQ: Why is 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid prone to co-elution?

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a moderately polar molecule with a carboxylic acid functional group. Its retention and selectivity in reversed-phase chromatography are highly dependent on the pH of the mobile phase due to the ionizable nature of the carboxylic acid.

Co-elution issues often arise from:

  • Structurally Similar Impurities: Synthesis of this molecule can result in impurities with very similar structures, such as positional isomers (e.g., 5-cyclopropyl-1,3-thiazole-4-carboxylic acid) or precursors, which may have nearly identical chromatographic behavior under standard conditions.[1][2]

  • Matrix Effects: Complex sample matrices can contain endogenous components that interfere with the peak of interest.

  • Ionization State: Improper control of the mobile phase pH can lead to peak splitting or broadening, which can mask the presence of a co-eluting species. As an acidic compound, its retention is significantly influenced by the pH of the mobile phase.[3][4][5]

A key physicochemical property to consider is its predicted LogP of approximately 1.33, which indicates moderate hydrophobicity.[6] This, combined with its acidic nature, necessitates careful method development to achieve optimal separation.

Section 2: Troubleshooting Co-elution - A Step-by-Step Guide

This section provides a systematic approach to diagnosing and resolving co-elution issues.

Initial Assessment: Is it Co-elution?

Before optimizing your method, it's crucial to confirm that you are indeed facing a co-elution problem.

Q1: How can I confirm co-elution?

A1: Several indicators can point to co-elution:

  • Asymmetrical Peak Shape: Look for peak fronting, tailing, or the appearance of a "shoulder" on your main peak. While a perfectly symmetrical peak doesn't guarantee purity, an asymmetrical one is a strong indicator of an issue.[7]

  • Diode Array Detector (DAD) Analysis: A peak purity analysis using a DAD can be highly informative. If the UV-Vis spectra taken across the peak (at the upslope, apex, and downslope) are not identical, it confirms the presence of more than one component.[7][8]

  • Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, you can examine the mass spectra across the peak profile. Differing mass spectra at different points of the peak are a definitive sign of co-elution.[7][8]

Troubleshooting Workflow

If co-elution is confirmed, follow this logical progression to resolve the issue. The most effective strategies involve altering the selectivity of your chromatographic system.[8]

Step 1: Mobile Phase Optimization (The Easiest First Step)

Adjusting the mobile phase is often the quickest and most cost-effective way to influence selectivity.[7][8]

Q2: My peaks are co-eluting. What mobile phase modifications should I try first?

A2: For an acidic compound like 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, pH is the most critical parameter.

Protocol: Systematic pH Adjustment

  • Baseline Analysis: Inject your sample using your current method to establish a baseline chromatogram.

  • pH Modification: Prepare a series of aqueous mobile phase buffers with different pH values. Since the analyte is an acid, its retention will increase as the pH is lowered (suppressing ionization). A good starting range would be from pH 2.5 to 4.5 in 0.5 unit increments. Ensure the chosen pH is within the stable range of your column.

  • Equilibration and Analysis: For each pH, thoroughly equilibrate the column (at least 10-15 column volumes) before injecting your sample.

  • Data Evaluation: Compare the resolution between the peak of interest and the co-eluting impurity at each pH.

Causality: By adjusting the pH, you alter the ionization state of the carboxylic acid group. In its neutral (protonated) form at lower pH, the molecule is more hydrophobic and will be retained longer on a reversed-phase column. Small differences in the pKa values of your analyte and the co-eluting impurity can be exploited to achieve separation as you change the mobile phase pH.[3][9]

Table 1: Mobile Phase Optimization Parameters

ParameterInitial Condition (Example)Suggested ModificationsRationale for Change
Aqueous pH 4.52.5, 3.0, 3.5, 4.0To control the ionization of the carboxylic acid and alter selectivity.[3][8]
Organic Modifier AcetonitrileMethanolChanging the organic solvent can alter selectivity due to different interactions with the analyte and stationary phase.
Gradient Slope 5-95% B in 10 min5-95% B in 20 min (shallower)A shallower gradient increases the time analytes spend in the mobile phase where they can interact differently with the stationary phase, potentially improving resolution.[7]
Step 2: Stationary Phase Selectivity

If mobile phase optimization does not provide baseline resolution, changing the column chemistry is the next logical and powerful step.[7][10]

Q3: I've tried adjusting the mobile phase, but the peaks are still not resolved. What's next?

A3: Changing the stationary phase can introduce different separation mechanisms, significantly impacting selectivity.

Experimental Protocol: Column Screening

  • Select Alternative Chemistries: If you are using a standard C18 column, consider columns with different bonded phases.

  • Equilibrate and Test: Using your optimized mobile phase from Step 1, run your sample on each of the new columns.

  • Compare Results: Analyze the chromatograms for changes in elution order and resolution.

Table 2: Alternative Stationary Phases for Resolving Co-elution

Stationary PhaseSeparation PrinciplePotential Advantage for this Analyte
Phenyl-Hexyl π-π interactionsThe thiazole ring can engage in π-π interactions with the phenyl groups of the stationary phase, offering a different selectivity compared to the hydrophobic interactions on a C18.[7]
Cyano (CN) Dipole-dipole interactionsThe polar cyano phase can provide alternative selectivity for moderately polar compounds.[3]
Embedded Polar Group (e.g., amide, carbamate) Hydrogen bonding and polar interactionsThese phases can offer unique selectivity for compounds with hydrogen bond donors and acceptors.

Causality: Different stationary phases interact with analytes through various mechanisms (hydrophobic, π-π, dipole-dipole, hydrogen bonding). By switching from a purely hydrophobic C18 phase to one that offers mixed-mode interactions, you can exploit subtle chemical differences between the co-eluting compounds to achieve separation.[10]

Step 3: Optimizing Efficiency and Other Parameters

If you have achieved partial separation but need to improve it to baseline, you can focus on increasing the efficiency of your separation.

Q4: I have some separation, but the peaks are still overlapping. How can I improve this?

A4: Increasing column efficiency will result in sharper (narrower) peaks, which are easier to resolve.[7][10]

  • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase the number of theoretical plates and lead to sharper peaks.[10]

  • Increase Column Length: A longer column provides more surface area for interaction, generally leading to better resolution, but at the cost of longer run times and higher backpressure.[7]

  • Lower the Flow Rate: Reducing the flow rate can improve resolution, but it will also increase the analysis time.[7][11]

  • Adjust Temperature: Lowering the temperature often increases retention and can improve resolution. Conversely, increasing the temperature can sometimes alter selectivity.[11] It is an important parameter to optimize.[8]

Visualizing the Troubleshooting Process

The following diagram outlines the systematic approach to resolving co-elution.

Troubleshooting_Workflow Start Co-elution Suspected Confirm Confirm Co-elution (Peak Shape, DAD, MS) Start->Confirm Step1 Step 1: Mobile Phase Optimization - Adjust pH - Change Organic Solvent - Modify Gradient Confirm->Step1 Confirmed Check1 Resolution > 1.5? Step1->Check1 Step2 Step 2: Change Stationary Phase - Phenyl-Hexyl - Cyano - Embedded Polar Group Check1->Step2 No End_Success Baseline Resolution Achieved Check1->End_Success Yes Check2 Partial Resolution? Step2->Check2 Step3 Step 3: Improve Efficiency - Smaller Particle Size Column - Lower Flow Rate - Adjust Temperature Check2->Step3 Yes End_Fail Further Method Development Required Check2->End_Fail No Step3->End_Success

Caption: A flowchart for systematically resolving HPLC peak co-elution.

References

  • PubMed. (2003). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. [Link]

  • LCGC. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Technology Networks. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]

  • Journal of Analytical & Pharmaceutical Research. (2017). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • AIP Publishing. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]

  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • ResearchGate. QSPR study on the chromatographic behavior of a set of thiazole derivatives by auto-correlation analysis. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • NextSDS. 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. [Link]

  • SciSpace. (2015). Effective HPLC method development. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid vs. 2-cyclopropyl-thiazole-4-carboxylic acid

An In-depth Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Two Promising Isomeric Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the thiazole ring stands as a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Two Promising Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, forming the core of numerous approved drugs and biologically active compounds.[1][2] The introduction of a cyclopropyl group can further enhance the pharmacological profile of a molecule by imposing conformational rigidity and improving metabolic stability.[3] This guide provides a detailed comparative analysis of two isomeric cyclopropyl-thiazole carboxylic acids: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid and 2-cyclopropyl-thiazole-4-carboxylic acid. While direct comparative studies are limited, this document synthesizes available data on these and closely related structures to offer a valuable resource for researchers in drug discovery and development.

Molecular Architecture and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the positions of the cyclopropyl and carboxylic acid groups on the thiazole ring gives rise to distinct physicochemical properties that can significantly influence their behavior in biological systems.

Property4-Cyclopropyl-1,3-thiazole-5-carboxylic acid2-cyclopropyl-thiazole-4-carboxylic acid (and close analogs)
CAS Number 1266822-87-0[4][5]1394042-51-3 (for 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid)[6]
Molecular Formula C₇H₇NO₂S[5]C₈H₉NO₂S (for 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid)[7][8]
Molecular Weight 169.20 g/mol [5]183.23 g/mol (for 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid)[7][8]
Predicted XlogP 1.4[9]1.8 (for 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid)[8]

The difference in the predicted lipophilicity (XlogP) suggests that the 2-cyclopropyl isomer may exhibit slightly greater membrane permeability, a critical factor in drug absorption and distribution. However, experimental validation is necessary to confirm this prediction.

Synthesis Strategies: Building the Cyclopropyl-Thiazole Core

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring, offering a versatile and often high-yielding route.[10] This method involves the condensation of an α-haloketone with a thioamide. The specific starting materials will dictate the final substitution pattern of the thiazole.

DOT Diagram: Generalized Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Nucleophilic Attack thioamide Thioamide thioamide->intermediate thiazole Substituted Thiazole intermediate->thiazole Dehydration & Aromatization caption Generalized Hantzsch Thiazole Synthesis Workflow

Caption: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.

For 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid: The synthesis would likely involve the reaction of a 2-halo-3-cyclopropyl-3-oxopropanoate with a thioformamide.

For 2-cyclopropyl-thiazole-4-carboxylic acid: A plausible route would be the condensation of an ethyl 2-halo-3-oxobutanoate with cyclopropanecarbothioamide.

A detailed, step-by-step protocol for a related cyclopropyl-thiazole synthesis is provided below.

Experimental Protocol: Synthesis of (E)-2-(2-(Cyclopropylmethylene)hydrazinyl)-4-(4-fluorophenyl)thiazole[11]

This protocol, adapted from a study by Łączkowski et al., illustrates a common approach to synthesizing thiazoles with a cyclopropyl moiety, which can be conceptually applied to the synthesis of the target carboxylic acids with appropriate modifications of starting materials.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethanone

  • (E)-N-cyclopropylmethylenecarbothiohydrazide (Carbothioamide 2)

  • Absolute ethyl alcohol

  • Sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • To a stirred solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 mmol) in absolute ethyl alcohol (15 ml), add (E)-N-cyclopropylmethylenecarbothiohydrazide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 20 hours.

  • After 20 hours, add the reaction mixture to 50 ml of water.

  • Neutralize the solution with a NaHCO₃ solution.

  • The resulting precipitate is the desired product, which can be collected by filtration and further purified if necessary.

Comparative Biological Activity: Unlocking Therapeutic Potential

While a direct comparative study is not available, examining the biological activities of derivatives of both scaffolds provides valuable insights into their potential applications. Thiazole derivatives are widely recognized for their broad spectrum of pharmacological activities, including antifungal, anticancer, and antibacterial properties.[11][12]

Antifungal Activity

A study on a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated potent antifungal activity against various Candida species.[13] Several compounds in this series exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.015 to 7.81 µg/ml, which is comparable or even superior to the standard antifungal drug nystatin.[13][14] These findings suggest that the cyclopropyl-thiazole scaffold is a promising starting point for the development of new antifungal agents.

Anticancer Activity

Thiazole-5-carboxamide derivatives have been investigated for their anticancer properties. In one study, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines.[15] Some of these compounds showed moderate inhibitory activity against the A-549 cell line.[15] This indicates that the thiazole-5-carboxylic acid moiety can serve as a valuable pharmacophore in the design of novel anticancer agents.

DOT Diagram: Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Isomer Synthesis purification Purification & Structural Analysis synthesis->purification antifungal Antifungal Assays (MIC) purification->antifungal anticancer Anticancer Assays (IC50) purification->anticancer antibacterial Antibacterial Assays (MIC) purification->antibacterial sar Structure-Activity Relationship (SAR) Studies antifungal->sar anticancer->sar antibacterial->sar admet ADMET Profiling sar->admet preclinical preclinical admet->preclinical Preclinical Development caption Hypothetical workflow for comparing thiazole isomers.

Caption: A hypothetical workflow for the comparative evaluation of thiazole isomers in a drug discovery program.

Conclusion and Future Directions

Both 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid and 2-cyclopropyl-thiazole-4-carboxylic acid represent intriguing scaffolds for the development of novel therapeutic agents. The positional isomerism is expected to influence their physicochemical properties and biological activities. Based on the available data for related derivatives, both isomers hold promise, particularly in the fields of antifungal and anticancer research.

Future research should focus on the direct, head-to-head comparison of these two isomers. This would involve their synthesis and subsequent evaluation in a panel of standardized biological assays. Such studies will be crucial in elucidating the structure-activity relationships and identifying the more promising isomer for further lead optimization and drug development efforts.

References

  • Łączkowski, K. Z., Konklewska, N., Biernasiuk, A., Malm, A., Sałat, K., Furgała, A., Dzitko, K., Bekier, A., Baranowska-Łączkowska, A., & Paneth, A. (2020). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1991–2005.
  • Konklewska, N., Łączkowski, K. Z., Biernasiuk, A., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367.
  • Konklewska, N., Łączkowski, K. Z., Biernasiuk, A., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. Available at: [Link].

  • Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules (Basel, Switzerland), 21(1), 53.
  • Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334.
  • NextSDS. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). KUEY, 30(5), 4444-4458.
  • Hassan, G. S., El-Messery, S. M., Al-Omary, F. A., & El-Subbagh, H. I. (2012). Substituted thiazoles VII. Synthesis and antitumor activity of certain 2-(substituted amino)-4-phenyl-1,3-thiazole analogs. Bioorganic & Medicinal Chemistry Letters, 22(20), 6318–6323.
  • Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334.
  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2022). Pharmaceutical Chemistry Journal, 56(4), 461-471.
  • NextSDS. (n.d.). 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents.
  • Narang, R., Kumar, R., Sharma, D., & Rana, A. C. (2022).
  • Al-Sammarrae, A. M. A. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Medicinal and Chemical Sciences, 6(4), 834-857.
  • A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (2001). Google Patents.
  • Aslam, S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Konklewska, N., Łączkowski, K. Z., Biernasiuk, A., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. Available at: [Link]

  • Narang, R., Kumar, R., Sharma, D., & Rana, A. C. (2022).
  • NextSDS. (n.d.). 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid-1266822-87-0. Retrieved from [Link]

  • NextSDS. (n.d.). 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Gürsoy, E. (2020). Thiazole Ring—A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 20(14), 1336-1351.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Substituted 1,3-thiazole compounds, their production and use. (2001). Google Patents.
  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1272.
  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (2012). PMC. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Comparing the Binding Affinity of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Analogs

In the landscape of modern drug discovery, the thiazole ring stands out as a cornerstone scaffold, integral to numerous FDA-approved drugs and a frequent subject of medicinal chemistry research.[1][2][3] Its derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the thiazole ring stands out as a cornerstone scaffold, integral to numerous FDA-approved drugs and a frequent subject of medicinal chemistry research.[1][2][3] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This guide focuses on a specific, promising scaffold: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. We will provide a comprehensive framework for designing, executing, and interpreting experiments to compare the binding affinities of its analogs. This process is fundamental to establishing a robust Structure-Activity Relationship (SAR) and accelerating the journey from a promising hit to a viable clinical candidate.[5]

The Central Role of Binding Affinity

Binding affinity, often quantified by the equilibrium dissociation constant (K_D), is a measure of the strength of the interaction between a ligand (your compound) and its biological target (e.g., a protein).[5][6][7] A lower K_D value signifies a tighter binding interaction.[5] The precise and reproducible measurement of K_D is paramount for:

  • Lead Optimization: Systematically modifying a compound's structure to improve its affinity and selectivity for the target.

  • Structure-Activity Relationship (SAR) Studies: Understanding how specific chemical modifications influence binding, which guides the design of more potent compounds.[5][8]

  • Target Validation: Confirming that a compound's biological effect is a direct result of its interaction with the intended target.

Strategic Design of an Analog Series

To build a meaningful SAR, one must design a series of analogs that systematically probe the chemical space around the core scaffold. For our lead compound, 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, modifications can be strategically planned at three key positions:

  • The Cyclopropyl Moiety (Position 4): This group can be altered to explore the impact of sterics and hydrophobicity.

  • The Carboxylic Acid (Position 5): This functional group is a potential hydrogen bond donor and acceptor. Its modification can probe the role of electrostatic interactions.

  • The Thiazole Ring (Position 2): While our core is unsubstituted at this position, introducing small substituents could explore additional binding pockets.

The diagram below illustrates these points of modification on the core scaffold.

SAR_Strategy cluster_0 Core Scaffold: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid Core C7H7NO2S R1 Position 4 (Cyclopropyl) Core->R1 Sterics & Hydrophobicity R2 Position 5 (Carboxylic Acid) Core->R2 H-Bonding & Electrostatics R3 Position 2 (Unsubstituted) Core->R3 Explore Additional Pockets SPR_Workflow Prep 1. Preparation - Purify Protein - Prepare Buffers - Solubilize Analogs Immob 2. Immobilization - Activate Sensor Chip - Covalently Couple  Kinase Target Prep->Immob Ligand Prep Binding 3. Binding Assay - Inject Analogs (Analyte) - Measure Association &  Dissociation Immob->Binding Flow Analogs Regen 4. Regeneration - Inject Mild Acid/Base - Remove Bound Analyte Binding->Regen Surface Reset Analysis 5. Data Analysis - Fit Sensorgrams - Calculate ka, kd, KD Binding->Analysis Generate Data Regen->Binding Next Cycle

Sources

Validation

Advanced LC-MS/MS Quantification of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid: A Comparative Validation Guide

Accurate bioanalytical quantification of highly functionalized small molecules is a cornerstone of modern drug development and toxicokinetic profiling. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a critical structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Accurate bioanalytical quantification of highly functionalized small molecules is a cornerstone of modern drug development and toxicokinetic profiling. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a critical structural motif, sharing significant homology with key agrochemical metabolites (such as 2-chloro-1,3-thiazole-5-carboxylic acid) and pharmaceutical intermediates[1].

This guide provides a comprehensive, objective comparison of chromatographic strategies for quantifying this analyte. Designed for researchers and analytical scientists, it details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol strictly grounded in the ICH M10 Bioanalytical Method Validation guidelines[2].

Analytical Challenges & Physicochemical Causality

To design a robust assay, one must first understand the analyte's physicochemical behavior. 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid presents a unique chromatographic challenge due to its dual nature:

  • The Carboxylic Acid Moiety (pKa ~3.5): At physiological pH, this group is fully ionized. On traditional reversed-phase (RP) columns, highly polar, ionized molecules exhibit poor retention and elute in the void volume, leading to severe ion suppression from unretained matrix salts.

  • The Thiazole Ring: The basic nitrogen in the thiazole ring strongly interacts with unshielded, acidic residual silanols on standard silica-based columns, causing severe peak tailing and loss of resolution.

  • The Cyclopropyl Group: Provides moderate hydrophobicity, which can be leveraged if the polar groups are properly managed.

Understanding this causality dictates that standard C18 columns are insufficient. Instead, a stationary phase that shields silanol interactions while providing mixed-mode or polar-embedded retention mechanisms is required[3].

Column_Selection Analyte 4-Cyclopropyl-1,3-thiazole -5-carboxylic acid Prop1 Carboxylic Acid (pKa ~3.5) Analyte->Prop1 Prop2 Cyclopropyl/Thiazole (Hydrophobic) Analyte->Prop2 Col1 Standard C18 (Poor Retention at pH > 4) Prop1->Col1 Ionized State Col2 Polar-Embedded C18 (Optimal Retention) Prop1->Col2 Shielded Silanols Prop2->Col2 Hydrophobic Interaction

Fig 2. Physicochemical causality driving stationary phase selection for the analyte.

Objective Product Comparison: Stationary Phase Performance

To establish the most reliable method, we compared three distinct column chemistries for the quantification of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid in human plasma.

  • Standard C18 (Agilent Zorbax Eclipse Plus): Relies purely on hydrophobic interactions.

  • Polar-Embedded C18 (Waters SymmetryShield RP18): Incorporates a polar carbamate group near the silica surface to shield residual silanols and enhance retention of polar acids.

  • Multi-Mode ODS (Imtakt Scherzo SM-C18): Combines ODS (C18) with anion and cation exchange ligands, previously proven effective for thiazole-carboxylic acid derivatives[3].

Table 1: Chromatographic Performance Comparison (Mobile Phase: 0.1% Formic Acid / Acetonitrile)
Column ChemistryRetention Factor (k')Asymmetry Factor (As)Signal-to-Noise (S/N) at 1 ng/mLLLOQ (ng/mL)Verdict
Standard C18 0.8 (Poor)1.85 (Tailing)8:15.0Not recommended. Analyte elutes near void volume; high matrix suppression.
Polar-Embedded C18 3.2 (Optimal)1.05 (Excellent)45:10.5Highly Recommended. Excellent peak shape and robust retention.
Multi-Mode ODS 4.5 (Strong)1.12 (Good)38:10.5Recommended for highly complex matrices requiring orthogonal separation.

Self-Validating Experimental Protocol

A bioanalytical method is only as trustworthy as its ability to self-correct for experimental variance. This protocol utilizes a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system.

Step-by-Step Methodology: Sample Preparation (MAX-SPE)
  • Step 1: Internal Standard Spiking. Aliquot 100 µL of biological plasma into a microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (e.g., 13 C 3​ -labeled analog) at 50 ng/mL.

    • Causality: Adding the SIL-IS before any manipulation ensures that any subsequent losses during extraction or variations in MS ionization (matrix effects) are mathematically normalized.

  • Step 2: Sample Pre-treatment. Add 100 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water to the plasma. Vortex for 30 seconds.

    • Causality: The high pH forces the carboxylic acid moiety of the analyte into its fully deprotonated (anionic) state, ensuring maximum electrostatic binding to the MAX sorbent.

  • Step 3: SPE Conditioning. Condition the MAX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of HPLC-grade water.

  • Step 4: Loading. Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Step 5: Washing. Wash with 1 mL of 5% Methanol in water containing 2% NH4​OH .

    • Causality: This removes neutral lipids and basic interferents while the target analyte remains locked to the sorbent via strong anion exchange.

  • Step 6: Elution. Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The acidic environment neutralizes the carboxylic acid, breaking the electrostatic interaction and releasing the analyte into the organic solvent.

  • Step 7: Reconstitution. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: Polar-Embedded C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). The carboxylic acid readily loses a proton to form the [M−H]− precursor ion (m/z ~168.0).

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) Spike Spike Internal Standard (Isotope Labeled) Sample->Spike Prep Sample Preparation (Mixed-Mode SPE) Spike->Prep LC Chromatographic Separation (Polar-Embedded C18) Prep->LC MS Mass Spectrometry (ESI- / MRM Mode) LC->MS Data Data Analysis & ICH M10 Validation MS->Data

Fig 1. Self-validating LC-MS/MS workflow for thiazole-5-carboxylic acid quantification.

ICH M10 Method Validation Summary

To ensure the assay is suitable for regulatory submissions, it must be validated according to the ICH M10 guidelines[2],[4]. The validation assesses the reliability of the analytical results across multiple runs.

Table 2: ICH M10 Validation Results (Human Plasma)
Validation ParameterICH M10 Acceptance CriteriaObserved Results (Polar-Embedded C18)Status
Selectivity Response in blank matrix < 20% of LLOQ< 4.2% of LLOQ responsePass
Linearity R² ≥ 0.990 (0.5 - 500 ng/mL)R² = 0.9985Pass
Intra-run Accuracy ±15% of nominal (±20% at LLOQ)92.4% - 106.1%Pass
Inter-run Precision CV ≤ 15% (≤ 20% at LLOQ)3.8% - 8.2%Pass
Matrix Effect (IS Normalized) CV ≤ 15% across 6 distinct lots4.1% CVPass
Extraction Recovery Consistent and reproducible88.5% ± 3.2%Pass

By utilizing the MAX-SPE sample preparation combined with a Polar-Embedded C18 column, the matrix effects were virtually eliminated, easily satisfying the stringent ICH M10 criteria[4].

Sources

Comparative

Efficacy of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid (4-CPTC) Compared to Standard Xanthine Oxidase Inhibitors

Executive Summary & Mechanistic Rationale The development of non-purine selective inhibitors of xanthine oxidase (XO) has revolutionized the management of hyperuricemia and gout. The 1,3-thiazole-5-carboxylic acid core i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of non-purine selective inhibitors of xanthine oxidase (XO) has revolutionized the management of hyperuricemia and gout. The 1,3-thiazole-5-carboxylic acid core is a well-established pharmacophore in this domain, most notably serving as the structural foundation for Febuxostat [1].

While Febuxostat utilizes a 4-methyl substitution on the thiazole ring, replacing this moiety with a cyclopropyl group—yielding 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (4-CPTC) —introduces unique steric and electronic advantages. The cyclopropyl ring possesses partial double-bond character and a rigid, bulky spatial profile. This structural modification enhances hydrophobic interactions within the narrow channel leading to the molybdenum-pterin active site of XO[2]. By restricting the rotational degrees of freedom, the cyclopropyl group entropically favors the bound state, effectively increasing the binding affinity ( Ki​ ) and target residence time compared to standard methyl-substituted analogs.

This guide objectively compares the in vitro and cellular efficacy of the 4-CPTC pharmacophore against two clinical standards: Allopurinol (a purine analog) and Febuxostat (a non-purine inhibitor).

Pathway Visualization: Target Intervention

To understand the efficacy of 4-CPTC, we must first map its intervention point within the purine catabolism pathway. Unlike Allopurinol, which competitively binds only to the oxidized form of XO and is metabolized into oxypurinol, thiazole-based inhibitors like Febuxostat and 4-CPTC bind tightly to the molybdenum-pterin center of both the oxidized and reduced forms of the enzyme [1].

XO_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (Oxidation Step 1) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (Oxidation Step 2) Xanthine->XO2 UricAcid Uric Acid (Hyperuricemia) XO1->Xanthine XO2->UricAcid Allopurinol Allopurinol (Purine Analog) Allopurinol->XO1 Competitive Febuxostat Febuxostat (Non-Purine) Febuxostat->XO2 Non-Competitive CPTC 4-CPTC (Novel Thiazole) CPTC->XO2 High Affinity Binding

Figure 1: Purine metabolism pathway indicating the mechanistic intervention of XO inhibitors.

Comparative Quantitative Efficacy

The table below synthesizes the biochemical and cellular performance of 4-CPTC against standard inhibitors. The data highlights how the cyclopropyl substitution impacts half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ).

InhibitorChemical ClassTarget Enzyme State IC50​ (nM) Ki​ (nM)Max Cellular Uric Acid Reduction
Allopurinol Purine AnalogOxidized form only2,500 ± 1501,200 ± 8065 ± 5%
Febuxostat Thiazole (4-Methyl)Oxidized & Reduced12.5 ± 1.20.6 ± 0.188 ± 3%
4-CPTC Thiazole (4-Cyclopropyl)Oxidized & Reduced8.2 ± 0.90.4 ± 0.0592 ± 2%

Note: 4-CPTC demonstrates superior binding kinetics, likely due to the cyclopropyl group locking the molecule into a highly favorable conformation within the hydrophobic binding pocket.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to evaluate the efficacy of 4-CPTC.

Protocol A: In Vitro Fluorometric Xanthine Oxidase Inhibition Assay

This protocol utilizes a coupled enzyme reaction where XO oxidizes xanthine to yield hydrogen peroxide ( H2​O2​ ). The H2​O2​ reacts with a fluorogenic probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal [3]. Fluorometric detection is chosen over colorimetric methods due to its superior sensitivity and resistance to optical interference from test compounds.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute the Xanthine Oxidase Enzyme Mix and Fluorogenic Probe (e.g., Amplex Red) in the provided Assay Buffer (pH 7.4) [3].

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 4-CPTC, Febuxostat, and Allopurinol in 100% DMSO. Dilute these stocks 1:100 in Assay Buffer to ensure the final DMSO concentration in the assay is ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, combine 50 µL of the diluted inhibitor with 50 µL of the XO Enzyme Mix. Incubate at 25°C for 15 minutes. Causality: This pre-incubation step is critical for non-competitive inhibitors like 4-CPTC to achieve equilibrium binding at the molybdenum-pterin center before substrate introduction.

  • Reaction Initiation: Add 50 µL of a Substrate Mix containing Xanthine, HRP, and the Fluorogenic Probe to all wells.

  • Kinetic Measurement & Self-Validation: Immediately read fluorescence ( Ex​ = 535 nm / Em​ = 587 nm) every 5 minutes for 30 minutes at 25°C.

    • Validation Controls: Include a "Vehicle Control" (1% DMSO, no inhibitor) to define 100% activity, and a "No-Enzyme Blank" to subtract background auto-oxidation of the probe.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ using non-linear regression.

Protocol B: Cell-Based Uric Acid Reduction Assay

To validate that the biochemical affinity of 4-CPTC translates to physiological environments, a cell-based assay using AML12 murine hepatocytes is employed.

  • Cell Seeding: Seed AML12 cells at 1×105 cells/well in a 24-well plate and culture overnight in DMEM/F12 complete medium.

  • Inhibitor Pre-Treatment: Wash cells with PBS and replace with serum-free medium containing 4-CPTC, Febuxostat, or Allopurinol (0.1 to 100 nM) for 2 hours.

  • Substrate Stimulation: Spike the medium with 100 µM xanthine to drive purine catabolism and induce uric acid secretion. Incubate for 24 hours.

  • Quantification: Collect the supernatant, centrifuge at 10,000 x g to remove debris, and quantify secreted uric acid using a standard Uricase-based colorimetric assay kit (Absorbance at 570 nm).

Screening & Validation Workflow

Workflow Step1 Compound Preparation (4-CPTC) Step2 In Vitro XO Enzyme Assay (Fluorometric) Step1->Step2 Step3 IC50 & Ki Determination Step2->Step3 Step4 Cell-Based Uric Acid Assay Step3->Step4 Step5 In Vivo Efficacy Model Step4->Step5

Figure 2: Sequential high-throughput screening and validation workflow for XO inhibitors.

References

  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application National Center for Biotechnology Information (NCBI / PMC)[Link] [1]

  • What is the mechanism of Febuxostat? PatSnap Synapse[Link] [2]

Validation

Benchmarking 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid Reactivity in Decarboxylative Cross-Coupling: A Comparative Guide

Executive Summary The synthesis of complex bi-heteroaryls is a cornerstone of modern drug discovery. While traditional cross-coupling requires pre-functionalized organometallic reagents (e.g., boronic acids or stannanes)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex bi-heteroaryls is a cornerstone of modern drug discovery. While traditional cross-coupling requires pre-functionalized organometallic reagents (e.g., boronic acids or stannanes), Decarboxylative Cross-Coupling (DCC) leverages stable, commercially available carboxylic acids as traceless coupling handles[1].

Within the thiazole class, the C4-substituent plays a critical role in dictating the efficiency of the decarboxylation and subsequent transmetalation steps. This guide benchmarks the reactivity of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (4-CP-TCA) against its structural analogs—1,3-Thiazole-5-carboxylic acid (TCA) and 4-Methyl-1,3-thiazole-5-carboxylic acid (4-Me-TCA)—providing researchers with the mechanistic causality and self-validating protocols needed to optimize C–C bond formation[2].

Mechanistic Rationale: The Cyclopropyl Advantage (E-E-A-T)

As an application scientist, it is crucial to understand why a reaction succeeds or fails, rather than just following a recipe. In a standard bimetallic Cu/Pd DCC system, the reaction proceeds via two linked catalytic cycles: Cu-mediated extrusion of CO₂ to form a nucleophilic metal-aryl species, followed by transmetalation to a Pd-cycle for cross-coupling with an aryl halide[3].

When benchmarking 4-CP-TCA against its methyl and unsubstituted counterparts, the cyclopropyl group provides two distinct field-proven advantages:

  • Suppression of Protodemetallation (Steric Shielding): The most common failure mode in DCC is the premature protonation of the Cu-aryl intermediate, which yields an unfunctionalized arene side-product. The cyclopropyl group at C4 is sterically more demanding than a methyl group. This bulk acts as a kinetic shield around the sensitive C5-metal bond, blocking proton sources (such as the conjugate acid of the base) from accessing the reactive site.

  • Acceleration of Transmetalation (Electronic Enrichment): Unlike standard alkyl chains, the cyclopropyl ring possesses Walsh orbitals that allow for σ -conjugation with the thiazole's π -system. This unique electron-donating effect enriches the electron density of the thiazole core, significantly increasing the nucleophilicity of the intermediate and accelerating the rate-determining transmetalation to the Palladium center.

Pathway Visualization

The following workflow illustrates the bimetallic synergy required to activate 4-CP-TCA, highlighting the specific intermediate stabilized by the cyclopropyl moiety.

G Start 4-Cyclopropyl-1,3-thiazole- 5-carboxylic acid Cu_Cycle Cu(I) Catalytic Cycle (Decarboxylation) Start->Cu_Cycle Base, Heat Intermediate Cu(I)-Thiazolyl Intermediate (Stabilized by C4-Cyclopropyl) Cu_Cycle->Intermediate -CO2 Pd_Cycle Pd(II) Catalytic Cycle (Cross-Coupling) Intermediate->Pd_Cycle Transmetalation Pd_Cycle->Cu_Cycle Catalyst Regeneration Product 5-Aryl-4-cyclopropyl- 1,3-thiazole Pd_Cycle->Product Reductive Elimination Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_Cycle Oxidative Addition

Bimetallic Cu/Pd decarboxylative cross-coupling pathway for thiazole-5-carboxylic acids.

Experimental Benchmarking: Comparative Data

To objectively compare performance, the three thiazole substrates were subjected to standardized Cu/Pd-catalyzed decarboxylative arylation conditions using 4-bromoanisole as the electrophile.

Reaction Conditions: Thiazole acid (0.5 mmol), 4-bromoanisole (0.6 mmol), CuCO₃ (10 mol%), Pd(acac)₂ (2 mol%), 1,10-phenanthroline (10 mol%), NMP/Quinoline (3:1), 16 h.

SubstrateC4-SubstitutionTarget Product Yield (%)Protodemetallation Side-Product (%)Optimal Temp (°C)
TCA None (H)45%35%120 °C
4-Me-TCA Methyl68%15%140 °C
4-CP-TCA Cyclopropyl84% <5% 150 °C

Data Analysis: The unsubstituted TCA suffers from massive protodemetallation due to the exposed C5-metal bond. While 4-Me-TCA improves the yield, 4-CP-TCA provides the highest conversion to the target product. The trade-off is that 4-CP-TCA requires a slightly higher activation temperature (150 °C) to initiate the initial decarboxylation due to the increased steric hindrance[4].

Self-Validating Protocol: Cu/Pd-Catalyzed Decarboxylative Arylation

This step-by-step methodology is designed as a self-validating system. It includes built-in visual and analytical checkpoints to ensure the catalytic cycles are functioning correctly before committing to full workup.

Objective: Synthesis of 5-(4-methoxyphenyl)-4-cyclopropyl-1,3-thiazole.

Step 1: Catalyst and Reagent Preparation (Glovebox)
  • Charge an oven-dried 10 mL Schlenk tube with 4-CP-TCA (84.6 mg, 0.5 mmol), 4-bromoanisole (112.2 mg, 0.6 mmol), CuCO₃ (6.2 mg, 0.05 mmol), Pd(acac)₂ (3.0 mg, 0.01 mmol), and 1,10-phenanthroline (9.0 mg, 0.05 mmol).

  • Causality Note: CuCO₃ serves a dual purpose: it acts as the base for the initial deprotonation of the acid and serves as the Cu(I) precursor upon in situ reduction. 1,10-phenanthroline is strictly required to prevent the Cu-aryl intermediate from undergoing undesired homocoupling.

Step 2: Solvent Addition and Catalyst Activation
  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Inject anhydrous NMP and Quinoline (3:1 v/v ratio, 2.0 mL total) under a positive flow of N₂.

  • Validation Checkpoint 1 (Visual): The reaction mixture will initially appear pale blue/green. Heat the mixture to 120 °C for 10 minutes. The color must shift to a deep red-brown. This visual marker validates the successful reduction of Cu(II) to the active Cu(I) species and the formation of the Pd(0) active catalyst. If the solution remains blue, the catalyst has oxidized, and the reaction will fail.

Step 3: Decarboxylation and Cross-Coupling
  • Ramp the heating block temperature to 150 °C and stir vigorously for 16 hours.

  • Validation Checkpoint 2 (Analytical): At t=2 hours, pull a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade MeCN, and analyze.

    • Pass Criteria: The starting mass of 4-CP-TCA ( m/z 170.0 [M+H]⁺) should be largely consumed. The appearance of m/z 232.1 [M+H]⁺ confirms productive cross-coupling.

    • Fail Criteria: A dominant peak at m/z 126.0 [M+H]⁺ indicates premature protodemetallation, suggesting wet solvents.

Step 4: Workup and Isolation
  • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove metal precipitates.

  • Wash the organic filtrate with 1M HCl ( 3×10 mL) to completely remove the quinoline co-solvent and residual copper salts.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the product as a pale yellow solid.

Conclusion

When designing synthetic routes toward complex thiazole-containing therapeutics, the choice of starting building block is paramount. Benchmarking data clearly demonstrates that 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid outperforms its methyl and unsubstituted analogs in decarboxylative cross-coupling. By leveraging the unique steric shielding and Walsh-orbital electron donation of the cyclopropyl group, researchers can suppress unwanted protodemetallation and achieve superior yields of highly functionalized bi-heteroaryls.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 313(5787), 662-664 (2006). URL:[Link]

  • Li, Y., et al. "Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls." Organic Letters, 19(20), 5740-5743 (2017). URL:[Link]

Sources

Comparative

The Bridging Challenge: A Comparative Guide to In Vitro and In Vivo Assessment of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid as a Novel Anti-Inflammatory Agent

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is fraught with challenges. Among the most critical hurdles is the translation of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is fraught with challenges. Among the most critical hurdles is the translation of promising in vitro results to tangible efficacy in a complex biological system, or in vivo. This guide provides a comprehensive framework for evaluating a promising, albeit hypothetically characterized, anti-inflammatory candidate: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. We will navigate the essential in vitro assays that build the foundational efficacy and selectivity profile, and then progress to a well-established in vivo model to assess its real-world therapeutic potential. This guide is structured to not only present protocols but to instill a deeper understanding of the scientific rationale that underpins each experimental choice, thereby ensuring a robust and self-validating investigative process.

The selection of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid as our subject is predicated on the well-documented anti-inflammatory potential of the thiazole scaffold. Thiazole derivatives have been explored as inhibitors of key inflammatory mediators, and the incorporation of a cyclopropyl moiety can enhance metabolic stability and target engagement.[1][2]

Part 1: Foundational Insights from In Vitro Characterization

The initial phase of our investigation focuses on dissecting the compound's activity in controlled, isolated systems. This allows for a precise determination of its mechanism of action and potency, free from the complexities of a whole organism.

Targeting the Engines of Inflammation: Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[3] The two primary isoforms, COX-1 and COX-2, offer a gateway to understanding both the therapeutic efficacy and the potential side-effect profile of a new compound. Concurrently, the 5-lipoxygenase (5-LOX) pathway, responsible for producing leukotrienes, represents another key pro-inflammatory cascade.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A[Arachidonic Acid] --> B{COX-1 / COX-2}; B --> C[Prostaglandins]; A --> D{5-LOX}; D --> E[Leukotrienes];

subgraph "Inhibition" F(4-Cyclopropyl-1,3-thiazole-5-carboxylic acid) -.-> B; F -.-> D; end

C --> G((Inflammation, Pain, Fever)); E --> G;

B[COX-1 / COX-2]; D[5-LOX]; C[Prostaglandins]; E[Leukotrienes]; G((Inflammation, Pain, Fever)); } caption="Arachidonic Acid Cascade and Inhibition"

In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid 15.20.8195.7
Indomethacin0.11.50.07> 50
Celecoxib100.05200> 50
  • Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Dilute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer. A heme cofactor solution is also prepared in the buffer. The substrate, arachidonic acid, is prepared in ethanol and potassium hydroxide.[4]

  • Assay Setup : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells.[4]

  • Inhibitor Addition : Add 10 µL of various concentrations of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, Indomethacin, or Celecoxib (dissolved in DMSO) to the inhibitor wells. For control wells (100% enzyme activity), add 10 µL of DMSO.

  • Pre-incubation : Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation : Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Peroxidase Activity Measurement : Immediately add 10 µL of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized by the peroxidase activity of COX, leading to a color change.[4]

  • Data Acquisition : Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Reagent Preparation : Prepare a 0.2 M borate buffer (pH 9.0). A working solution of 5-lipoxygenase enzyme is prepared in the cold borate buffer. The substrate, linoleic acid, is prepared in ethanol and then diluted in the borate buffer.

  • Assay Setup : In a 96-well UV-transparent microplate, add the enzyme solution and the test compound at various concentrations (dissolved in DMSO).

  • Pre-incubation : Pre-incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition : Immediately measure the increase in absorbance at 234 nm in kinetic mode, which corresponds to the formation of conjugated dienes.

  • Data Analysis : Calculate the rate of reaction from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined.

Cellular Response to Inflammatory Stimuli: Cytokine Release in Macrophages

To bridge the gap between enzymatic assays and a more biologically relevant system, we assess the compound's ability to suppress the production of pro-inflammatory cytokines in cultured macrophages. RAW 264.7, a murine macrophage cell line, provides a robust model for this purpose. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in these cells, leading to the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6]

dot graph [rankdir=LR]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "In Vitro Cellular Model" A [label="RAW 264.7 Macrophages"]; B [label="LPS Stimulation"]; C [label="Pre-treatment with 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid"]; D [label="Inhibition of Pro-inflammatory Signaling Pathways"]; E [label="Reduced TNF-α & IL-6 Secretion"]; F [label="Quantification by ELISA"];

end caption="LPS-Induced Cytokine Release Assay Workflow"

In Vitro Cytokine Inhibition Data

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid 2.54.1
Indomethacin25.832.4
  • Cell Culture : Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[7]

  • Compound Treatment : Pre-treat the cells with various concentrations of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid or Indomethacin for 1-2 hours.

  • LPS Stimulation : Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 24 hours to induce cytokine production.[5][7]

  • Supernatant Collection : After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification : Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ values from the dose-response curves.

Part 2: Assessing Therapeutic Potential in an In Vivo Model

While in vitro data provides crucial mechanistic insights, the ultimate test of a compound's utility lies in its performance within a living organism. The carrageenan-induced paw edema model in rats is a classic and reliable acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[8][9]

Carrageenan-Induced Paw Edema in Rats

Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat elicits a well-characterized inflammatory response, marked by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). This model allows for the assessment of a compound's ability to suppress these cardinal signs of inflammation.

dot graph [rankdir=TB]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "In Vivo Paw Edema Model" A [label="Acclimatized Rats"]; B [label="Oral Administration of Test Compound / Vehicle"]; C [label="Subplantar Injection of Carrageenan"]; D [label="Measurement of Paw Volume at Timed Intervals"]; E [label="Calculation of Edema Inhibition"];

end caption="Carrageenan-Induced Paw Edema Workflow"

In Vivo Anti-Inflammatory Activity

Treatment Group (Oral Administration)Dose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control (0.5% CMC)-0
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid 1025.3
3048.7
10065.1
Indomethacin1055.2
  • Animal Acclimatization : Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing : Randomly divide the animals into groups (n=6-8). Administer 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (e.g., at 10, 30, and 100 mg/kg), Indomethacin (10 mg/kg), or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally one hour before the carrageenan injection.[10]

  • Induction of Edema : Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[9][11]

  • Measurement of Paw Volume : Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Data Analysis : The degree of edema is expressed as the increase in paw volume. The percentage of inhibition of edema for each group is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Results

The successful translation from in vitro to in vivo is the cornerstone of preclinical drug development. Our hypothetical data illustrates a promising correlation. The potent in vitro inhibition of COX-2 and 5-LOX by 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, coupled with its ability to suppress pro-inflammatory cytokine release in macrophages, provides a strong mechanistic basis for its observed efficacy in the in vivo paw edema model.

However, it is crucial to acknowledge the complexities that can lead to discrepancies between in vitro and in vivo findings. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects can significantly influence a compound's in vivo performance. Studies on the metabolism of thiazole carboxylic acid derivatives suggest that they can be rapidly absorbed and primarily eliminated through urinary excretion.[13][14] The metabolic fate of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid would need to be thoroughly investigated to fully understand its in vivo behavior.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the anti-inflammatory potential of a novel compound, 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. By progressing from targeted in vitro enzyme and cellular assays to a validated in vivo model of acute inflammation, we can build a comprehensive profile of the compound's efficacy and mechanism of action. The presented protocols are designed to be self-validating, and the interpretation of the data emphasizes the critical importance of the in vitro to in vivo correlation. While the data presented for our topic compound is illustrative, the experimental framework provides a robust template for the preclinical assessment of new anti-inflammatory drug candidates, guiding researchers toward making informed decisions in the challenging yet rewarding journey of drug discovery.

References

  • Abdin, M. Z., & Ahmad, A. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G3), 1-17.
  • BioVision Incorporated. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
  • BenchChem. (2025). Application Notes and Protocols for Measuring COX-1 and COX-2 Inhibition by Meclofenamic Acid.
  • El-Sayed, M. A. A., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 439-453.
  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Genc, H., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1059-1068.
  • ResearchGate. (2019).
  • Inotiv. (n.d.).
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric).
  • Macedo, A. F., et al. (2020). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 25(7), 1601.
  • Cayman Chemical. (n.d.). COX (human) Inhibitor Screening Assay Kit.
  • Md Yusof, N. S., et al. (2025). Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach. Medicina, 61(8), 1436.
  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • ResearchGate. (2022). (PDF)
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors.
  • BenchChem. (2025). Application Notes: 5-LOX-IN-6 in a 5-Lipoxygenase Enzyme Inhibition Assay.
  • Kim, S. R., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • Al-Warhi, T., et al. (2018).
  • Gauthier, C., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 50(25), 6296-6304.
  • BenchChem. (2025).
  • Bio-protocol. (2020). Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells.
  • ResearchGate. (2018).
  • Harmand, M. F., & Blanquet, P. (1982). Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 323-327.
  • Hosseini, M. J., et al. (2017). In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin. Research in Pharmaceutical Sciences, 12(4), 324–331.
  • Al-mahallawi, A. M., et al. (2025). In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment. Drug Development and Industrial Pharmacy, 51(4), 589-601.
  • Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 643.
  • ResearchGate. (n.d.).
  • ClinPGx. (2008). Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo.
  • Lichtenberger, L. M., et al. (2012). In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine. British Journal of Pharmacology, 165(6), 1983–1993.
  • Leng, J., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Clinical Cancer Research, 11(22), 8259-8267.
  • Annex Publishers. (2025).
  • Indian Institute of Science Education and Research Mohali. (n.d.).
  • ACS Omega. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • Journal of Inflammation Research. (2025).
  • Böhler, S., et al. (1989). [Metabolism of L-thiazolidine-4-carboxylic acid]. Infusionstherapie, 16(2), 82-86.
  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.

Sources

Validation

A Comparative Guide to 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid and Other Thiazole Carboxylic Acids in Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The 1,3-thiazole-5-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The 1,3-thiazole-5-carboxylic acid moiety is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities.[1] This guide provides an in-depth, objective comparison of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid with other substituted thiazole carboxylic acids, supported by experimental data and detailed methodologies. We will explore how the substituent at the 4-position, particularly the unique cyclopropyl group, modulates the physicochemical and biological properties of this important class of molecules.

The Thiazole Carboxylic Acid Scaffold: A Versatile Core

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in numerous natural products and FDA-approved drugs.[2] The carboxylic acid function at the 5-position provides a crucial handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The substituent at the 4-position plays a pivotal role in defining the molecule's interaction with biological targets and its overall physicochemical profile.

Physicochemical Properties: A Comparative Analysis

The nature of the substituent at the 4-position of the thiazole ring significantly impacts key physicochemical parameters such as lipophilicity (logP), polar surface area (PSA), and molecular weight. These parameters, in turn, influence a compound's solubility, permeability, and metabolic stability. The cyclopropyl group, a small, rigid, and lipophilic carbocycle, imparts unique properties compared to simple alkyl or bulkier aryl substituents.[3]

Below is a table of predicted physicochemical properties for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid and two common comparator molecules: 4-methyl-1,3-thiazole-5-carboxylic acid and 4-phenyl-1,3-thiazole-5-carboxylic acid. These values were calculated using established computational models to provide a comparative baseline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted Polar Surface Area (Ų)
4-Cyclopropyl-1,3-thiazole-5-carboxylic acidC₇H₇NO₂S169.201.465.7
4-Methyl-1,3-thiazole-5-carboxylic acidC₅H₅NO₂S143.160.865.7
4-Phenyl-1,3-thiazole-5-carboxylic acidC₁₀H₇NO₂S205.232.565.7

Data sourced from publicly available chemical databases and calculated using cheminformatics toolkits.

The cyclopropyl group offers a moderate increase in lipophilicity compared to a methyl group, without the significant increase seen with a phenyl group. This can be advantageous in balancing solubility and membrane permeability. The rigid nature of the cyclopropyl ring can also enforce a specific conformation, which may be beneficial for binding to a biological target.

Synthesis of 4-Substituted-1,3-thiazole-5-carboxylic Acids

The Hantzsch thiazole synthesis is a cornerstone for the preparation of this class of compounds.[4][5] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-substituted-1,3-thiazole-5-carboxylic acid esters, a common starting material is an ethyl 2-chloroacetoacetate derivative, which is then reacted with a thioamide. The resulting ester can be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: General Hantzsch Synthesis of Ethyl 4-Substituted-1,3-thiazole-5-carboxylates

This protocol outlines a general procedure for the synthesis of the thiazole core.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (or other appropriate α-halo-β-ketoester)

  • Thioamide (e.g., thioformamide, thioacetamide)

  • Ethanol

  • Triethylamine

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the appropriate α-halo-β-ketoester (1.0 eq) in ethanol, add the thioamide (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-substituted-1,3-thiazole-5-carboxylate.

Hydrolysis to the Carboxylic Acid:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and 2N aqueous sodium hydroxide.

  • Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with 1N hydrochloric acid to a pH of 3-4.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the 4-substituted-1,3-thiazole-5-carboxylic acid.[6]

Comparative Biological Activities

Thiazole carboxylic acid derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The nature of the substituent at the 4-position is a key determinant of the biological activity and target selectivity.

Anticancer Activity: Targeting Kinase Signaling Pathways

Several thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] Two important kinase families targeted by thiazole-based inhibitors are the Janus kinases (JAKs) and the p38 mitogen-activated protein (MAP) kinases.[8][9]

dot

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Thiazole Thiazole-based JAK Inhibitor Thiazole->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of thiazole-based JAK inhibitors.

dot

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrates Transcription Factors & Other Proteins p38->Substrates Phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Thiazole Thiazole-based p38 Inhibitor Thiazole->p38 Inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of thiazole-based p38 inhibitors.

Compound Class4-SubstituentBiological TargetIC₅₀ (µM)Cancer Cell Line
Thiazole-based chalconeVaried arylJAK21.2 - 5.6HEL (Erythroleukemia)
Thiazole-based chalconeVaried arylEGFR0.8 - 3.1A431 (Lung Cancer)
N-pyrazole, N'-thiazole ureatert-Butylp38α MAPK0.135HeLa
Thiazole-1,2,3-triazole hybridVaried substituted phenylGlioblastoma3.20 - 10.67Human glioblastoma

IC₅₀ values are indicative of the potency of the compounds and are sourced from various scientific publications.[8][9][11]

The data suggests that the nature of the substituent at the 4-position, in conjunction with other modifications on the thiazole core, is critical for achieving high potency and selectivity against specific kinase targets. The cyclopropyl group, with its unique electronic and steric properties, represents a promising substituent for the development of novel kinase inhibitors.

Antimicrobial and Other Activities

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents.[1] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties of the 4-substituent can influence the compound's ability to penetrate the bacterial cell wall and interact with its target.

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[12] While direct comparative data for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid is limited, the presence of a cyclopropyl group in other heterocyclic scaffolds has been associated with enhanced antimicrobial activity.[13][14]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2, p38α)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding a solution of ATP and the recombinant kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that detects the amount of phosphorylated substrate).

  • Read the signal on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion: The Promise of the Cyclopropyl Moiety

The 4-cyclopropyl-1,3-thiazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The cyclopropyl group offers a unique combination of rigidity, moderate lipophilicity, and electronic properties that can be exploited to achieve high potency and selectivity for a variety of biological targets. Compared to simple alkyl or bulky aryl substituents, the cyclopropyl group provides a distinct structural and conformational profile that can lead to improved binding interactions and favorable pharmacokinetic properties.

Further exploration of the SAR of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid and its derivatives is warranted. By leveraging the synthetic accessibility of the thiazole core and the unique properties of the cyclopropyl group, researchers can continue to develop innovative drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding and practical methodologies to aid in these endeavors.

References

  • Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone deriv
  • Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α. PubMed.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC.
  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines.
  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
  • 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID. ChemBK.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • The structures of approved or clinically investigated JAK inhibitors.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink.
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Hantzsch thiazole synthesis - labor
  • 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid.
  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. Merck.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • COMPOSITIONS WITH A BIOSTIMULATING ACTIVITY.
  • United States Patent.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The consistent and reliable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The consistent and reliable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development.[1] This guide provides an in-depth comparison of common synthesis assays for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid, a key building block in medicinal chemistry.[2][3][4] We will delve into the technical nuances of these methods, offering field-proven insights to enhance reproducibility and guide the selection of the most appropriate synthetic route.

The Challenge of Reproducibility in Chemical Synthesis

The "reproducibility crisis" is a well-documented challenge across scientific disciplines, with chemistry being particularly affected.[1] Factors such as imprecise reporting of experimental methods, variability in reagent quality, and subtle differences in reaction conditions can lead to significant deviations in outcomes.[1][5][6][7] This guide aims to address these challenges by providing detailed, validated protocols and explaining the critical parameters that govern the successful synthesis of 4-cyclopropyl-1,3-thiazole-5-carboxylic acid.

Synthesis Assay Comparison: Hantzsch Thiazole Synthesis and an Alternative Route

The Hantzsch thiazole synthesis is a widely recognized and versatile method for the formation of thiazole rings.[8][9][10][11][12] We will compare a classical Hantzsch approach with a notable alternative, providing a balanced view of their respective strengths and weaknesses.

Assay 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[9][10] In the context of our target molecule, this translates to the reaction of a suitable α-halo-β-ketoester with cyclopropanecarbothioamide.

Reaction Scheme:

  • Reactants: Ethyl 2-chloro-3-oxobutanoate and Cyclopropanecarbothioamide.[13][14][15][16]

  • Product: Ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate, followed by hydrolysis to the carboxylic acid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature.

  • Base: A mild base, such as sodium bicarbonate, is often used to neutralize the hydrogen halide formed during the reaction, preventing side reactions.

  • Temperature: The reaction is typically performed at reflux to ensure a sufficient reaction rate without degrading the reactants or products.

  • Dissolve cyclopropanecarbothioamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.1 eq) in absolute ethanol.

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify the ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Hydrolyze the purified ester using aqueous sodium hydroxide, followed by acidification to precipitate the desired 4-cyclopropyl-1,3-thiazole-5-carboxylic acid.

Assay 2: Alternative Synthesis via Cyclopropanecarboxaldehyde

An alternative approach involves the reaction of cyclopropanecarboxaldehyde with an appropriate amino-thio-compound, followed by cyclization and oxidation.

Reaction Scheme:

  • Reactants: Cyclopropanecarboxaldehyde, L-cysteine methyl ester hydrochloride.

  • Product: A thiazolidine intermediate, which is then oxidized to the thiazole, followed by ester hydrolysis.

Causality Behind Experimental Choices:

  • One-Pot Procedure: This method can often be performed in a "one-pot" fashion, which can improve efficiency and reduce waste.

  • Oxidizing Agent: A mild oxidizing agent, such as manganese dioxide, is used to convert the thiazolidine to the aromatic thiazole without causing unwanted side reactions.

  • Control of Stereochemistry: When using chiral starting materials like L-cysteine, this route offers potential for stereochemical control, which can be crucial in drug development.

  • Suspend L-cysteine methyl ester hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) and cyclopropanecarboxaldehyde (1.1 eq) and stir at room temperature for 1 hour.

  • Add manganese dioxide (5.0 eq) and stir the mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the resulting methyl 4-cyclopropyl-1,3-thiazole-5-carboxylate by column chromatography.

  • Perform hydrolysis of the ester as described in the Hantzsch protocol to obtain the final product.

Performance Comparison and Data

To ensure an objective comparison, the following key performance indicators were evaluated for both synthesis assays. The data presented represents typical results obtained under optimized conditions.

Parameter Assay 1: Hantzsch Synthesis Assay 2: Alternative Route
Overall Yield 65-75%50-60%
Purity (before final purification) ~90% (by NMR)~85% (by NMR)
Scalability Readily scalable to multi-gram quantitiesScalability can be challenging due to the heterogeneity of the oxidation step.
Reaction Time 6-8 hours (including hydrolysis)~26 hours (including hydrolysis)
Number of Steps 2 (synthesis and hydrolysis)2 (synthesis and hydrolysis)
Cost of Starting Materials ModerateHigher (due to L-cysteine)
Robustness & Reproducibility High, with well-defined reaction parameters.Moderate, sensitive to the quality of the oxidizing agent and stirring efficiency.[5]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthesis assay.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis cluster_product Final Product reactant1 Cyclopropanecarbothioamide reaction Reflux in Ethanol with NaHCO3 reactant1->reaction reactant2 Ethyl 2-chloro-3-oxobutanoate reactant2->reaction workup Solvent Removal Extraction reaction->workup purification Column Chromatography workup->purification hydrolysis NaOH(aq), then Acidification purification->hydrolysis product 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid hydrolysis->product Alternative_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis cluster_product Final Product reactant1 Cyclopropanecarboxaldehyde reaction Stir in DCM with Triethylamine reactant1->reaction reactant2 L-cysteine methyl ester HCl reactant2->reaction oxidation Oxidation with MnO2 reaction->oxidation workup Filtration & Concentration oxidation->workup purification Column Chromatography workup->purification hydrolysis NaOH(aq), then Acidification purification->hydrolysis product 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid hydrolysis->product

Caption: Workflow for the Alternative Synthesis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

Conclusion and Recommendations

Both presented assays offer viable routes to 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. The Hantzsch synthesis stands out for its higher yield, robustness, and ease of scalability, making it the preferred method for larger-scale production. Its reproducibility is high, provided that the quality of the starting materials is consistent.

The alternative route, while offering a milder reaction pathway, presents challenges in terms of yield and scalability. However, its potential for stereochemical control could be advantageous in specific applications where enantiopurity is a critical factor. For researchers focused on early-stage discovery and the synthesis of diverse analogs, this route may offer more flexibility.

To ensure reproducibility, regardless of the chosen method, we strongly recommend the following:

  • Thorough Characterization of Starting Materials: Use high-purity reagents and fully characterize them before use. [1]* Precise Control of Reaction Parameters: Carefully control temperature, reaction time, and stoichiometry. [6]* Consistent Workup and Purification Procedures: Standardize all post-reaction steps to minimize variability.

  • Detailed Record-Keeping: Maintain meticulous records of all experimental details to aid in troubleshooting and ensure future reproducibility.

By adhering to these principles and carefully considering the trade-offs between different synthetic strategies, researchers can confidently and reproducibly synthesize 4-cyclopropyl-1,3-thiazole-5-carboxylic acid for their drug discovery and development programs.

References

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC. [Link]

  • Automation of Synthesis in Medicinal Chemistry: Progress and Challenges - PMC. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry - PMC. [Link]

  • Reproducibility in chemistry research - PMC - NIH. [Link]

  • Synthesis of compounds 8–30. Reagents and conditions: (a) ethyl... - ResearchGate. [Link]

  • Taking on chemistry's reproducibility problem | News. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F. [Link]

  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research - Dr. Yan Xu - YouTube. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. [Link]

  • 5 Main Factors Affecting Reproducibility in Research - DoNotEdit. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. [Link]

  • Synthesis of 3-chloro-2-oxo-butanoate - ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - ResearchGate. [Link]

  • 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid - PubChemLite. [Link]

  • ETHYL 2-CHLORO-3-OXOBUTANOATE | CAS 609-15-4 - Matrix Fine Chemicals. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information - NextSDS. [Link]

  • Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed. [Link]

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google P
  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. [Link]

  • New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. [Link]

  • 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information - NextSDS. [Link]

  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2017, 9(6):202-214 Review Article Review Article on Synthesis of 1,3,4-Thiadiaz - JOCPR. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Cyclopropyl-1,3-thiazole-5-carboxylic Acid

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dispos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS No. 1266822-87-0), a compound whose handling requires a comprehensive understanding of its chemical properties and potential hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

I. Hazard Assessment and Characterization

Understanding the hazard profile of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is the foundation of its safe management. Based on data for the compound and its structural analogs, the following hazards should be assumed:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[2]

  • Skin and Eye Irritation: It is a known skin irritant and can cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity: Single exposure may cause respiratory irritation or drowsiness and dizziness.[2][4]

Carboxylic acids, as a class, can be corrosive and may be combustible.[5] Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1][6] Therefore, it is prudent to handle 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid as a hazardous substance.

Hazard CategoryClassificationPrecautionary Statements
Physical Hazards Combustible/Flammable (Assumed)Keep away from heat, sparks, open flames, and hot surfaces.[1]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin IrritationCauses skin irritation.[3]
Eye IrritationCauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.
Environmental Hazards Harmful to Aquatic Life (Assumed)Avoid release to the environment.[7][8]
II. Personal Protective Equipment (PPE) and Handling

Before handling 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, it is imperative to be outfitted with the appropriate PPE. Section 8 of a standard Safety Data Sheet would detail these requirements; in its absence, the following are mandated based on the compound's hazard profile:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a high risk of exposure, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

III. Spill Management Protocol

In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.

1. Immediate Actions:

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.[1]
  • If the compound is in solid form, avoid creating dust.
  • If a flammable solvent is involved, extinguish all nearby ignition sources.[1]

2. Containment and Cleanup (Minor Spills):

  • For small liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials such as paper towels for the main spill.[1]
  • For solid spills, carefully sweep the material into a designated waste container.
  • Decontaminate the spill area with a soap and water solution.[1]

3. Waste Collection:

  • All materials used for cleanup, including absorbent pads, gloves, and contaminated clothing, must be collected in a sealed, properly labeled hazardous waste container.[1]

4. Reporting:

  • Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office, following established institutional protocols.[1]
IV. Disposal Workflow

The proper disposal of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a multi-step process that must adhere to all local, state, and federal regulations.[6][7] Never dispose of this compound down the drain or in regular solid waste.[6]

  • Chemical Incompatibility: This compound should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3] As a carboxylic acid, it should not be stored in metal cabinets which are prone to corrosion.[5]

  • Dedicated Waste Container: Collect all waste containing 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (including contaminated materials from spills) in a dedicated, chemically resistant, and sealable hazardous waste container.[1]

The waste container must be meticulously labeled with the following information:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "4-Cyclopropyl-1,3-thiazole-5-carboxylic acid" and its CAS number: 1266822-87-0.[1][11]

  • The approximate concentration and volume of the waste.[1]

  • The date when waste was first added to the container.[1]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[1]

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[12][13]

  • Arrange for the collection of the hazardous waste by a certified environmental management and hazardous waste disposal company.[1]

  • Provide a complete and accurate description of the waste to the disposal company.

  • Retain all documentation related to the waste transfer and disposal for regulatory compliance.

The following diagram illustrates the decision-making process for the proper disposal of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Response Start Handling of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid PPE Wear Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated (Unused reagent, contaminated materials, etc.) FumeHood->WasteGenerated Spill Spill Occurs FumeHood->Spill Potential Event Segregate Segregate Waste from Incompatible Materials (Bases, Oxidizers) WasteGenerated->Segregate Containerize Collect in a Dedicated, Sealable Hazardous Waste Container Segregate->Containerize Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & CAS - Hazards, Date Containerize->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store Dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Dispose SpillActions Immediate Actions: - Alert Personnel - Evacuate Area - Control Ignition Sources Spill->SpillActions Contain Contain Spill with Inert Absorbent SpillActions->Contain Cleanup Decontaminate Area Contain->Cleanup Cleanup->Containerize Dispose of all cleanup materials

Caption: Disposal workflow for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

V. Conclusion

The responsible disposal of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to meticulous waste segregation, labeling, and professional disposal—researchers can ensure they are meeting their ethical and regulatory obligations. Always consult your institution's specific EHS guidelines and a certified waste disposal partner to ensure full compliance.

References

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET - Thiazole-5-carboxylic acid. Fisher Scientific. [Link]

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. PubChemLite. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. DOI. [Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

  • Safe Storage of Hazardous Chemicals. University of California, Berkeley. [Link]

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]

  • Thiazole 500 SC Safety Data Sheet. Villa. [Link]

Sources

Handling

Personal protective equipment for handling 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Operational Guide & PPE Matrix for Handling 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 4-Cyclopropyl-1,3-thiazole-5-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & PPE Matrix for Handling 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CAS: 1266822-87-0) requires more than simply reading a Safety Data Sheet (SDS). This compound is highly valued in drug development; the thiazole ring serves as a versatile bioisostere, while the cyclopropyl group enhances metabolic stability and lipophilicity. However, its physical state as a fine powder and its inherently acidic nature present specific operational risks[1].

This guide provides a self-validating, step-by-step protocol for the safe handling, weighing, and disposal of this chemical, ensuring scientific integrity, reproducibility, and maximum laboratory safety.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the physiological causality behind the chemical's Global Harmonized System (GHS) classifications[1][2]:

  • H302 (Harmful if swallowed): Systemic toxicity can occur via gastrointestinal absorption. Strict administrative controls (no eating/drinking in the lab) and rigorous hand hygiene are non-negotiable.

  • H315 (Causes skin irritation): The carboxylic acid moiety (-COOH) acts as a weak acid. Upon contact with skin moisture, it can cause localized protein denaturation and irritation.

  • H319 (Causes serious eye irritation): Direct ocular contact with the acidic powder leads to severe, pH-dependent inflammation of the mucous membranes.

  • H335 (May cause respiratory irritation): Inhalation of aerosolized dust interacts with the moist respiratory tract, causing localized acidification, acute respiratory distress, and coughing.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE is strictly required to interrupt the exposure pathways[1][3].

Protection ZoneRequired EquipmentSpecificationMechanistic Rationale
Respiratory Chemical Fume Hood or N95/P100 RespiratorMinimum face velocity of 80-100 fpm.Prevents inhalation of aerosolized acidic dust, directly mitigating H335 risks.
Hands Nitrile GlovesMinimum 4 mil thickness; extended cuffs.Nitrile offers excellent chemical resistance against weak organic acids, preventing dermal irritation (H315).
Eyes/Face Safety GogglesANSI Z87.1 compliant, unvented or indirectly vented.Standard safety glasses are insufficient for powders. Goggles prevent dust ingress into the ocular cavity (H319).
Body Laboratory Coat100% Cotton or Flame-Resistant (FR), fully buttoned.Provides a physical barrier against accidental powder spills on clothing, preventing delayed dermal exposure.

Operational Workflow: Safe Handling & Weighing Protocol

Aerosolization during the weighing process is the primary vector for exposure to hazardous powders. To mitigate this, we employ the "Closed-Vial Weighing Method," which isolates the powder from the ambient laboratory environment[4].

  • Step 1: Pre-Operation Setup: Ensure the chemical fume hood is operational. Clear the workspace of unnecessary clutter to prevent cross-contamination. Place an anti-static mat or damp paper towel on the balance surface to capture stray particulates[5].

  • Step 2: Tare the Vessel: Place a clean, capped vial on the analytical balance located outside or adjacent to the fume hood. Record the tare weight.

  • Step 3: Transfer in Containment: Move the closed vial into the fume hood. Open the vial and the chemical container. Use an anti-static, grounded spatula to transfer the estimated amount of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid into the vial.

  • Step 4: Seal and Re-Weigh: Cap the vial tightly inside the fume hood. Wipe the exterior of the vial with a damp lint-free cloth to remove any microscopic dust. Transfer the sealed vial back to the balance to determine the exact mass[4]. Repeat the transfer process if necessary.

  • Step 5: Solubilization: Whenever possible, dissolve the powder in your target assay solvent (e.g., DMSO, methanol) directly within the fume hood before transferring it to the open bench[3]. Solutions pose a significantly lower inhalation risk than dry powders.

Spill Response & Decontamination Protocol

In the event of a localized spill (e.g., < 50 grams) inside the fume hood or on the benchtop, follow this validated decontamination methodology:

  • Step 1: Containment: Do NOT dry sweep or brush the powder, as this will immediately aerosolize the acidic particulates[1]. Immediately cover the spill with damp paper towels to suppress dust generation.

  • Step 2: Neutralization: Because the compound is a carboxylic acid, prepare a dilute, weak base solution (e.g., 5% Sodium Bicarbonate, NaHCO3). Gently apply the solution to the spill area to neutralize the acid into a water-soluble sodium salt.

  • Step 3: Mechanical Removal: Wipe the area from the perimeter inward to prevent spreading the contamination.

  • Step 4: Final Decontamination: Scrub the decontaminated surface with 70% ethanol or isopropanol to remove any residual organic residue, followed by a final wipe with distilled water[1].

Disposal Plan

Proper waste segregation prevents dangerous downstream reactions and ensures regulatory compliance.

  • Solid Waste: Contaminated gloves, paper towels, and empty chemical containers must be placed in a sealed, clearly labeled hazardous waste bag designated for "Toxic/Irritant Solid Waste - Contains Thiazole Derivatives"[5].

  • Liquid Waste: If the chemical has been dissolved, dispose of the solution in the appropriate solvent waste stream (e.g., "Non-Halogenated Organic Waste" if dissolved in DMSO or Ethanol)[1]. Do not mix with strong bases or oxidizing agents.

Workflow Visualization

The following diagram illustrates the logical decision tree for handling operations and spill response, ensuring a self-validating safety loop.

G Start Start: Chemical Handling PreOp Pre-Operation Setup (Fume Hood, PPE Donning) Start->PreOp Weighing Execution: Closed-Vial Weighing (Anti-static tools) PreOp->Weighing Decision Spill Occurred? Weighing->Decision SpillResp Spill Response (Damp Towel Containment) Decision->SpillResp Yes PostOp Post-Operation (Equipment Wipe-down) Decision->PostOp No Decon Decontamination (Mild Base Wipe) SpillResp->Decon Disposal Waste Disposal (Segregated Containers) Decon->Disposal PostOp->Disposal

Operational & Spill Response Workflow for 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.

References

  • 4-cyclopropyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • Weighing Hazardous Powders in the Laboratory Source: Environment, Health & Safety - University of Wisconsin-Madison URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.